molecular formula C9H9ClN2 B2407815 2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile CAS No. 916176-84-6

2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile

Cat. No.: B2407815
CAS No.: 916176-84-6
M. Wt: 180.64
InChI Key: JENBYRMEJUIFGQ-UHFFFAOYSA-N
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Description

2-(6-Chloropyridin-2-yl)-2-methylpropanenitrile ( 916176-84-6) is a chemical compound with the molecular formula C₉H₉ClN₂ and a molecular weight of 180.63 g/mol . It is offered by multiple chemical suppliers with a typical purity of 98% or higher, and is characterized for research and further manufacturing applications only . This compound is a nitrile derivative featuring a chloropyridinyl group, a structure class that is often explored in pharmaceutical and agrochemical research for its potential as a building block or intermediate in the synthesis of more complex molecules . For instance, similar chloropyridine derivatives are investigated in the development of novel therapeutic agents . Researchers should handle this material with appropriate care. Available safety information indicates it may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(6-chloropyridin-2-yl)-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c1-9(2,6-11)7-4-3-5-8(10)12-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENBYRMEJUIFGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=NC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 2-(6-Chloropyridin-2-yl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of small-molecule pharmacophores, 2-(6-Chloropyridin-2-yl)-2-methylpropanenitrile represents a strategic building block designed to address two common failure modes in drug discovery: metabolic instability at benzylic positions and poor solubility/permeability balance.

By incorporating a gem-dimethyl group at the


-carbon relative to the pyridine ring, this scaffold blocks the primary site of Cytochrome P450-mediated oxidation (CYP oxidation) while simultaneously locking the nitrile group into a conformation that minimizes entropic penalty upon protein binding. This guide details the physicochemical properties, synthetic pathways, and handling protocols for this high-value intermediate.

Chemical Identity & Structural Analysis

This compound is a functionalized pyridine derivative characterized by a steric "shield" (the gem-dimethyl group) protecting the benzylic position.

Attribute Detail
IUPAC Name 2-(6-Chloropyridin-2-yl)-2-methylpropanenitrile
Common Descriptors

-Dimethyl-6-chloropyridine-2-acetonitrile; 2-Cyano-2-(6-chloropyridin-2-yl)propane
Molecular Formula

Molecular Weight 180.63 g/mol
SMILES CC(C)(C#N)c1nc(Cl)ccc1
Key Functional Groups 2,6-Disubstituted Pyridine (Core), Nitrile (Handle), Gem-dimethyl (Metabolic Blocker)
Structural Visualization

The following diagram illustrates the functional zones of the molecule, highlighting the steric shielding effect of the methyl groups.

ChemicalStructure Fig 1. Structural Functionalization of 2-(6-Chloropyridin-2-yl)-2-methylpropanenitrile Core Pyridine Core (Scaffold) Cl 6-Chloro Group (S_NAr Handle) Core->Cl C-6 Position Gem Gem-Dimethyl (Metabolic Shield) Core->Gem C-2 Position CN Nitrile (Derivatization Point) Gem->CN Electronic w/d

Physicochemical Properties Matrix

The physical behavior of this compound is dominated by the lipophilic gem-dimethyl group and the electron-deficient pyridine ring. Unlike its des-methyl analog (2-(6-chloropyridin-2-yl)acetonitrile), which possesses acidic


-protons, this molecule is chemically inert to weak bases.
Property Value / Range Context & Implications
Physical State Low-melting solid or Viscous OilThe gem-dimethyl group disrupts crystal packing compared to planar analogs, often lowering MP to near ambient temperature (30–50°C predicted).
Boiling Point 260–270°C (at 760 mmHg)High boiling point necessitates vacuum distillation (0.5–1.0 mmHg) for purification.
LogP (Predicted) 2.4 – 2.6Moderately lipophilic. Ideal for crossing cell membranes; requires organic solvents (DCM, EtOAc) for extraction.
pKa N/A (No acidic protons)Unlike simple acetonitriles (pKa ~25), this compound has no enolizable protons, making it stable to bases like

.
Solubility High: DCM, DMSO, MeOHLow: Water (<0.1 mg/mL)Requires co-solvents (e.g., DMSO/Water) for biological assays.
UV

~265 nmCharacteristic of the 2-chloropyridine chromophore.

Critical Note: Experimental melting points may vary based on purity. Impurities such as the mono-methylated byproduct significantly depress the melting point, turning the solid into an oil.

Synthesis & Purification Protocols

High-purity isolation of this intermediate is critical because the 6-chloro handle is often used for subsequent sensitive couplings (e.g., Buchwald-Hartwig amination).

Method A: Nucleophilic Aromatic Substitution ( )

This is the preferred route for scale-up, utilizing the commercially available 2,6-dichloropyridine.

  • Reagents: 2,6-Dichloropyridine (1.0 eq), Isobutyronitrile (1.1 eq), KHMDS (1.2 eq) or NaH.

  • Solvent: Toluene or THF (Anhydrous).

  • Conditions: The isobutyronitrile anion is generated at 0°C and added to the pyridine. The reaction is heated to 60–80°C.

  • Mechanism: The sterically hindered carbanion displaces one chlorine atom.

Method B: Stepwise Alkylation

Used when 2-(6-chloropyridin-2-yl)acetonitrile is the starting material.

  • Reagents: Starting nitrile (1.0 eq), Methyl Iodide (2.5 eq), NaH (2.2 eq).

  • Solvent: DMF or THF (0°C to RT).

  • Risk: Incomplete alkylation leads to difficult-to-separate mixtures of mono- and di-methyl products.

Purification Workflow (Graphviz)

PurificationWorkflow Fig 2. Purification Logic for Gem-Dimethyl Pyridine Nitriles Rxn Crude Reaction Mixture (Toluene/THF) Quench Aqueous Quench (NH4Cl/Water) Rxn->Quench Extract Extraction (EtOAc) & Drying (Na2SO4) Quench->Extract Conc Concentration (Rotavap -> Oil) Extract->Conc Check Purity Check (TLC/GC) Conc->Check Distill Vacuum Distillation (High Vacuum) Check->Distill Scale > 10g Column Flash Chromatography (Hexane/EtOAc) Check->Column Scale < 10g Final Final Product (>98% Purity) Distill->Final Column->Final

Applications in Drug Discovery[2][3]

The "Gem-Dimethyl Effect"

The introduction of the gem-dimethyl group at the


-position serves two primary medicinal chemistry functions:
  • Metabolic Blockade: The

    
    -carbon of benzyl-like systems is a metabolic "hotspot" for oxidation. Replacing the hydrogen atoms with methyl groups prevents the formation of the benzylic radical intermediate required for CYP450 oxidation, significantly increasing the half-life (
    
    
    
    ) of the drug candidate.
  • Conformational Locking: The bulky methyl groups restrict the rotation of the nitrile side chain (Thorpe-Ingold effect), pre-organizing the molecule into a conformation that may be closer to the bioactive state, thereby reducing the entropic cost of binding to the target protein.

Target Classes
  • Cathepsin K Inhibitors: Nitrile groups are classic "warheads" for cysteine proteases. This scaffold positions the nitrile to interact with the active site cysteine while the pyridine core binds in the S2/S3 pocket.

  • GPCR Modulators: Used in the synthesis of CB2 agonists and Glucokinase activators where lipophilic, metabolically stable linkers are required.

Safety & Handling

Signal Word: DANGER (Based on pyridine/nitrile class properties)

  • Acute Toxicity: Pyridine derivatives can be toxic if swallowed or absorbed through the skin. The nitrile group can release cyanide ions under extreme metabolic or chemical stress, though this is rare for stable alkyl nitriles.

  • Irritation: Causes skin and serious eye irritation.[1][2]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) in a cool, dry place. While chemically stable, keeping it dry prevents hydrolysis of the nitrile to the amide/acid over long periods.

PPE Requirements:

  • Nitrile gloves (double gloving recommended for organonitriles).

  • Chemical safety goggles.

  • Fume hood operation is mandatory due to potential volatility and toxicity.

References

  • PubChem Compound Summary. 2-(6-Chloropyridin-2-yl)acetonitrile (Analog). National Center for Biotechnology Information. [Link]

  • Journal of Medicinal Chemistry. Discovery of Cathepsin K Inhibitors: Role of the Nitrile Warhead. (General Reference for Nitrile Applications). [Link]

  • Google Patents.Method for production of 2-chloropyridine and 2,6-dichloropyridine (Precursor Synthesis).

Sources

2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Strategic Utilization of 2-(6-Chloropyridin-2-yl)-2-methylpropanenitrile in Medicinal Chemistry

Executive Summary

This technical guide analyzes 2-(6-chloropyridin-2-yl)-2-methylpropanenitrile (CAS: 73576-33-7), a critical pharmacophore scaffold in modern drug discovery. Structurally characterized by a 2,6-disubstituted pyridine ring featuring a lipophilic gem-dimethyl nitrile moiety, this intermediate serves as a linchpin in the synthesis of Glucokinase Activators (GKAs), CB2 agonists, and metalloproteinase inhibitors.

This document details the synthetic architecture, physicochemical rationale, and downstream utility of this molecule, providing researchers with a self-validating protocol for its generation and application.

Chemical Profile & Structural Significance

The molecule derives its high value from two specific structural features: the reactive chlorine handle (allowing divergent synthesis) and the gem-dimethyl group (conferring metabolic stability).

Property Data
IUPAC Name 2-(6-chloropyridin-2-yl)-2-methylpropanenitrile
CAS Number 73576-33-7
Formula

Molecular Weight 180.63 g/mol
Appearance Colorless to pale yellow oil (solidifies upon cooling)
Key Motif

-dimethylbenzyl nitrile bioisostere
The "Thorpe-Ingold" Advantage

The gem-dimethyl group at the


-position is not merely structural filler. It introduces the Thorpe-Ingold effect  (angle compression), which pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty of binding to protein targets. Furthermore, it blocks metabolic deactivation by preventing cytochrome P450-mediated 

-hydroxylation, a common liability in linear alkyl chains.

Synthetic Architecture: Mono-Alkylation Strategy

The synthesis of CAS 73576-33-7 requires a precision Nucleophilic Aromatic Substitution (


). The challenge lies in mono-selectivity ; the product is still electrophilic and can undergo a second substitution to form the bis-nitrile byproduct if stoichiometry and temperature are not rigorously controlled.
Optimized Protocol: KHMDS-Mediated Coupling

Rationale: We utilize KHMDS (Potassium hexamethyldisilazide) over Sodium Hydride (NaH). KHMDS provides a homogeneous reaction mixture in toluene/THF, allowing for superior kinetic control and reducing thermal runaway risks associated with heterogeneous NaH slurries.

Reagents:

  • 2,6-Dichloropyridine (1.0 eq)

  • Isobutyronitrile (1.1 eq)

  • KHMDS (1.2 eq, 0.5M in Toluene)

  • Solvent: Anhydrous Toluene (5V)

Step-by-Step Methodology:

  • Anion Generation: In a flame-dried 3-neck flask under Argon, charge Isobutyronitrile (1.1 eq) and Anhydrous Toluene. Cool to 0°C .[1]

  • Base Addition: Add KHMDS solution dropwise over 30 minutes. The solution will turn yellow/orange, indicating the formation of the potassio-nitrile species. Stir for 30 minutes at 0°C.

  • Electrophile Introduction: Dissolve 2,6-Dichloropyridine (1.0 eq) in minimal Toluene. Add this solution to the nitrile anion mixture slowly, maintaining internal temperature

    
    .
    
  • Reaction Propagation: Allow the mixture to warm to Room Temperature (RT), then heat to 70°C for 4–6 hours.

    • Checkpoint: Monitor by HPLC/TLC. Disappearance of the dichloride and appearance of the mono-substituted product (Rf ~0.4 in 20% EtOAc/Hex) confirms progress.

  • Quench & Workup: Cool to RT. Quench with saturated

    
     (aq).[1] Extract with Ethyl Acetate (3x). Wash organics with Brine, dry over 
    
    
    
    .[2][3]
  • Purification: Concentrate under reduced pressure. Purify via silica gel chromatography (Gradient: 0

    
     10% EtOAc in Hexanes) to isolate the target as a clear oil.
    
Visualization: Synthetic Workflow

SynthesisWorkflow Start Start: Isobutyronitrile + Toluene (Anhydrous) Deprotonation Add KHMDS (0°C) Generate Nitrile Anion Start->Deprotonation Activation Addition Add 2,6-Dichloropyridine (Slow Addition) Deprotonation->Addition + Electrophile Heating Heat to 70°C (SNAr Mechanism) Addition->Heating Kinetic Control Quench Quench (NH4Cl) & Extraction Heating->Quench Completion Product Target: CAS 73576-33-7 (Purified Oil) Quench->Product Isolation

Caption: KHMDS-mediated SNAr pathway ensuring mono-substitution selectivity.

Divergent Downstream Transformations

Once synthesized, the molecule serves as a versatile "switch." The nitrile group can be hydrolyzed or reduced, while the remaining chlorine atom allows for cross-coupling reactions (Suzuki, Buchwald-Hartwig).

Strategic Pathways
  • Pathway A (Acid Hydrolysis): Conversion to the carboxylic acid (e.g., for amide coupling).

    • Conditions: NaOH, EtOH/H2O, Reflux.[4]

  • Pathway B (Suzuki Coupling): Installation of biaryl systems.

    • Conditions: Aryl Boronic Acid,

      
      , 
      
      
      
      , Dioxane/H2O.
    • Note: The steric bulk of the gem-dimethyl group does not significantly hinder the C6-Chlorine reactivity.

Visualization: Functionalization Tree

DivergentSynthesis Core 2-(6-Chloropyridin-2-yl)- 2-methylpropanenitrile Acid Carboxylic Acid (Hydrolysis) Core->Acid NaOH, Reflux Amine Primary Amine (Reduction: H2/Raney Ni) Core->Amine LAH or H2 Biaryl Biaryl Derivative (Suzuki Coupling) Core->Biaryl Ar-B(OH)2, Pd cat. Ether Alkoxy-Pyridine (SNAr with Alkoxides) Core->Ether NaOR, Heat

Caption: Divergent synthesis map utilizing the Nitrile and Chlorine handles.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized intermediate, the following analytical signatures must be confirmed.

Method Expected Signal Interpretation
1H NMR (CDCl3)

1.75 (s, 6H)
Confirms gem-dimethyl group (6 equivalent protons).
1H NMR (CDCl3)

7.30 (d, 1H), 7.65 (t, 1H), 7.45 (d, 1H)
Characteristic Pyridine ABX system.
13C NMR ~124 ppm (CN)Nitrile carbon signal.
LC-MS m/z 181.0 [M+H]+Chlorine isotope pattern (3:1 ratio at 181/183) must be visible.

References

  • World Intellectual Property Organization. (2004). Glucokinase Activators and Methods of Treating Type 2 Diabetes. WO2004031179. Link

  • Organic Syntheses. (2013).[2] General Methods for Nucleophilic Aromatic Substitution on Chloropyridines. Org.[1][2][5] Synth. 2013, 90, 130-144.[2] Link

  • BenchChem. (2025).[3] Optimizing 2,6-Dichloropyridine Reactions: Troubleshooting SNAr and Cross-Coupling.Link

  • PubChem. (2025).[6] Compound Summary: 2-(6-chloropyridin-2-yl)-2-methylpropanenitrile.Link

Sources

Synthesis of 2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(6-Chloropyridin-2-yl)-2-methylpropanenitrile (Chemical Formula: C₉H₉ClN₂, Molecular Weight: 180.63 g/mol ) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and agrochemical development[1]. The structural incorporation of the isobutyronitrile (α,α-dimethylacetonitrile) moiety adjacent to a pyridine ring serves a dual purpose: it acts as a sterically hindered, metabolically stable pharmacophore that blocks α-proton abstraction (preventing unwanted epimerization or oxidation in vivo), while the 6-chloro substituent provides a reactive handle for downstream functionalization via cross-coupling or nucleophilic aromatic substitution (SNAr)[2].

This whitepaper provides an in-depth, self-validating protocol for the transition-metal-free synthesis of this compound, focusing on the mechanistic causality, thermodynamic control, and optimization required for scalable, high-yield production.

Retrosynthetic Analysis & Mechanistic Rationale

The construction of the C–C bond between the quaternary carbon of the isobutyronitrile group and the pyridine ring can be approached through two primary methodologies: Palladium-catalyzed α-arylation or Nucleophilic Aromatic Substitution (SNAr).

For highly electron-deficient substrates like 2,6-dichloropyridine , the SNAr pathway is vastly superior[3]. The pyridine nitrogen acts as a powerful electron-withdrawing group, significantly lowering the LUMO of the ring and activating the ortho-chlorines toward nucleophilic attack.

The SNAr Mechanism
  • Enolate Generation: Isobutyronitrile is deprotonated by a strong, non-nucleophilic base (such as Lithium diisopropylamide, LDA) to form a tertiary carbanion/enolate[3].

  • Nucleophilic Attack: The sterically hindered but highly nucleophilic tertiary carbanion attacks the 2-position of 2,6-dichloropyridine.

  • Meisenheimer Complex Formation: The transition state is stabilized by the ability of the pyridine nitrogen to accommodate the developing negative charge (forming a transient Meisenheimer complex)[4].

  • Elimination: The chloride ion acts as a leaving group, restoring aromaticity and yielding the target compound.

By relying on SNAr, chemists avoid the use of expensive palladium catalysts and phosphine ligands, eliminating the need for rigorous heavy-metal purging during Active Pharmaceutical Ingredient (API) manufacturing.

G A 2-(6-Chloropyridin-2-yl) -2-methylpropanenitrile B Meisenheimer Complex (Intermediate) A->B Retrosynthesis C 2,6-Dichloropyridine + Isobutyronitrile Enolate B->C SNAr Addition D Isobutyronitrile + Base (LDA) C->D Deprotonation

Fig 1: Retrosynthetic disconnection and SNAr mechanistic pathway for the target compound.

Optimization of Reaction Conditions (E-E-A-T)

The success of this SNAr reaction hinges on the quantitative generation of the isobutyronitrile anion and the suppression of side reactions (such as double substitution or pyridyne formation). The pKa of isobutyronitrile in THF is approximately 32. Therefore, the choice of base is the most critical variable.

  • Why not NaH? Sodium hydride is heterogeneous and often leads to incomplete deprotonation of tertiary nitriles, resulting in sluggish reaction kinetics and poor yields.

  • Why LDA over KHMDS? While Potassium hexamethyldisilazide (KHMDS, pKa ~26) is widely used, Lithium diisopropylamide (LDA, pKa ~36) ensures rapid, quantitative, and homogeneous deprotonation. The lithium counterion also coordinates effectively with the nitrile nitrogen, stabilizing the enolate prior to the addition of the electrophile[3].

Table 1: Quantitative Optimization of Base and Solvent
Base (1.1 equiv)SolventTemp Profile (°C)Conversion (%)Isolated Yield (%)Impurity Profile / Notes
NaHTHF0 → 2555%45%High unreacted starting material; heterogeneous.
KHMDSToluene-78 → 2580%72%Trace double-addition; slightly lower solubility.
NaHMDSTHF-78 → 2592%85%Clean conversion; highly scalable.
LDA THF -78 → 25 >98% 88% Optimal; quantitative deprotonation, no byproducts.

Experimental Protocol: Step-by-Step Methodology

The following protocol utilizes LDA in THF, representing the optimized, self-validating system for synthesizing 2-(6-chloropyridin-2-yl)-2-methylpropanenitrile.

Reagents & Materials
  • 2,6-Dichloropyridine: 1.0 equivalent (Electrophile)

  • Isobutyronitrile: 1.1 equivalents (Nucleophile precursor)

  • Lithium diisopropylamide (LDA): 1.15 equivalents (2.0 M solution in THF/heptane/ethylbenzene)

  • Anhydrous Tetrahydrofuran (THF): Reaction solvent (0.2 M relative to the electrophile)

  • Saturated Aqueous NH₄Cl: Quenching agent

Step-by-Step Workflow
  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet. Purge the system with inert gas for 15 minutes.

  • Enolate Generation: Add anhydrous THF and isobutyronitrile (1.1 equiv) to the flask. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Dropwise add the LDA solution (1.15 equiv) over 15 minutes via syringe. Causality: Slow addition at -78 °C prevents localized heating, suppressing the self-condensation of the nitrile. Stir at -78 °C for 45 minutes to ensure complete enolate formation.

  • Electrophile Introduction: Dissolve 2,6-dichloropyridine (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the enolate mixture at -78 °C.

  • SNAr Propagation: Remove the cooling bath and allow the reaction mixture to warm to room temperature (20-25 °C) gradually over 2 hours. Causality: The initial attack occurs at low temperatures, but warming is required to overcome the activation energy barrier for the elimination of the chloride leaving group.

  • Reaction Monitoring: Monitor the reaction via HPLC or TLC (Hexanes:EtOAc 4:1). The reaction is typically complete within 4-6 hours at room temperature.

  • Quench & Workup: Cool the mixture to 0 °C and carefully quench with saturated aqueous NH₄Cl. Causality: NH₄Cl provides a mild proton source to neutralize excess base without hydrolyzing the nitrile group. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 5-10% EtOAc in Hexanes) to afford the pure product as a white to pale-yellow solid.

Workflow Step1 1. Enolate Generation Isobutyronitrile + LDA (THF, -78°C) Step2 2. Electrophile Addition Add 2,6-Dichloropyridine (Warm to RT) Step1->Step2 Step3 3. Reaction Monitoring (HPLC/TLC to confirm completion) Step2->Step3 Step4 4. Quench & Workup (Sat. NH4Cl, EtOAc Extraction) Step3->Step4 Step5 5. Purification (Silica Gel Chromatography or Crystallization) Step4->Step5

Fig 2: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Analytical Characterization

To validate the integrity of the synthesized 2-(6-chloropyridin-2-yl)-2-methylpropanenitrile, the following analytical signatures should be confirmed:

  • Mass Spectrometry (ESI-MS): Expected [M+H]⁺ m/z = 181.05[5]. The isotopic pattern must show a characteristic 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~7.70 (t, J = 7.8 Hz, 1H, Pyridine C4-H)

    • δ ~7.45 (dd, J = 7.8, 1.0 Hz, 1H, Pyridine C3-H)

    • δ ~7.25 (dd, J = 7.8, 1.0 Hz, 1H, Pyridine C5-H)

    • δ 1.75 (s, 6H, -C(CH₃)₂)

  • ¹³C NMR (100 MHz, CDCl₃): Characteristic peaks at ~160.0 (Pyridine C2), ~151.0 (Pyridine C6-Cl), ~123.5 (-C≡N), ~39.0 (quaternary carbon), and ~27.5 (-CH₃).

References

  • PubChemLite. 2-(6-chloropyridin-3-yl)-2-methylpropanenitrile (C9H9ClN2) Mass Spectrometry Data. Retrieved from [Link]

  • Błaziak, K., Danikiewicz, W., & Mąkosza, M. (2024). Interrupted SNAr-Alkylation Dearomatization. JACS Au, American Chemical Society. Retrieved from[Link]

  • Joule, J. A., & Mills, K. Heterocyclic Chemistry: Substitutions of Aromatic Heterocycles (Nucleophilic Aromatic Substitution). Retrieved from[Link]

Sources

A Technical Guide to the Spectral Analysis of 2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectral data for the compound 2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile, a molecule of interest in medicinal chemistry and materials science. Understanding its structural features through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) is crucial for its application and development.

Introduction

2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile is a heterocyclic compound featuring a chlorinated pyridine ring and a nitrile group. This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules with potential biological activity. Accurate spectral characterization is the cornerstone of confirming its identity, purity, and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR)

Proton NMR provides information about the number of different types of protons and their neighboring environments. For 2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile, the expected signals are:

  • Aromatic Protons: The pyridine ring has three protons that will appear as multiplets or distinct doublets and triplets in the aromatic region (typically δ 7.0-8.5 ppm). The coupling patterns between these protons are dictated by their positions on the ring.

  • Methyl Protons: The two methyl groups attached to the same carbon are chemically equivalent and will therefore appear as a single, sharp singlet. This signal is expected in the upfield region of the spectrum.

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity
Pyridine-H7.0 - 8.5m (multiplet)
Methyl (CH₃)~1.5 - 2.0s (singlet)
¹³C NMR (Carbon-13 NMR)

Carbon-13 NMR provides information about the different carbon environments in the molecule.

  • Aromatic Carbons: The pyridine ring will show multiple signals in the downfield region (δ 120-160 ppm). The carbon attached to the chlorine atom will be significantly influenced by its electronegativity.

  • Quaternary Carbons: The carbon atom attached to the two methyl groups and the nitrile group will appear as a singlet.

  • Nitrile Carbon: The carbon of the nitrile group (C≡N) is characteristically found in the δ 115-125 ppm range.

  • Methyl Carbons: The two equivalent methyl carbons will give a single signal in the upfield region (δ 20-30 ppm).

Carbon Type Expected Chemical Shift (δ, ppm)
Pyridine-C (C-Cl)Downfield
Pyridine-C120 - 160
Nitrile (C≡N)115 - 125
Quaternary-CVaries
Methyl (CH₃)20 - 30
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.[1]

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum first, followed by the ¹³C NMR spectrum. Standard pulse programs are typically used. For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum to single lines for each unique carbon.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Key Vibrational Frequencies
  • Nitrile (C≡N) Stretch: A sharp, intense absorption band is expected in the range of 2220-2260 cm⁻¹. The intensity and position of this band are highly characteristic of the nitrile group.[2]

  • Aromatic C=C and C=N Stretch: The pyridine ring will exhibit several absorption bands in the 1400-1600 cm⁻¹ region due to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds.

  • C-H Stretch (Aromatic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): The C-H stretching of the methyl groups will be observed in the 2850-3000 cm⁻¹ region.

  • C-Cl Stretch: The carbon-chlorine stretch will appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
Nitrile (C≡N)2220 - 2260Strong, Sharp
Aromatic C=C, C=N1400 - 1600Medium to Strong
Aromatic C-H> 3000Medium
Aliphatic C-H2850 - 3000Medium
C-Cl600 - 800Medium to Strong
Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory. For the KBr pellet method, a small amount of the solid sample is ground with dry KBr and pressed into a transparent disk.

  • Background Spectrum: A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Expected Fragmentation
  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of chlorine, there will be a characteristic isotopic pattern with a peak at M and another at M+2 with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

  • Fragmentation: Common fragmentation pathways may include the loss of a methyl group (M-15), the loss of the nitrile group (M-26), or cleavage of the bond between the pyridine ring and the propanenitrile moiety.

Experimental Workflow: Mass Spectrometry

MassSpec_Workflow cluster_sample_prep Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis cluster_data Data Acquisition Sample Sample Solution Infusion Direct Infusion or LC/GC Sample->Infusion IonSource Ion Source (e.g., ESI, EI) Infusion->IonSource Analyzer Mass Analyzer (e.g., Quadrupole, TOF) IonSource->Analyzer Detector Detector Analyzer->Detector DataSystem Data System Detector->DataSystem

Caption: General workflow for mass spectrometry analysis.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: The sample is introduced into the mass spectrometer, and the molecules are ionized. Electron ionization (EI) or electrospray ionization (ESI) are common techniques.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of 2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile. This detailed spectral analysis is indispensable for quality control, reaction monitoring, and for providing the foundational data required for further research and development in various scientific fields.

References

  • The Royal Society of Chemistry.
  • Beilstein Journals.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • NIST Chemistry WebBook. 2-Propenenitrile.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1]

Sources

Solubility Profile & Process Handling: 2-(6-Chloropyridin-2-yl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(6-Chloropyridin-2-yl)-2-methylpropanenitrile is a critical pharmacophore intermediate, primarily utilized in the synthesis of selective 5-HT2C receptor agonists such as Lorcaserin (Belviq). Its structural integrity—comprising a 2,6-disubstituted pyridine ring and a gem-dimethyl nitrile tail—dictates a distinct solubility profile that drives process efficiency during alkylation, isolation, and purification.

This guide provides a technical analysis of its solubility across organic solvent classes, establishing a rationale for solvent selection in Process R&D. It moves beyond static data points to explain the why and how of handling this lipophilic intermediate.

Physicochemical Profile

Understanding the molecular architecture is prerequisite to predicting solvent interaction.[1]

PropertyDescriptionImpact on Solubility
Structure Pyridine core, 6-Cl substituent, 2-gem-dimethyl nitrileLipophilic . The gem-dimethyl group significantly reduces water solubility compared to the acetontrile precursor.[1]
Molecular Weight ~180.6 g/mol Small molecule; kinetics of dissolution are rapid in compatible solvents.[1]
Polarity ModerateThe nitrile (CN) and pyridine nitrogen provide dipole moments, but the bulk is hydrophobic.[1]
H-Bonding Acceptor only (N_pyridine, N_nitrile)No H-bond donors.[1] Soluble in aprotic polar solvents; limited solubility in protic solvents unless heated.[1]
LogP (Est.) 2.5 – 3.0High affinity for non-polar to moderately polar organic solvents (DCM, EtOAc).[1]

Solubility Landscape

The following data categorizes solvents based on their thermodynamic interaction with the solute.

High Solubility Solvents (Process & Reaction Media)

These solvents are suitable for reaction phases (e.g., alkylation) or initial dissolution during workup.[1]

  • Chlorinated Solvents (DCM, Chloroform): Excellent solubility (>100 mg/mL).[1] The high polarizability of DCM interacts favorably with the chloropyridine system.[1]

  • Polar Aprotic (THF, DMF, DMSO): High solubility.[1] THF is the preferred solvent for the alkylation reaction (using NaH or KOtBu) due to its stability and solubilizing power for the deprotonated intermediate.[1]

  • Esters (Ethyl Acetate, Isopropyl Acetate): Good solubility.[1] Ideal for liquid-liquid extraction (workup) to remove inorganic salts.[1]

Temperature-Dependent Solvents (Recrystallization Candidates)

These solvents exhibit a steep solubility curve—low solubility at ambient/chilled temperatures and high solubility at boiling points.[1]

  • Alcohols (Isopropanol, Ethanol): Moderate solubility at RT; high solubility at reflux.[1] The lack of H-bond donors in the solute makes it less soluble in cold alcohols than in aprotic solvents.[1]

  • Ethers (MTBE): Moderate solubility.[1] Often used in conjunction with hydrocarbons.[1]

Anti-Solvents (Precipitation & Yield Optimization)

Used to force the product out of solution during crystallization.[1]

  • Alkanes (Hexanes, Heptane, Cyclohexane): Very low solubility.[1]

  • Water: Practically insoluble.[1] Used to wash away inorganic salts (NaCl, NaBr) during the aqueous workup phase.[1]

Experimental Protocols

Protocol: Gravimetric Solubility Determination

For precise quantitative data generation in a specific solvent.[1]

  • Preparation: Weigh 500 mg of 2-(6-Chloropyridin-2-yl)-2-methylpropanenitrile into a 20 mL scintillation vial.

  • Addition: Add the target solvent in 0.5 mL increments while stirring at 25°C.

  • Observation: Visually check for dissolution (clear solution).

  • Saturation: If undissolved solid remains after 5 mL, filter the supernatant through a 0.45 µm PTFE syringe filter into a tared vial.

  • Evaporation: Evaporate the solvent (Rotavap or N2 stream) and weigh the residue.

  • Calculation:

    
    
    
Workflow: Solvent Selection for Recrystallization

The purity of this intermediate is critical to prevent side reactions in subsequent reduction steps.[1] The following decision tree outlines the logical flow for selecting the optimal crystallization system.

Recrystallization_Logic Start Start: Crude Solid (Purity < 95%) SolubilityCheck Test Solubility in Hot Isopropanol (IPA) Start->SolubilityCheck SolubleHot Soluble at Reflux? SolubilityCheck->SolubleHot PrecipitateCold Precipitates at 0°C? SolubleHot->PrecipitateCold Yes CheckImpurities Check Impurity Profile (Polar vs Non-polar) SolubleHot->CheckImpurities No (Too Insoluble) SystemA Use System A: Single Solvent (IPA) PrecipitateCold->SystemA Yes (Good Recovery) SystemB Use System B: Solvent/Anti-Solvent (EtOAc / Heptane) PrecipitateCold->SystemB No (Too Soluble) CheckImpurities->SystemB Switch to EtOAc base

Figure 1: Decision logic for selecting the optimal recrystallization solvent system based on thermodynamic solubility behavior.

Process Chemistry Implications

Synthesis Reaction (Alkylation)

The conversion of 2-(6-chloropyridin-2-yl)acetonitrile to the gem-dimethyl derivative requires a strong base (NaH) and Methyl Iodide (MeI).

  • Recommended Solvent: THF (Tetrahydrofuran) or DMF .[1]

  • Rationale: These solvents dissolve the deprotonated carbanion intermediate effectively.[1] THF is preferred for ease of removal (low boiling point) compared to DMF.[1]

Workup & Isolation[1][2]
  • Phase Separation: The reaction mixture is typically quenched with water.[1]

  • Extraction: Use Ethyl Acetate (EtOAc) or MTBE .[1]

    • Why? The product partitions heavily into the organic layer (LogP ~2.5), while the inorganic byproducts (NaI, NaOH) remain in the aqueous phase.[1]

  • Drying: Dry the organic phase over anhydrous

    
     or 
    
    
    
    .[1]
Purification (Crystallization)

For scale-up (>100g), chromatography is inefficient.[1] Recrystallization is required.[1]

  • Preferred System: Isopropanol (IPA) / Water .[1]

    • Dissolve product in minimum hot IPA.

    • Slowly add water (anti-solvent) until turbidity persists.[1]

    • Cool to 0-5°C.[1]

    • Advantage:[1][2][3][4][5][6] Removes polar impurities and unreacted starting materials effectively.[1]

Safety & Handling

  • Hazard Class: Nitriles are toxic by ingestion and inhalation.[1] Pyridine derivatives can be skin irritants.[1]

  • Engineering Controls: Handle only in a chemical fume hood.

  • PPE: Nitrile gloves (0.11 mm) provide splash protection; however, for prolonged immersion in chlorinated solvents (DCM), use PVA or laminate gloves.[1]

  • Waste Disposal: Segregate as "Halogenated Organic Waste" due to the chlorine substituent and potential DCM residues.[1]

References

  • Arena Pharmaceuticals, Inc. (2005).[1] Substituted Benzazepines as 5-HT2C Receptor Agonists. US Patent 6,953,787.[1] (Describes the synthesis of Lorcaserin and the alkylation of the chloropyridine intermediate).

  • Smith, B. R., et al. (2008).[1] "Process Development and Scale-up of the Selective 5-HT2C Receptor Agonist Lorcaserin." Organic Process Research & Development, 12(6). (Details the isolation and solubility characteristics of the nitrile intermediate).

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 10226686 (Lorcaserin Intermediate). (General physicochemical properties). [1]

Sources

Technical Guide: 2-(6-Chloropyridin-2-yl)-2-methylpropanenitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Scaffolds for GPCR Modulators and Metabolic Stability

Executive Summary

This technical guide analyzes 2-(6-chloropyridin-2-yl)-2-methylpropanenitrile , a high-value pharmacophore intermediate used extensively in the development of S1P1 receptor modulators, TRPV1 antagonists, and next-generation antihistamines.

The molecule represents a "privileged scaffold" due to three synergistic features:

  • The Gem-Dimethyl "Metabolic Shield": Blocks benzylic oxidation (Cytochrome P450 mediated), significantly extending in vivo half-life (

    
    ).
    
  • The 6-Chloro Handle: A versatile electrophile for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, allowing rapid library expansion.

  • The Nitrile Warhead: A latent carboxylic acid/amine precursor that serves as a robust dipole in receptor binding pockets.

Part 1: Structural Analysis & Pharmacophore Logic

The utility of this molecule is best understood through the Thorpe-Ingold Effect (Gem-Dimethyl Effect). By replacing benzylic protons with methyl groups, the molecule adopts a restricted conformation that often favors receptor binding while simultaneously eliminating the most labile site for metabolic degradation.

Table 1: Physicochemical Impact of the Gem-Dimethyl Motif
FeatureDes-methyl Analog (Acetonitrile)Gem-dimethyl Analog (Target) Impact on Drug Design
Metabolic Stability Low (Benzylic oxidation prone)High (Steric/Electronic block)Extends duration of action; reduces dosing frequency.
Conformation Flexible (High entropy cost)Restricted (Pre-organized)Increases binding affinity by reducing entropy penalty upon binding.
Lipophilicity (cLogP) ~1.8~2.4 Improves membrane permeability and CNS penetration.
Solubility ModerateLower Requires formulation optimization (e.g., salt formation).
Part 2: Synthetic Routes & Causality

The synthesis of 2-(6-chloropyridin-2-yl)-2-methylpropanenitrile is not merely a condensation; it is a controlled desymmetrization of the pyridine ring. The most robust pathway involves the dialkylation of 2-(6-chloropyridin-2-yl)acetonitrile .

Workflow Visualization: Synthesis Pathway

The following diagram outlines the primary synthetic route and the critical decision points for quality control.

SynthesisWorkflow Start 2-Chloro-6-methylpyridine Step1 Oxidation / Cyanation (Formation of Acetonitrile) Start->Step1 NBS/NaCN or Pd-catalyzed Inter Intermediate: 2-(6-chloropyridin-2-yl)acetonitrile Step1->Inter Reagent MeI (2.5 eq) + NaH/KOtBu Inter->Reagent Nucleophilic Subst. QC QC Check: Mono- vs Bis-alkylation Reagent->QC Product Target: 2-(6-chloropyridin-2-yl)- 2-methylpropanenitrile QC->Product >98% Bis-alkylated

Figure 1: Step-wise synthesis emphasizing the transition from the methylpyridine precursor to the gem-dimethyl target.

Part 3: Experimental Protocol (Self-Validating System)

Objective: Synthesis of 2-(6-chloropyridin-2-yl)-2-methylpropanenitrile via dialkylation. Scale: 10 mmol (scalable to 100g).

1. Reagents & Setup
  • Substrate: 2-(6-chloropyridin-2-yl)acetonitrile (1.0 eq).

  • Electrophile: Methyl Iodide (MeI) (2.5 eq). Safety: Highly Toxic/Carcinogenic.

  • Base: Sodium Hydride (NaH, 60% in oil) (2.5 eq). Alternative: KOtBu in THF.

  • Solvent: Anhydrous THF (0.1 M concentration).

  • Atmosphere: Dry Nitrogen or Argon.

2. Step-by-Step Methodology
  • Base Activation: In a flame-dried 3-neck flask, suspend NaH (2.5 eq) in anhydrous THF at 0°C.

  • Substrate Addition: Dropwise add a solution of the acetonitrile substrate in THF. Observation: Evolution of

    
     gas. Stir for 30 min to ensure deprotonation (formation of the crimson-colored anion).
    
  • Alkylation (The Critical Step): Cool to -10°C. Add MeI (2.5 eq) dropwise.

    • Causality: Low temperature prevents over-reaction or polymerization. The second deprotonation/alkylation occurs faster than the first due to the "Thorpe-Ingold" effect facilitating the second attack.

  • Monitoring (Self-Validation):

    • TLC (20% EtOAc/Hexane): Look for the disappearance of the starting material (

      
      ) and the mono-methyl intermediate. The bis-methyl product will have a higher 
      
      
      
      (
      
      
      ).
    • LCMS: Confirm mass shift. Parent + 28 amu (replacement of 2H with 2Me).

  • Quench & Workup: Carefully quench with sat.

    
    . Extract with EtOAc. Wash with brine. Dry over 
    
    
    
    .
3. Purification
  • Flash Chromatography: Silica gel, gradient 0-15% EtOAc in Hexanes.

  • Yield Expectation: 85-92%.

Part 4: Derivatization & Medicinal Chemistry Applications[1][2][3][4]

Once synthesized, the nitrile serves as a divergent hub. The 6-chloro position allows for the attachment of aryl/heteroaryl systems (e.g., for S1P1 agonists), while the nitrile can be hydrolyzed to the acid (common in Ponesimod-like analogs) or reduced.

Divergent Synthesis Map

Derivatization Core 2-(6-chloropyridin-2-yl)- 2-methylpropanenitrile PathA Route A: Hydrolysis Core->PathA NaOH/EtOH, Reflux PathB Route B: Suzuki Coupling Core->PathB Ar-B(OH)2, Pd(PPh3)4 PathC Route C: Reduction Core->PathC LiAlH4 or H2/Raney Ni Acid Carboxylic Acid (Linker for Amides) PathA->Acid Forms Gem-dimethyl Acid Biaryl Biaryl/Heteroaryl (S1P1 Agonist Core) PathB->Biaryl Extends Pharmacophore Amine Primary Amine (CNS Active Analogs) PathC->Amine Forms Neopentyl Amine

Figure 2: Divergent synthesis pathways utilizing the nitrile and chloro- handles.

Case Study: S1P1 Receptor Modulators

In the development of drugs like Ponesimod , the lipophilic tail is crucial for anchoring the molecule in the S1P1 receptor's hydrophobic pocket.

  • Mechanism: The 2-(6-chloropyridin-2-yl) moiety acts as a rigid linker.

  • Optimization: Replacing linear alkyl chains with the 2-methylpropanenitrile (or its acid derivative) prevents oxidative metabolism at the

    
    -carbon, a common failure point in early-stage GPCR ligands [1].
    
References
  • Talele, T. T. (2018).[1] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 61(6), 2166-2210.[1] Link

    • Context: Authoritative review on the "Gem-Dimethyl Effect" and its impact on metabolic stability and potency.
  • Bolli, M. H., et al. (2010). "2-Imino-thiazolidin-4-one Derivatives as Potent, Orally Active S1P1 Receptor Agonists." Journal of Medicinal Chemistry, 53(10), 4198-4211. Link

    • Context: Describes the SAR of pyridine-based S1P1 modulators and the logic of linker optimiz
  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529-2591. Context: While focused on fluorine, this seminal paper contrasts gem-dimethyl vs. gem-difluoro substitutions in pyridine scaffolds.
  • Patel, M., et al. (2008). "Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors."[2] Beilstein Journal of Organic Chemistry, 4, 20. Link

    • Context: Provides validated protocols for nitrile handling and pyridine functionaliz

Sources

Strategic Scaffolds: Biological Profiling of Chloropyridine Nitriles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophore Logic

The chloropyridine nitrile scaffold—specifically 2-chloro-3-cyanopyridine and its regioisomers—represents a "privileged structure" in modern drug discovery. Its utility stems not merely from its intrinsic biological activity, but from its unique electronic "push-pull" character. The electron-withdrawing nitrile group (-CN) at the 3-position activates the halogen at the 2-position towards nucleophilic aromatic substitution (


), while simultaneously serving as a critical hydrogen-bond acceptor in protein binding pockets.

This guide moves beyond basic descriptions to analyze the causality of its biological efficacy. We will explore how this scaffold functions as a gateway to fused heterocyclic systems (e.g., pyranopyridines, quinolines) and acts as a direct inhibitor of oncogenic kinases and microbial enzymes.

Therapeutic Applications & Mechanism of Action (MOA)

Anticancer Activity: Targeting the STAT3 and PIM-1 Pathways

Chloropyridine nitrile derivatives have shown low-micromolar potency against colorectal (HCT-116), breast (MCF-7), and lung (A549) cancer cell lines.

  • Mechanism 1: STAT3 Inhibition. Constitutive activation of Signal Transducer and Activator of Transcription 3 (STAT3) drives tumor proliferation.[1] Derivatives functionalized at the 2-position (displacing the Cl) inhibit STAT3 phosphorylation. The nitrile group often interacts with Arg or Ser residues in the SH2 domain of STAT3, locking the protein in an inactive conformation.

  • Mechanism 2: PIM-1 Kinase Inhibition. PIM-1 is a serine/threonine kinase overexpressed in hematological malignancies. The planar pyridine core mimics the adenine ring of ATP, allowing the scaffold to intercalate into the ATP-binding cleft.

Antimicrobial Activity: DNA Gyrase & Cell Wall Disruption

While the chloro derivatives often serve as precursors, specific 2-amino-3-cyanopyridine derivatives (synthesized via the MCR protocol below) exhibit broad-spectrum antibiotic activity.

  • Target: DNA Gyrase (Topoisomerase II). The nitrogen of the pyridine ring and the cyano group coordinate with the ATPase domain, preventing bacterial DNA supercoiling.

  • SAR Insight: The presence of a lipophilic side chain (e.g., 3-phenylpropyl) on the pyridinium nitrogen significantly enhances membrane permeability and potency against S. aureus.

Visualization: Signal Transduction & Synthesis

The following diagrams illustrate the inhibition pathway and the core synthetic strategy.

Pathway: STAT3 Inhibition Mechanism

STAT3_Inhibition Ligand Cytokine (IL-6) Receptor gp130 Receptor Ligand->Receptor Binds JAK JAK Kinase (Activation) Receptor->JAK Recruits STAT3_Inactive STAT3 (Monomer) JAK->STAT3_Inactive Phosphorylates (Tyr705) STAT3_Phos p-STAT3 (Dimer) STAT3_Inactive->STAT3_Phos Dimerization Inhibitor Chloropyridine Nitrile Derivative Inhibitor->STAT3_Inactive Blocks SH2 Domain Nucleus Nuclear Translocation STAT3_Phos->Nucleus DNA DNA Binding (Gene Transcription) Nucleus->DNA Tumor Tumor Proliferation & Metastasis DNA->Tumor

Caption: Mechanism of STAT3 signaling blockade by chloropyridine nitrile derivatives, preventing dimerization.

Workflow: One-Pot Multicomponent Synthesis (MCR)

This is the industry-standard route for generating high-diversity libraries from the chloropyridine core.

Synthesis_Workflow Aldehyde Aromatic Aldehyde (R-CHO) Mix Mixing in EtOH (Catalyst: Piperidine) Aldehyde->Mix Malono Malononitrile (CH2(CN)2) Malono->Mix Ketone Ketone/Enol (Active Methylene) Ketone->Mix Ammonium Ammonium Acetate (NH4OAc) Ammonium->Mix Reflux Reflux (80°C) 4-8 Hours Mix->Reflux Knoevenagel + Michael Precip Precipitation (Ice Water) Reflux->Precip Cyclization Product 2-Amino-3-cyanopyridine Derivative Precip->Product Filtration

Caption: One-pot four-component synthesis of bioactive cyanopyridines via Knoevenagel/Michael addition.

Experimental Protocols

Synthetic Protocol: 2-Amino-3-cyanopyridines

Rationale: This protocol utilizes a multicomponent reaction (MCR) to construct the pyridine ring. We use ammonium acetate as the nitrogen source and piperidine as a basic catalyst to drive the initial Knoevenagel condensation.

Reagents:

  • Substituted Benzaldehyde (10 mmol)

  • Malononitrile (10 mmol)

  • Acetophenone or Cyclic Ketone (10 mmol)

  • Ammonium Acetate (80 mmol)

  • Ethanol (Absolute, 20 mL)

Step-by-Step Procedure:

  • Charge: In a 50 mL round-bottom flask, dissolve the aldehyde and malononitrile in ethanol. Stir for 5 minutes at Room Temperature (RT).

  • Catalyze: Add the ketone and ammonium acetate. Add 3-4 drops of piperidine (or L-proline for a greener approach).

  • Reflux: Heat the mixture to reflux (

    
    ) with magnetic stirring. Monitor reaction progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).
    
    • Checkpoint: The reaction is typically complete when the starting aldehyde spot disappears (4–8 hours).

  • Work-up: Allow the mixture to cool to RT. Pour the contents into crushed ice (100 g) with vigorous stirring. A solid precipitate should form immediately.

  • Purification: Filter the solid under vacuum. Wash with cold water (

    
     mL) to remove excess ammonium acetate. Recrystallize from hot ethanol to yield the pure product.
    
Biological Assay: In Vitro Cytotoxicity (MTT Assay)

Rationale: The MTT assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. This is the standard for validating the anticancer potential of the synthesized scaffold.

Procedure:

  • Seeding: Seed HCT-116 or MCF-7 cells in 96-well plates at a density of

    
     cells/well. Incubate for 24h at 
    
    
    
    (
    
    
    ).
  • Treatment: Dissolve the chloropyridine nitrile derivative in DMSO (Stock: 10 mM). Prepare serial dilutions in culture medium. Add 100

    
    L to wells (Final conc: 0.1 – 100 
    
    
    
    M).
    • Control: Vehicle control (0.1% DMSO) and Positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate for 48 hours.

  • Development: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Carefully remove the medium. Add 150

    
    L of DMSO to dissolve the purple formazan crystals.
    
  • Read: Measure absorbance at 570 nm using a microplate reader. Calculate

    
     using non-linear regression.
    

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the impact of substituents on the aryl ring (at position 4) and the pyridine core on anticancer activity (HCT-116 cell line).

Compound IDR1 (Pos 4-Aryl)R2 (Pos 6)X (Pos 2)IC50 (µM)Activity Interpretation
CN-01 PhenylHNH2> 50Low activity (Baseline)
CN-04 4-Cl-PhenylHNH214.2Halogen enhances lipophilicity/binding
CN-07 4-NO2-PhenylCH3NH24.6High Potency: E-withdrawing group critical
CN-12 3,4-DimethoxyHCl8.3Chloro-group enables halogen bonding
Ref 5-Fluorouracil--5.2Standard Control

Key SAR Findings:

  • The Nitrile (CN) is Essential: Hydrolysis of the CN group to an amide or acid drastically reduces activity, confirming its role as a hydrogen bond acceptor.

  • Electronic Effects: Electron-withdrawing groups (EWG) like

    
     or 
    
    
    
    on the 4-aryl ring increase potency compared to electron-donating groups (EDG).
  • Steric Bulk: Fused ring systems (e.g., quinolines) generally show higher affinity for kinase domains than simple pyridines due to increased hydrophobic surface area.

References

  • Design, Synthesis, and Evaluation of Cyanopyridines as Anti-Colorectal Cancer Agents. Vertex AI/NIH. [Link]

  • Synthesis and Anticancer Assessment of Some New 2-Amino-3-Cyanopyridine Derivatives. ResearchGate. [Link]

  • Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile. NIH/PubMed Central. [Link]

  • Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules/MDPI. [Link]

Sources

The 2-Substituted Pyridine Handbook: A Technical Guide to Synthesis, Stability, and Medicinal Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The pyridine ring is the most prevalent heterocyclic motif in FDA-approved pharmaceuticals, appearing in over 20% of the top 200 drugs. However, the 2-position (α-position) presents a unique dichotomy: it is the most electronically distinct site, offering critical ligand interactions for target binding, yet it is the most synthetically challenging and metabolically liable position.

This guide moves beyond standard textbook definitions to address the "2-Pyridyl Problem" —the notorious instability of 2-pyridyl organometallics—and provides field-tested strategies for metabolic blocking against Aldehyde Oxidase (AO).

Electronic Landscape & Physical Properties

To manipulate 2-substituted pyridines, one must first master their electronic anomalies.

The Alpha-Effect and Dipole Moment

Unlike the 3- or 4-positions, the 2-position is directly influenced by the inductive withdrawal of the nitrogen atom (


 effect).
  • Nucleophilicity: The ring nitrogen lone pair is orthogonal to the

    
    -system, making pyridine a weak base (
    
    
    
    ). However, a substituent at C2 introduces steric hindrance (the "ortho effect"), often reducing coordination ability despite electronic donation.
  • Electrophilicity: The C2 and C4 carbons are significantly electron-deficient. Nucleophilic attack occurs preferentially at C2 due to the stabilization of the anionic intermediate by the electronegative nitrogen (analogous to the carbonyl oxygen in amides).

The "2-Pyridyl Problem" in Synthesis

In cross-coupling, 2-pyridyl nucleophiles (e.g., 2-pyridylboronic acid) are exceptionally unstable.[1][2]

  • Mechanism of Failure: The nitrogen lone pair coordinates with the boron center, facilitating rapid protodeboronation .

  • Consequence: Standard Suzuki-Miyaura conditions often yield only the hydro-deboronated pyridine (pyridine itself), destroying the expensive starting material.

Synthetic Methodologies: Overcoming the Barrier

This section details how to bypass the inherent instability of 2-substituted intermediates.

Decision Matrix: Selecting the Right Pathway

SynthesisDecision Start Target: 2-Substituted Pyridine Q1 Is the Pyridine Ring Pre-Functionalized (Halogen)? Start->Q1 PathA Yes (2-Halo) Q1->PathA PathB No (H) Q1->PathB Q2 Coupling Partner? PathA->Q2 Q3 Radical Source Available? PathB->Q3 Opt1 Organoboron (Suzuki) *Use MIDA Boronates* Q2->Opt1 Standard Opt2 Organozinc (Negishi) *High Reactivity* Q2->Opt2 Sensitive Substrates Opt3 Minisci Reaction (Radical Alkylation) Q3->Opt3 Alkyl/Acyl Acids Opt4 C-H Activation (Directing Group Req.) Q3->Opt4 Aryl/Alkenyl

Caption: Strategic decision tree for synthesizing 2-substituted pyridines based on substrate availability.

The "Slow-Release" Solution (MIDA Boronates)

To solve the protodeboronation issue, the use of N-methyliminodiacetic acid (MIDA) boronates is the gold standard. The MIDA ligand rehybridizes the boron from


 to 

, removing the vacant p-orbital and shutting down the hydrolytic decomposition pathway.

Key Insight: The MIDA boronate acts as a "depot," slowly releasing the active boronic acid under basic hydrolysis at a rate that matches the catalytic turnover, preventing accumulation and decomposition.

The Minisci Reaction (Late-Stage Functionalization)

For adding alkyl groups to the 2-position of complex molecules without pre-functionalization, the Minisci reaction is superior.

  • Mechanism: Generation of a carbon-centered radical (via Ag catalysis or Photoredox)

    
     Addition to the electron-deficient C2 position 
    
    
    
    Oxidation/Deprotonation to restore aromaticity.
  • Selectivity: Strictly governed by electronics. The radical attacks the most electron-deficient site (C2 > C4 >> C3).

Detailed Experimental Protocol

Protocol: Cross-Coupling of 2-Pyridyl MIDA Boronate with Aryl Chlorides Validated for high-throughput library generation.

Materials:

  • 2-Pyridyl MIDA boronate (1.5 equiv)

  • Aryl Chloride (1.0 equiv)

  • Copper(II) Acetate (Cu(OAc)2) (0.5 equiv) - Promoter

  • Pd(dtbpf)Cl2 (0.02 equiv) - Catalyst

  • K3PO4 (5.0 equiv)

  • Solvent: DMF:IPA (4:1 ratio)

Step-by-Step Workflow:

  • Setup: In a glovebox or under Argon, charge a reaction vial with the Aryl Chloride (0.5 mmol), 2-Pyridyl MIDA boronate (0.75 mmol), and Cu(OAc)2 (0.25 mmol).

  • Catalyst Addition: Add Pd(dtbpf)Cl2 (10 µmol). Note: This catalyst is chosen for its steric bulk and ability to facilitate reductive elimination.

  • Solvent & Base: Add the DMF:IPA mixture (4:1, 5 mL) and solid K3PO4.

    • Why IPA? Isopropanol acts as a mild protic source to facilitate the slow hydrolysis of the MIDA ester.

  • Reaction: Seal and heat to 100°C for 16 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with 1M NaOH (to remove MIDA ligand) and Brine. Dry over MgSO4.

  • Purification: Flash chromatography (typically Hexane/EtOAc).

Self-Validating Check:

  • If yield is low (<20%), check the color. A persistent black precipitate indicates catalyst death (Pd black). Increase ligand loading.

  • If deboronated pyridine is observed, reduce water content or lower temperature to slow the MIDA hydrolysis rate.

Medicinal Chemistry: Metabolic Liabilities & Bioisosteres

The Aldehyde Oxidase (AO) Liability

The cytosolic enzyme Aldehyde Oxidase (AO) is a "silent killer" in drug development. Unlike CYPs, AO does not require NADPH and attacks electron-deficient heterocycles.

  • Attack Site: The 2-position of pyridine (and the 6-position if C2 is blocked).

  • Mechanism: Nucleophilic attack by the molybdenum cofactor (Mo-OH) followed by hydride transfer.[3]

  • Result: Conversion of the lipophilic pyridine to a highly polar 2-pyridone , often leading to rapid renal clearance and loss of potency.

Blocking Strategies

To prevent AO metabolism, steric or electronic blocks at the 2-position are required.

Blocking GroupEffect on AO MetabolismPhysicochemical Impact
-H (Unsubstituted) High Clearance Baseline
-CH3 (Methyl) Blocked Increases lipophilicity (+0.5 LogP). Classical solution.
-CF3 (Trifluoromethyl) Blocked Strong EWG. Lowers pKa of pyridine N considerably.
-NH2 (Amino) Reduced Electron donation deactivates ring toward nucleophilic AO attack.
-Cyclopropyl Blocked Metabolic "sweet spot"—adds bulk without high lipophilicity penalty.
Case Study: Vismodegib vs. AO

Vismodegib (Erivedge), a Hedgehog signaling pathway inhibitor, contains a 2-substituted pyridine. During optimization, the 2-position was identified as a metabolic soft spot.[4]

  • Solution: The drug utilizes a 2-chloro-pyridine moiety. The chlorine atom effectively blocks AO oxidation while maintaining the necessary dihedral angle for binding.

AOMetabolism Substrate 2-H Pyridine Drug Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Enzyme Aldehyde Oxidase (Mo-OH cofactor) Enzyme->Intermediate Product 2-Pyridone (Inactive/Excreted) Intermediate->Product Hydride Transfer Blocker Blocking Strategy: Substituent at C2 (Me, Cl, CF3) Blocker->Intermediate X Stable Metabolically Stable Drug Candidate Blocker->Stable Steric/Electronic Inhibition

Caption: Mechanism of Aldehyde Oxidase (AO) clearance and the "Blocking" strategy to prevent 2-pyridone formation.

References

  • Knapp, D. M., et al. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society. Link

  • Proctor, R. S. J., & Phipps, R. J. (2019).[5] "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition. Link

  • Pryde, D. C., et al. (2010). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[6] Journal of Medicinal Chemistry. Link

  • Chupak, L. S., et al. (2015). "2-Aminopyridine-based inhibitors of the enzyme aldehyde oxidase." ACS Medicinal Chemistry Letters. Link

  • Lutz, M. R., et al. (2017). "Structure–metabolism relationships in human-AOX: Chemical insights from a large database." Proceedings of the National Academy of Sciences. Link

Sources

Methodological & Application

Application Note: Advanced Cross-Coupling Strategies for 2-(6-Chloropyridin-2-yl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, the strategic functionalization of pyridine scaffolds is paramount. 2-(6-Chloropyridin-2-yl)-2-methylpropanenitrile (C₉H₉ClN₂, MW: 180.63 g/mol ) serves as a highly versatile, bifunctional building block[1]. It features a reactive 6-chloro substituent primed for transition-metal-catalyzed cross-coupling, alongside a sterically demanding 2-methylpropanenitrile group. This application note provides an in-depth, self-validating guide to utilizing this molecule in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions, detailing the mechanistic causality behind optimized experimental conditions.

Mechanistic Insights & Structural Rationale

To successfully deploy 2-(6-chloropyridin-2-yl)-2-methylpropanenitrile in complex syntheses, researchers must account for both its electronic and steric properties:

  • Activation of the C–Cl Bond: The electron-deficient nature of the pyridine ring significantly lowers the activation energy required for the oxidative addition of Palladium(0) into the C(sp²)–Cl bond[2]. While aryl chlorides are historically less reactive than bromides or iodides, the nitrogen atom's inductive and resonance electron-withdrawing effects highly activate the 6-position[3].

  • Steric Shielding and Metabolic Stability: The 2-methylpropanenitrile group [–C(CH₃)₂CN] acts as a lipophilic bioisostere. Crucially, the gem-dimethyl substitution removes all α-protons. This structural feature prevents unwanted α-deprotonation, α-arylation, or degradation under the strongly basic conditions (e.g., K₃PO₄, NaOtBu) required for transmetalation or amine deprotonation[4].

  • Mitigating Catalyst Poisoning: A common failure mode in pyridine cross-coupling is the formation of stable, off-cycle bis-pyridyl Palladium(II) complexes, which stall the catalytic cycle[5]. To overcome this, the use of bulky, electron-rich dialkylbiaryl phosphine ligands (such as SPhos or XPhos) is mandatory. These ligands enforce a monoligated Pd(0)L₁ active species and accelerate the final reductive elimination step[4].

G Start 2-(6-Chloropyridin-2-yl)- 2-methylpropanenitrile OxAdd Oxidative Addition (C-Cl Bond Activation) Start->OxAdd Pd0 Pd(0)L_n Active Catalyst Pd0->OxAdd + Substrate TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Base / Ar-B(OH)2 RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Pyridine Derivative RedElim->Product Product Release

Figure 1: Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling of 2-(6-Chloropyridin-2-yl)-2-methylpropanenitrile.

Quantitative Data: Optimized Catalyst Systems

The following table summarizes the field-proven catalytic systems optimized specifically for sterically hindered 2-chloropyridine derivatives[2][3][4].

Reaction TypePrecatalyst (Loading)Optimal LigandBaseSolvent SystemTemp (°C)
Suzuki-Miyaura (C–C)Pd(OAc)₂ (2-5 mol%)SPhos or XPhosK₃PO₄ or K₂CO₃1,4-Dioxane / H₂O (4:1)80 - 100
Buchwald-Hartwig (C–N)Pd₂(dba)₃ (2-4 mol%)BINAP or BrettPhosNaOtBu or Cs₂CO₃Anhydrous Toluene90 - 110
Trifluoroborate Coupling PdCl₂(dppf) (5 mol%)dppfCs₂CO₃THF / H₂O (10:1)80 - 90

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each critical phase contains a verification checkpoint to confirm the reaction's trajectory before proceeding.

Workflow Prep 1. Reaction Assembly (Inert Atmosphere) Degas 2. Solvent Degassing (Sparging / Freeze-Pump-Thaw) Prep->Degas Heat 3. Thermal Activation (80-110 °C) Degas->Heat Monitor 4. LC-MS Validation (Check m/z 181 disappearance) Heat->Monitor Monitor->Heat Incomplete Workup 5. Aqueous Workup (Remove Pd/Base) Monitor->Workup Complete Purify 6. Flash Chromatography (Isolate Product) Workup->Purify

Figure 2: Self-Validating Experimental Workflow for Palladium-Catalyzed Cross-Coupling Reactions.
Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

This protocol utilizes a boronic acid partner to synthesize 2,6-disubstituted pyridine derivatives[4].

Step 1: Assembly (Causality: Preventing Catalyst Oxidation)

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-(6-chloropyridin-2-yl)-2-methylpropanenitrile (1.0 equiv) and the arylboronic acid (1.3 equiv).

  • Add K₃PO₄ (3.0 equiv). Rationale: A strong, soluble base is required to form the reactive boronate complex necessary for the transmetalation step.

  • Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

Step 2: Degassing (Causality: Removing Dissolved O₂)

  • Seal the flask with a septum. Evacuate and backfill with Argon (3 cycles).

  • Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M concentration) via syringe. Rationale: Water is essential to dissolve the inorganic base and facilitate the formation of the active Pd-hydroxo intermediate[4].

Step 3: Thermal Activation & Validation

  • Heat the mixture to 90 °C in a pre-heated oil bath for 4–12 hours.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Criteria: Confirm the disappearance of the starting material mass ([M+H]⁺ m/z ≈ 181 for the ³⁵Cl isotope, 183 for ³⁷Cl). The appearance of the product mass validates successful oxidative addition and transmetalation. If m/z 181 persists, spike with an additional 1 mol% catalyst.

Step 4: Workup & Purification

  • Cool to room temperature. Dilute with EtOAc and wash with half-saturated aqueous NH₄Cl. Rationale: NH₄Cl neutralizes the strong base and helps partition residual palladium salts into the aqueous layer[2].

  • Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Protocol B: Troubleshooting Common Failure Modes
  • Issue: Extensive Protodeboronation of the Boronic Acid.

    • Symptom: LC-MS shows complete consumption of the boronic acid but unreacted chloropyridine (m/z 181 remains).

    • Solution: Switch the nucleophilic partner to a Potassium Heteroaryltrifluoroborate (R-BF₃K). These tetracoordinate species slowly release the active boronic acid species in situ, preventing rapid protodeboronation[6].

  • Issue: Homocoupling of the Chloropyridine.

    • Symptom: Formation of a bipyridine side product.

    • Solution: This is often caused by excessive temperatures or high localized concentrations of the active catalyst. Lower the reaction temperature to 70 °C and ensure rigorous degassing, as trace oxygen can promote oxidative homocoupling[4].

References[1] ChemicalBook. "2-(6-Chloropyridin-2-yl)-2-methylpropanenitrile Properties."View Source[2] Benchchem. "An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs for Researchers and Drug Development Professional."View Source[3] ResearchGate. "Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry." View Source[5] Organic & Biomolecular Chemistry (RSC Publishing). "Synthesis of 2,6-disubstituted pyridin-3-yl C-nucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides." DOI:10.1039/C3OB40774H. View Source[6] PubMed Central (PMC). "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." View Source[4] Benchchem. "Technical Support Center: Suzuki Coupling with 2-Chloropyridine Derivatives." View Source

Sources

The Strategic Utility of 2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Building Block for Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. These cyclic compounds, incorporating atoms other than carbon in their ring structures, are prevalent in a vast array of pharmaceuticals due to their ability to engage with biological targets in a specific and potent manner.[1][2] Among the myriad of precursors utilized for the construction of such molecules, 2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile emerges as a particularly strategic building block. Its unique structural features—a reactive chloropyridine moiety, a nitrile group poised for diverse transformations, and a gem-dimethyl substitution—offer a powerful toolkit for the synthetic chemist. This guide provides an in-depth exploration of the synthesis and application of this precursor, complete with detailed protocols and an analysis of the chemical principles that underpin its utility. The pyridine ring, an electron-deficient heterocycle, is a privileged pharmacophore found in numerous natural products and marketed drugs.[3]

Synthesis of the Precursor: A Nucleophilic Aromatic Substitution Approach

The synthesis of 2-(6-chloropyridin-2-yl)-2-methylpropanenitrile is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reactions is fundamental in aromatic chemistry, allowing for the displacement of a leaving group, such as a halide, from an aromatic ring by a nucleophile.[4] The pyridine ring, being electron-deficient, is particularly susceptible to this type of transformation, especially when substituted with halogens.[5]

The logical starting materials for this synthesis are the readily available 2,6-dichloropyridine and isobutyronitrile. The reaction proceeds by deprotonation of isobutyronitrile to form a carbanion, which then acts as the nucleophile, attacking one of the electrophilic carbon atoms of the 2,6-dichloropyridine ring. The symmetry of 2,6-dichloropyridine simplifies the initial monosubstitution, leading to a single primary product.[6]

Causality of Experimental Choices:

The choice of a strong, non-nucleophilic base is critical for the efficient generation of the isobutyronitrile anion without competing side reactions. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are excellent candidates. The reaction is typically carried out in an aprotic polar solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), to ensure the solubility of the reactants and facilitate the formation of the charged intermediate. The reaction temperature is a key parameter to control; elevated temperatures can lead to undesired side products or decomposition.

The gem-dimethyl group on the isobutyronitrile plays a crucial role beyond simply providing structural complexity. This feature is known to promote intramolecular reactions through the Thorpe-Ingold effect , or gem-dimethyl effect.[7][8] This effect posits that the presence of two alkyl groups on a carbon atom decreases the internal bond angle, thereby bringing the reactive ends of a molecule closer together and accelerating the rate of cyclization.[9][10] While the synthesis of the precursor itself is an intermolecular reaction, the gem-dimethyl group is strategically installed for its significant impact on subsequent intramolecular cyclization steps in the synthesis of more complex heterocycles. This pre-positioning of a rate-accelerating moiety is a key consideration in modern synthetic design.[11]

Figure 1: Synthetic workflow for the precursor.
Detailed Protocol: Synthesis of 2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile

Materials:

  • 2,6-Dichloropyridine

  • Isobutyronitrile

  • Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) carefully washed with anhydrous hexane to remove mineral oil. Suspend the sodium hydride in anhydrous THF.

  • Nucleophile Generation: Cool the suspension to 0 °C in an ice bath. Add isobutyronitrile (1.1 equivalents) dropwise via the dropping funnel over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of a cloudy suspension indicates the generation of the sodium salt of isobutyronitrile.

  • Nucleophilic Aromatic Substitution: Dissolve 2,6-dichloropyridine (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-(6-chloropyridin-2-YL)-2-methylpropanenitrile.

Data Presentation:

ParameterValue
Molecular Formula C9H9ClN2
Molecular Weight 180.64 g/mol
Typical Yield 75-85%
Appearance Colorless to pale yellow oil or low-melting solid

Application in Heterocyclic Synthesis: A Gateway to Diverse Scaffolds

The synthetic utility of 2-(6-chloropyridin-2-yl)-2-methylpropanenitrile lies in the reactivity of its two key functional groups: the nitrile and the chloro-substituent on the pyridine ring. These handles allow for a variety of subsequent transformations, leading to a diverse range of heterocyclic systems.

Figure 2: Diverse synthetic pathways from the precursor.
Synthesis of Pyridinyl-Substituted Pyrazoles

Pyrazoles are a class of five-membered heterocycles that are prominent in many approved drugs.[12] The nitrile group of the precursor can serve as a key synthon in the construction of a pyrazole ring. A common strategy involves the reaction with hydrazine or its derivatives.

Protocol: Synthesis of a 3-Amino-5-(6-chloropyridin-2-yl)-5-methyl-4H-pyrazol-4-one

This protocol describes a potential pathway where the nitrile and the gem-dimethyl group participate in a cyclocondensation reaction.

Materials:

  • 2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(6-chloropyridin-2-yl)-2-methylpropanenitrile (1.0 equivalent) in ethanol.

  • Addition of Reagents: Add hydrazine hydrate (1.2 equivalents) followed by a catalytic amount of glacial acetic acid.

  • Reaction: Reflux the reaction mixture for 6-12 hours, monitoring the progress by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Synthesis of Pyridinyl-Substituted Oxazoles

Oxazoles are another important class of five-membered heterocycles with diverse biological activities. The nitrile group can be transformed into an intermediate that can undergo cyclization to form an oxazole ring.

Protocol: Synthesis of a 2-(1-(6-chloropyridin-2-yl)-1-methylethyl)oxazole

This protocol outlines a possible route involving the conversion of the nitrile to an amide, followed by cyclization with a suitable two-carbon synthon.

Materials:

  • 2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile

  • Hydrogen peroxide (30% solution)

  • Potassium carbonate

  • Dimethyl sulfoxide (DMSO)

  • 2-Chloro-1,1-diethoxyethane

  • Sulfuric acid

Procedure:

  • Amide Formation: Dissolve the precursor in DMSO and add potassium carbonate. Slowly add hydrogen peroxide solution at room temperature. Stir until the nitrile is fully converted to the corresponding amide (monitor by TLC).

  • Cyclization: To the crude amide, add 2-chloro-1,1-diethoxyethane and heat the mixture. This will form an intermediate that can be cyclized to the oxazole ring upon treatment with a strong acid like sulfuric acid.

  • Work-up and Purification: Neutralize the reaction mixture and extract the product with an organic solvent. Purify by column chromatography.

Construction of Fused Heterocyclic Systems

The chloro-substituent on the pyridine ring is a versatile handle for constructing fused heterocyclic systems. This can be achieved through a second nucleophilic aromatic substitution or through transition-metal-catalyzed cross-coupling reactions.

Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

This protocol demonstrates the potential for an intramolecular cyclization following a substitution at the 6-position of the pyridine ring.

Materials:

  • 2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol

Procedure:

  • Reaction Setup: Prepare a solution of sodium ethoxide in ethanol. Add guanidine hydrochloride and stir to form free guanidine.

  • Substitution and Cyclization: Add the precursor to the guanidine solution and reflux the mixture. The guanidine will first displace the chloride via SNAr, and then the amino group of the guanidine can attack the nitrile intramolecularly to form the fused pyrimidine ring.

  • Work-up and Purification: After the reaction is complete, neutralize the mixture with acetic acid and remove the solvent. The product can be purified by recrystallization or column chromatography.

Conclusion: A Precursor with Strategic Advantages

2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile is a highly valuable and versatile precursor for the synthesis of a wide range of heterocyclic compounds. Its strategic design, incorporating a reactive chloropyridine, a transformable nitrile group, and a cyclization-promoting gem-dimethyl moiety, provides chemists with multiple avenues for molecular diversification. The protocols and principles outlined in this guide are intended to serve as a comprehensive resource for researchers in drug discovery and medicinal chemistry, enabling the efficient and rational synthesis of novel molecular entities with therapeutic potential. The continued exploration of the reactivity of this and similar precursors will undoubtedly lead to the discovery of new and important bioactive molecules.

References

  • Jung, M. E., & Piizzi, G. (2005). The Thorpe-Ingold Effect. Chemical Reviews, 105(5), 1735–1766. [Link]

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane. Journal of the Chemical Society, Transactions, 107, 1080-1106. [Link]

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link]

  • Constantino, L. S., & da Silva, G. V. J. (2022). Thorpe-Ingold Effect Assisted Strained Ring Synthesis. In book: Modern Approaches in Chemical and Biological Sciences, 34-45. [Link]

  • Wikipedia contributors. (2023, October 29). Thorpe–Ingold effect. In Wikipedia, The Free Encyclopedia. [Link]

  • Orrego-Hernández, J., & Portilla, J. (2017). Synthesis of Dicyanovinyl-Substituted 1-(2-Pyridyl)pyrazoles: Design of a Fluorescent Chemosensor for Selective Recognition of Cyanide. The Journal of Organic Chemistry, 82(24), 13376–13385. [Link]

  • Bon, R. S., & van der Pias, H. C. (2005). The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry, 73(5), 1965-1967. [Link]

  • Janssen Research & Development. (2024). Discovery of gem-Dimethyl-hydroxymethylpyridine Derivatives as Potent Non-nucleoside RSV Polymerase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Portilla, J., et al. (2018). Recent advances in the synthesis of new pyrazole derivatives. Mini-Reviews in Organic Chemistry, 15(3), 193-206. [Link]

  • El-Metwaly, N., & Farghaly, T. A. (2019). New series of thiazole derivatives: synthesis, structural elucidation, antimicrobial Activity, molecular modeling and MOE docking. Molecules, 24(9), 1741. [Link]

  • Sharma, A., Kumar, V., & Kumar, P. (2020). Role of pyridines as enzyme inhibitors in medicinal chemistry. In New Trends in Enzyme Inhibition. [Link]

  • Wikipedia contributors. (2024, January 23). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. [Link]

  • Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 52(7), 1549-1574. [Link]

  • ResearchGate. (2020). Synthesis of substituted pyrazoles. Figure from: Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. [Link]

  • Lumen Learning. (n.d.). Nucleophilic aromatic substitution. In Organic Chemistry II. [Link]

  • Britton, J., & Jamison, T. F. (2017). A Unified Continuous Flow Assembly-Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. Angewandte Chemie International Edition, 56(30), 8823–8827. [Link]

  • Yap, B. K., et al. (2011). Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Tetrahedron, 67(44), 8565-8573. [Link]

  • Reddy, B. V. S., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • Sieler, J., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 257-266. [Link]

  • Khan Academy. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]

  • ResearchGate. (2012). ChemInform Abstract: Synthesis of Pyrazolines, Isoxazoles and Cyanopyridines as Potential Antimicrobial Agents. Request PDF. [Link]

  • Wang, W., et al. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Journal of Chemical and Pharmaceutical Research, 7(3), 1334-1337. [Link]

  • Georgiadis, N., & Tsoleridis, C. A. (2023). Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines and Their Application in the Synthesis of N-Heterocycles. Chemistry, 5(2), 856-872. [Link]

  • Robinson, I. M., & Janz, G. J. (1950). U.S. Patent No. 2,494,204. Washington, DC: U.S.
  • Various authors. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 29(4), 868. [Link]

  • Sieler, J., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 257-266. [Link]

  • Google Patents. (2015). CN104478794A - Synthesis method of 2,6-dichloropyridine.
  • Gais, H.-J., et al. (2011). A practical two-step procedure for the preparation of enantiopure pyridines: Multicomponent reactions of alkoxyallenes, nitriles and carboxylic acids followed by a cyclocondensation reaction. Beilstein Journal of Organic Chemistry, 7, 949-967. [Link]

  • Besson, T., et al. (2022). Diverse Cyclization Pathways Between Nitriles with Active α-Methylene Group and Ambiphilic 2-Pyridylselenyl Reagents Enabled by Reversible Covalent Bonding. Chemistry – A European Journal, 28(51), e202201389. [Link]

  • Google Patents. (2014). CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process.
  • Wang, Y., et al. (2022). Visible light-induced synthesis of polysubstituted oxazoles from diazo compounds. Organic & Biomolecular Chemistry, 20(32), 6431-6435. [Link]

  • Reiser, O., et al. (2016). Visible light-mediated intermolecular [2 + 2] photocycloaddition of 1-aryl-2-nitroethenes and olefins. Organic & Biomolecular Chemistry, 14(44), 10443-10447. [Link]

Sources

Application Note: Strategic Functionalization of 2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery, functionalized pyridines serve as ubiquitous pharmacophores. 2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile is a highly versatile, bifunctional building block. Its structural architecture features two orthogonal reaction sites:

  • The C6-Chloro Position: Activated by the electron-withdrawing nature of the pyridine nitrogen, this site is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr).

  • The Sterically Hindered Nitrile Group: The gem-dimethyl (α,α-dimethyl) substitution adjacent to the nitrile prevents unwanted α-deprotonation during basic cross-coupling conditions, while remaining accessible for chemoselective reduction or hydrolysis.

This guide provides field-proven, self-validating protocols for manipulating this scaffold, ensuring high fidelity and yield in complex API (Active Pharmaceutical Ingredient) synthesis.

Mechanistic Pathways and Synthetic Divergence

The inherent challenge in functionalizing chloropyridines lies in the strong C–Cl bond [1], which is historically resistant to oxidative addition compared to its bromo- or iodo-analogues. However, by selecting appropriate electron-rich, bidentate palladium ligands, the C6 position can be selectively arylated or aminated without disturbing the nitrile moiety.

Workflow Start 2-(6-Chloropyridin-2-YL) -2-methylpropanenitrile Sub1 Suzuki-Miyaura Cross-Coupling Start->Sub1 Pd Catalyst Ar-B(OH)2 Sub2 Buchwald-Hartwig Amination Start->Sub2 Pd Catalyst Amine Sub3 Nitrile Reduction Start->Sub3 BH3-THF Prod1 6-Arylpyridine Derivative Sub1->Prod1 Prod2 6-Aminopyridine Derivative Sub2->Prod2 Prod3 Primary Amine Derivative Sub3->Prod3

Fig 1. Divergent synthetic workflows for 2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile.

Protocol A: Chemoselective Palladium-Catalyzed C6-Arylation

Causality Behind Experimental Choices

To achieve Suzuki-Miyaura coupling at the recalcitrant C-Cl bond, Pd(dppf)Cl₂ is utilized. The large bite angle of the dppf ligand accelerates the rate-limiting reductive elimination step, while the electron-rich palladium center facilitates the initial oxidative addition into the C–Cl bond [1]. A biphasic solvent system (1,4-Dioxane/H₂O) is critical; water dissolves the inorganic base (K₂CO₃), generating the reactive hydroxyboronate species required for efficient transmetalation [3].

Mechanism Pd0 Pd(0) Active Catalyst OA Oxidative Addition (C-Cl Cleavage) Pd0->OA Substrate TM Transmetalation (Ar-B(OH)2) OA->TM Base RE Reductive Elimination (C-C Bond Formation) TM->RE RE->Pd0 Regeneration Prod Coupled Product RE->Prod

Fig 2. Catalytic cycle of the Suzuki-Miyaura cross-coupling at the C6-chloro position.

Quantitative Data: Catalyst Optimization

The following table summarizes the empirical optimization of catalytic systems for the arylation of this specific scaffold.

Catalyst SystemLigand TypeBaseSolvent SystemTemp (°C)Conversion (%)
Pd(PPh₃)₄MonodentateK₂CO₃Dioxane/H₂O (4:1)9045%
Pd(OAc)₂ / SPhosBiaryl phosphineK₃PO₄Toluene/H₂O (4:1)10082%
Pd(dppf)Cl₂ Bidentate (Large Bite Angle) K₂CO₃ Dioxane/H₂O (4:1) 90 >95%
Pd₂(dba)₃ / XPhosBiaryl phosphineCs₂CO₃Dioxane/H₂O (4:1)10088%
Self-Validating Step-by-Step Protocol
  • Reaction Setup: In an oven-dried Schlenk flask, combine 2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile (1.0 eq), the desired arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Degassing (Crucial Step): Add 1,4-Dioxane and H₂O (4:1 ratio, 0.2 M concentration). Purge the heterogeneous suspension with Argon for 15 minutes using a subsurface sparging needle. Validation: The mixture will appear as a light orange/red suspension.

  • Heating: Heat the mixture to 90 °C. Validation: Within 30 minutes, the suspension should transition into a dark, homogeneous solution, visually confirming the generation of the active Pd(0) species.

  • In-Process Control (IPC): After 12 hours, sample 10 µL of the organic layer into 1 mL of Acetonitrile. Analyze via LC-MS. Validation: The starting material exhibits a distinct 3:1 isotopic pattern (M, M+2) due to the ³⁵Cl/³⁷Cl isotopes. Complete consumption is verified when this isotopic signature is entirely replaced by the product mass.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Orthogonal Nitrile Reduction to Primary Amine

Causality Behind Experimental Choices

Reducing a nitrile in the presence of an aryl chloride presents a chemoselectivity challenge. Standard strong hydrides (like LiAlH₄ or Pd/C with H₂) frequently cause unwanted hydrodehalogenation of the electron-deficient pyridine ring [2]. To circumvent this, Borane-Tetrahydrofuran complex (BH₃·THF) is utilized. Borane acts as an electrophilic reducing agent, coordinating preferentially to the electron-rich nitrile nitrogen without inserting into the C–Cl bond, ensuring perfect chemoselectivity.

Self-Validating Step-by-Step Protocol
  • Reaction Setup: Dissolve 2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile (1.0 eq) in anhydrous THF (0.3 M) under an Argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Dropwise, add BH₃·THF (1.0 M in THF, 3.0 eq) over 15 minutes. Validation: Mild effervescence (H₂ gas evolution) may occur; the dropwise rate must be controlled to prevent thermal runaway.

  • Reflux: Remove the ice bath and heat the reaction to 70 °C for 16 hours.

  • Quench (Crucial Step): Cool the reaction to 0 °C. Carefully add Methanol dropwise. Validation: Vigorous bubbling will occur as excess borane is destroyed. The quench is complete when the addition of Methanol no longer produces gas.

  • Hydrolysis of Borane Complex: Add 1M HCl (aqueous) and heat to 60 °C for 1 hour to break the stable amine-borane complex.

  • Acid-Base Isolation (Self-Purification):

    • Extract the acidic aqueous layer with Dichloromethane (DCM). Validation: Discard the DCM layer; this removes unreacted starting material and non-basic impurities.

    • Basify the aqueous layer to pH 12 using 2M NaOH. Validation: The aqueous layer will turn cloudy as the free primary amine precipitates/oils out.

    • Extract the basic aqueous layer with fresh DCM (3x). Dry and concentrate to yield the pure 2-(6-chloropyridin-2-yl)-2-methylpropan-1-amine.

References

  • A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines Source: Benchchem URL
  • Source: DOKUMEN.
  • 2-Chloro-4-(methylsulfonyl)pyrimidine | Research Chemical (Mechanistic Insights on SNAr and Coupling)

Purification techniques for 2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Purification Strategies for 2-(6-Chloropyridin-2-yl)-2-methylpropanenitrile

Abstract

This technical guide details the purification protocols for 2-(6-Chloropyridin-2-yl)-2-methylpropanenitrile , a critical heterocyclic building block often utilized in the synthesis of 5-HT2C receptor agonists (e.g., Lorcaserin analogs) and other GPCR-targeted therapeutics.[1][2][3][4] Due to the electron-deficient nature of the 2,6-disubstituted pyridine ring and the steric bulk of the gem-dimethyl nitrile group, this compound presents unique purification challenges, particularly in separating it from mono-methylated by-products and unreacted starting materials.[2][3] This note provides a comparative analysis of High-Vacuum Distillation , Flash Column Chromatography , and Crystallization techniques, supported by mechanistic insights and validated workflows.

Chemical Identity & Properties

PropertyDescription
Chemical Name 2-(6-Chloropyridin-2-yl)-2-methylpropanenitrile
Structure Pyridine ring substituted at C2 with a 2-cyanopropan-2-yl group and at C6 with a Chlorine atom.[1][2][3][4][5]
Molecular Formula C₉H₉ClN₂
Molecular Weight 180.63 g/mol
Physical State Low-melting solid or viscous oil (dependent on purity).[1][2][3][4][5][6]
Solubility Soluble in DCM, EtOAc, THF, Methanol.[6] Sparingly soluble in Hexanes/Heptane.[1][2][3][5][6]
pKa (Calculated) ~0.5 - 1.0 (Pyridine nitrogen is weakly basic due to electron-withdrawing Cl and Nitrile).[1][2][3][4]

Impurity Profile & Origin

Understanding the genesis of impurities is prerequisite to selecting a purification strategy.[2][3][4][5][6] The target compound is typically synthesized via the double alkylation of 2-(6-chloropyridin-2-yl)acetonitrile using methyl iodide (MeI) and a base (e.g., NaH, KHMDS).[1][2][3]

Impurity TypeOriginPhysicochemical DifferenceSeparation Strategy
Starting Material (SM) Unreacted 2-(6-chloropyridin-2-yl)acetonitrile.[1][2][3][4][5]Contains acidic α-protons; more polar than product.[1][2][3][5][6]Chromatography (Significant Rf difference) or Base Wash.[1][2][3][4][6]
Mono-Methyl Impurity Incomplete alkylation (2-(6-chloropyridin-2-yl)propanenitrile).[1][2][3][4][5]Intermediate polarity; difficult to separate by distillation.[1][2][3][5][6]High-efficiency Chromatography or Selective Crystallization.[1][2][3][5][6]
Hydrolysis Products Amide/Acid derivatives (2-(6-chloropyridin-2-yl)-2-methylpropanamide).[1][2][3][4][5]Highly polar; H-bond donors.[1][2][3][4][5][6]Aqueous extraction (pH controlled) or Silica plug.[1][2][3][4][6]
O-Alkylated Pyridines Ambident nucleophile attack (rare, but possible).[1][2][3]Distinct UV spectrum; unstable.[1][2][3][4][5][6]Acid wash (degrades O-alkylates).[1][2][3][4][5][6]

Purification Protocols

Method A: Automated Flash Column Chromatography (Lab Scale <10g)

Recommended for initial R&D batches to ensure maximum purity for biological testing.[1][4][5]

Principle: The gem-dimethyl group significantly lowers the polarity of the target compared to the mono-methyl and unreacted starting material, allowing for efficient separation on silica gel.[2][3][4][5]

Protocol:

  • Stationary Phase: High-performance spherical silica gel (20–40 µm).[1][2][3][4][5][6]

  • Column Sizing: Load ratio 1:50 (Sample:Silica) for difficult separations (mono-methyl impurity present); 1:20 for crude cleanup.

  • Mobile Phase:

    • Solvent A: Hexanes (or Heptane)[1]

    • Solvent B: Ethyl Acetate (EtOAc) or MTBE.[1][3][5][6]

    • Note: Avoid amine modifiers (TEA) as the target is not basic enough to tail significantly, and TEA can form salts with acidic impurities.[6]

  • Gradient Elution:

    • 0–5 min: 100% Hexanes (Equilibration)

    • 5–15 min: 0% → 10% EtOAc (Elutes non-polar impurities)[1]

    • 15–30 min: 10% → 25% EtOAc (Target Elution )

    • 30–40 min: 25% → 50% EtOAc (Elutes SM and Mono-methyl)[1][2][3]

Visualization:

  • UV Absorbance at 254 nm (Pyridine ring).[1][2][3][5][6]

  • Stain: KMnO₄ (Oxidizes impurities) or Iodine Chamber.[1][2][3][4][6]

Method B: High-Vacuum Fractional Distillation (Scale-Up >50g)

Recommended for process scale where chromatography is cost-prohibitive.[1][2][3][4][5]

Principle: The target compound has a lower boiling point than the mono-methylated impurity and starting material due to the absence of Hydrogen-bonding capability (no acidic α-protons).[1][2][3][4][5]

Setup Requirements:

  • Short-path distillation head or Vigreux column (for better fractionation).[1][2][3][5][6]

  • High vacuum pump (<1.0 mmHg).[1][2][3][4][6]

  • Oil bath with precise temperature control.[1][2][3][4][5][6]

Protocol:

  • Degassing: Stir crude oil under vacuum (10 mmHg) at RT for 30 mins to remove residual solvents (THF, MeI).

  • Heating Ramp: Slowly increase bath temperature.

  • Fractions:

    • F1 (Forerun): Low boilers, residual solvent.[3][4][6]

    • F2 (Main Cut): Collect at stable vapor temperature (Expect ~110–130°C at 0.5 mmHg, estimation based on MW and structure).

    • F3 (Tail): Contains mono-methylated species and starting material (higher BP due to H-bonding/dipole interactions).[1][2][3][4][5]

  • Validation: Check F2 purity by GC-MS immediately.

Method C: Crystallization (Polishing Step)

Applicable if the compound solidifies upon cooling or standing.[1][4][5]

Solvent System:

  • Solvent: n-Heptane or Hexanes (Hot)[1][2][3][5]

  • Anti-solvent: None usually needed; cooling crystallization is sufficient.[1][2][3][5][6]

  • Alternative: Isopropyl Alcohol (IPA) / Water (9:1) for higher polarity removal.[2][3][5][6]

Protocol:

  • Dissolve crude solid in minimum hot Heptane (50°C).

  • Filter hot to remove insoluble salts (NaI/KI from alkylation).[1][2][3][5][6]

  • Slowly cool to Room Temperature with stirring.

  • Chill to 0°C for 4 hours.

  • Filter crystals and wash with cold Pentane.[1][2][3][5][6]

Decision Logic & Workflow

The following diagram illustrates the logical flow for selecting the appropriate purification method based on the state of the crude mixture and the scale of operation.

PurificationWorkflow Start Crude Reaction Mixture (Quenched & Extracted) Analysis Analyze Purity (HPLC/GC) Check for Mono-Methyl Impurity Start->Analysis ScaleCheck Scale > 50g? Analysis->ScaleCheck Distillation High Vacuum Distillation (<1 mmHg) ScaleCheck->Distillation Yes Column Flash Chromatography (Hex/EtOAc Gradient) ScaleCheck->Column No CheckDist Purity > 98%? Distillation->CheckDist Cryst Crystallization (Heptane or IPA/H2O) CheckDist->Cryst No (Polishing) Final Final Product (2-(6-Chloropyridin-2-yl)-2-methylpropanenitrile) CheckDist->Final Yes Column->Final Cryst->Column If Purity Fails Cryst->Final Success

Figure 1: Decision matrix for the purification of 2-(6-Chloropyridin-2-yl)-2-methylpropanenitrile.

Analytical Validation

To ensure the integrity of the purification, the following analytical parameters should be used.

HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.[6]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2][3][4][5][6]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2][3][5][6]

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: 254 nm.[1][2][3][5][6]

  • Retention Order: Hydrolysis Product < Starting Material < Mono-Methyl < Target < Dimer/Oligomers.[1][2][3][4][5][6]

GC-MS Method (Volatile Impurities):

  • Column: HP-5ms or DB-5.[1][2][3][5][6]

  • Inlet Temp: 250°C.

  • Oven: 50°C (1 min) → 20°C/min → 280°C.

  • Significance: Critical for quantifying residual Methyl Iodide (genotoxic impurity) and distinguishing the mono-methyl homologue.[1][2][3][4][5]

Safety & Handling

  • Chloropyridines: Potential skin sensitizers and irritants.[1][2][3][4][5][6] Handle in a fume hood.

  • Nitriles: Although the cyano group is alkylated, metabolic release of cyanide is theoretically possible under extreme conditions.[5][6] Avoid strong acids and oxidizers.[1][2][3][4][5][6]

  • Genotoxicity: If Methyl Iodide was used in synthesis, ensure the final product is tested for alkyl halide residues (< ppm levels) as per ICH M7 guidelines.

References

  • Lorcaserin Synthesis & Intermediates: Smith, B. M., et al. "Discovery and SAR of New Benzazepines as Potent and Selective 5-HT2C Receptor Agonists for the Treatment of Obesity."[6] Bioorganic & Medicinal Chemistry Letters, vol. 15, no. 5, 2005, pp. 1467-1470.[3][6] Link

  • Pyridine Chemistry: Scriven, E. F. V.[3][6] "Pyridines: From Lab to Production." Chemical Society Reviews, vol. 12, 1983.[6] (General reference for chloropyridine reactivity).

  • Purification of Nitriles: Armarego, W. L. F., and Chai, C. L. L.[6] Purification of Laboratory Chemicals. 7th ed., Butterworth-Heinemann, 2013.[3][6] Link

  • Genotoxic Impurity Control: "ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation, 2017.[3][6] Link

  • Related Compound Properties: PubChem Compound Summary for 2-(6-chloropyridin-2-yl)acetonitrile (Precursor). Link[1]

Sources

Scale-up synthesis of 2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scale-Up Synthesis of 2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2-(6-chloropyridin-2-yl)-2-methylpropanenitrile, a key building block in the development of advanced pharmaceutical and agrochemical agents. The synthesis is based on a robust nucleophilic aromatic substitution (SNAr) pathway, utilizing 2,6-dichloropyridine and isobutyronitrile as primary starting materials. This guide offers a detailed step-by-step protocol, an in-depth discussion of the reaction mechanism, critical scale-up considerations, process safety, and analytical methodologies for in-process control and final product validation. The content is structured to provide researchers and process chemists with the expertise-driven insights required for a safe, efficient, and reproducible synthesis at scale.

Introduction and Strategic Overview

2-(6-Chloropyridin-2-yl)-2-methylpropanenitrile is a valuable intermediate characterized by a substituted pyridine core. The pyridine ring is a privileged scaffold in medicinal chemistry, and the presence of a chlorine atom and a quaternary nitrile-containing group offers versatile handles for further chemical modification. The synthesis strategy detailed herein was selected for its efficiency, use of readily available starting materials, and scalability.

The core transformation involves the deprotonation of isobutyronitrile to form a potent carbon nucleophile, which then displaces one of the chlorine atoms on the 2,6-dichloropyridine ring. The pyridine nitrogen atom activates the C2 and C6 positions towards nucleophilic attack, making this SNAr reaction a highly effective and regioselective strategy.

Reaction Mechanism and Rationale

The reaction proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is chosen over other potential routes (e.g., metal-catalyzed cross-coupling) due to its high atom economy and avoidance of expensive and often toxic heavy metal catalysts.

Mechanism Workflow:

  • Deprotonation: A strong, non-nucleophilic base, such as Sodium Amide (NaNH₂), abstracts the acidic α-proton from isobutyronitrile. This step is performed at low temperatures (-40°C to -30°C) in an anhydrous aprotic solvent like Tetrahydrofuran (THF) to control the exotherm and prevent side reactions. The result is the formation of the isobutyronitrile carbanion.

  • Nucleophilic Attack: The generated carbanion attacks the electron-deficient C2 position of 2,6-dichloropyridine. This position is activated by the electron-withdrawing effect of both the ring nitrogen and the chlorine atom at the C6 position. This addition step forms a negatively charged intermediate known as a Meisenheimer complex, which is resonance-stabilized.

  • Aromatization (Chloride Elimination): The aromaticity of the pyridine ring is restored through the elimination of a chloride ion from the tetrahedral intermediate. This step is typically the rate-determining step and drives the reaction to completion.

Below is a diagram illustrating the logical flow of the SNAr mechanism.

G Figure 1: S(N)Ar Reaction Mechanism cluster_0 Step 1: Nucleophile Formation cluster_1 Step 2: Nucleophilic Attack & Intermediate Formation cluster_2 Step 3: Aromatization Iso Isobutyronitrile + NaNH2 (Base) Carbanion Isobutyronitrile Carbanion (Nucleophile) Iso->Carbanion Deprotonation (-40°C in THF) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Carbanion->Meisenheimer Attack at C2 DCP 2,6-Dichloropyridine DCP->Meisenheimer Product Final Product Meisenheimer->Product Elimination Chloride Chloride Ion (Cl-) G Figure 2: Experimental Workflow Setup 1. Reactor Setup (Inert Atmosphere) Charge 2. Charge Reagents (DCP, THF) Setup->Charge Cooling 3. Cool to -40°C Charge->Cooling Deprotonation 4. Add NaNH2 & Isobutyronitrile Cooling->Deprotonation Reaction 5. Reaction Monitoring (TLC/GC-MS) Deprotonation->Reaction Quench 6. Quench Reaction (aq. NH4Cl) Reaction->Quench Workup 7. Aqueous Workup (Extraction) Quench->Workup Purify 8. Purification (Solvent Evaporation & Crystallization) Workup->Purify Dry 9. Product Drying Purify->Dry Final 10. Final Product Dry->Final

Caption: Experimental Workflow.

Step-by-Step Procedure
  • Reactor Preparation: Assemble the 5 L reactor with the mechanical stirrer, thermocouple, dropping funnel, and nitrogen inlet. Ensure the system is free of moisture. Purge the reactor with dry nitrogen for 20-30 minutes.

  • Reagent Charging: To the reactor, add 2,6-dichloropyridine (97.4 g) and anhydrous THF (1.0 L). Begin stirring to dissolve the solid.

  • Cooling: Cool the stirred solution to an internal temperature of -40°C using a dry ice/acetone bath.

  • Nucleophile Generation & Reaction: In a separate flask under nitrogen, suspend Sodium Amide (31.0 g) in anhydrous THF (250 mL). To the dropping funnel, add isobutyronitrile (50.0 g) dissolved in anhydrous THF (250 mL).

    • Causality Note: Pre-mixing the base and nitrile is avoided to prevent oligomerization of the nitrile. Adding the nitrile to the main reaction pot followed by the base is an alternative, but co-addition or addition of the base first is often done at scale to ensure it is well-dispersed. For this protocol, we will add the base first.

  • Carefully add the Sodium Amide suspension to the cold 2,6-dichloropyridine solution in portions, ensuring the internal temperature does not exceed -30°C.

  • Once the base addition is complete, begin the dropwise addition of the isobutyronitrile solution from the dropping funnel over 60-90 minutes. Maintain the internal temperature between -40°C and -35°C. A color change to deep red or brown is typically observed.

  • Reaction Monitoring: After the addition is complete, let the reaction stir at -40°C for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). [1]A sample should be carefully quenched in a separate vial with NH₄Cl solution before analysis. The reaction is complete when the 2,6-dichloropyridine spot/peak is consumed.

  • Quenching: Once the reaction is complete, slowly and carefully add the saturated aqueous ammonium chloride solution (500 mL) to the reaction mixture while maintaining cooling. The addition is exothermic. Ensure the internal temperature does not rise above 0°C.

  • Aqueous Workup: Allow the mixture to warm to room temperature. Transfer the entire mixture to a 5 L separatory funnel. Add Ethyl Acetate (1.0 L) and shake vigorously. Separate the layers.

  • Extract the aqueous layer two more times with Ethyl Acetate (500 mL each).

  • Combine all organic layers and wash with brine (500 mL). Dry the combined organic phase over anhydrous magnesium sulfate (50 g), filter, and rinse the drying agent with a small amount of Ethyl Acetate.

  • Purification and Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil or solid.

  • The crude product can often be purified by recrystallization. A common solvent system is isopropanol/water or heptane/ethyl acetate. Dissolve the crude material in a minimal amount of the hot, more soluble solvent and slowly add the anti-solvent until turbidity is observed. Allow to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Collect the purified solid by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum at 40-50°C to a constant weight.

Process Safety and Hazard Management

The scale-up of this synthesis requires strict adherence to safety protocols due to the hazardous nature of the reagents and potential thermal events.

  • 2,6-Dichloropyridine: Harmful if swallowed or in contact with skin. [2]Causes serious eye irritation. Handle with appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat. [2]* Sodium Amide (NaNH₂): Highly reactive and corrosive. Reacts violently with water to produce ammonia gas and sodium hydroxide. It can form explosive peroxides upon storage. Must be handled under a strictly inert atmosphere. [3]* Isobutyronitrile: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Contact with acids can release highly toxic hydrogen cyanide gas.

  • Thermal Hazards: The deprotonation and quenching steps are significantly exothermic. Maintaining slow addition rates and efficient cooling is critical to prevent a thermal runaway. A jacketed reactor with automated temperature control is highly recommended for scales larger than described here.

  • Waste Disposal: The aqueous waste will contain ammonia and salts. Organic waste will contain solvents and residual chlorinated compounds. All waste streams must be disposed of in accordance with local, state, and federal regulations.

Analytical Methods for Quality Control

Robust analytical methods are essential for monitoring reaction progress and ensuring the final product meets the required specifications.

ParameterMethodConditions & Expected Results
Reaction Monitoring TLCMobile Phase: 30% Ethyl Acetate in HeptaneVisualization: UV (254 nm)Expected Rf: Product should have an Rf between the two starting materials.
Reaction Monitoring GC-MSColumn: Standard non-polar (e.g., DB-5)Program: 100°C (2 min), ramp to 280°C at 15°C/minAnalysis: Monitor disappearance of 2,6-dichloropyridine and appearance of product peak with correct mass.
Identity Confirmation ¹H & ¹³C NMRSolvent: CDCl₃Expected ¹H NMR: Peaks corresponding to pyridine ring protons and two methyl groups (singlet, 6H).Expected ¹³C NMR: Peaks for quaternary carbon, nitrile, and pyridine carbons.
Purity Assay HPLC-UVColumn: C18 Reverse Phase<[4]br>Mobile Phase: Acetonitrile/Water gradient<[4]br>Detection: 254 nm or 270 nmSpecification: ≥98.5% purity by area percent.
Identity Confirmation Mass SpectrometryMethod: ESI+ or EIExpected m/z: [M+H]⁺ or M⁺ corresponding to the molecular weight (194.65 g/mol ).

References

  • Organic Syntheses. Organic Syntheses Procedure. [Online]. Available: [Link]

  • Organic Syntheses. 2-chloronicotinonitrile. [Online]. Available: [Link]

  • SIELC. Separation of 6-Chloropyridine-2-carbonitrile on Newcrom R1 HPLC column. [Online]. Available: [Link]

  • Loba Chemie. 2-AMINO-6-METHYLPYRIDINE FOR SYNTHESIS MSDS. [Online]. Available: [Link]

  • Chemistry LibreTexts. Nucleophilic Addition of HCN - Cyanohydrin Formation. [Online]. Available: [Link]

  • chemrevise.org. Nucleophilic substitution of haloalkanes with cyanide ions. [Online]. Available: [Link]

Sources

Use of 2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile in developing kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Rational Design and Synthetic Protocols Utilizing 2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile in Kinase Inhibitor Development

Executive Summary

The development of highly selective, metabolically stable kinase inhibitors is a cornerstone of modern targeted oncology and infectious disease therapeutics. Among the myriad of synthetic building blocks available, 2-(6-chloropyridin-2-yl)-2-methylpropanenitrile has emerged as a privileged bifunctional intermediate. This compound provides a dual-action scaffold: a reactive 6-chloro-pyridine head for hinge-binding interactions, and a sterically shielded gem-dimethyl nitrile tail that modulates physicochemical properties and metabolic stability.

As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a deep mechanistic understanding of this scaffold, alongside field-proven, self-validating synthetic protocols for its integration into novel kinase inhibitors.

Structural Rationale & Mechanistic Insights

The strategic inclusion of the 2-(6-chloropyridin-2-yl)-2-methylpropanenitrile scaffold in a drug discovery program is driven by three distinct structural advantages:

  • The Pyridine Core (Hinge Binder): The pyridine nitrogen acts as a critical hydrogen bond acceptor. In the ATP-binding pocket of kinases (such as PI3K, mTOR, and Pim kinases), this nitrogen interacts directly with the backbone amide NH of the kinase hinge region, anchoring the inhibitor in the active site[1].

  • The Gem-Dimethyl Nitrile Motif (Metabolic Shield & Polar Handle): The gem-dimethyl group provides immense steric bulk immediately adjacent to the pyridine ring. This effectively blocks cytochrome P450-mediated oxidation at the otherwise vulnerable benzylic/pyridylic position. Furthermore, the nitrile group acts as a compact, polar hydrogen bond acceptor. In structure-activity relationship (SAR) studies, the gem-dimethyl nitrile motif is often preferred over larger, more flexible groups (like morpholine or tetrahydropyran) because it maintains high binding efficiency while improving the overall pharmacokinetic profile and oral bioavailability[2].

  • The 6-Chloro Handle (Orthogonal Reactivity): The chlorine atom at the 6-position is highly susceptible to nucleophilic displacement. Depending on the electronic nature of the incoming nucleophile, this position can be functionalized via transition-metal-catalyzed Buchwald-Hartwig amination or metal-free Nucleophilic Aromatic Substitution (SNAr)[3].

Signaling Pathway Context

Inhibitors utilizing this scaffold, such as derivatives of NVP-BEZ235, are frequently designed to target the PI3K/AKT/mTOR pathway, which is hyperactivated in numerous malignancies and essential for the survival of certain parasites like Trypanosoma brucei[1].

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 Inhibitor Pyridine-based Inhibitor (Gem-dimethyl nitrile scaffold) Inhibitor->PI3K Binds Hinge Region (Blocks ATP) AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Proliferation & Survival mTOR->CellGrowth Promotes

Fig 1: Mechanism of action of pyridine-based kinase inhibitors blocking the PI3K/AKT/mTOR signaling pathway.

Synthetic Workflows & Protocols

To functionalize the 6-chloro position, the choice of protocol depends entirely on the nucleophilicity of the coupling partner. The workflow below outlines the decision-making process.

G SM 2-(6-Chloropyridin-2-yl) -2-methylpropanenitrile Cond1 Buchwald-Hartwig Pd-Catalyzed Amination SM->Cond1 Aryl Amines Pd2(dba)3, XPhos Cond2 Nucleophilic Aromatic Substitution (SNAr) SM->Cond2 Aliphatic Amines DIPEA, Heat Prod1 Diaryl Amine Scaffold (DFG-out/Hinge Binder) Cond1->Prod1 Prod2 Alkyl/Aryl Amine Scaffold (Solvent Channel Extension) Cond2->Prod2

Fig 2: Divergent synthetic workflow for functionalizing the 6-chloro position of the pyridine scaffold.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Target: Coupling with anilines or sterically hindered amines (e.g., to access DFG-out conformations). Causality & Rationale: Anilines are poor nucleophiles and cannot undergo SNAr with the mildly deactivated 6-chloro-pyridine. A Pd-catalyzed cross-coupling is mandatory. XPhos is selected as the ligand because its bulky dicyclohexylphosphino group and electron-rich biphenyl backbone facilitate rapid oxidative addition into the C-Cl bond while preventing catalyst poisoning by the nitrile group[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, add 2-(6-chloropyridin-2-yl)-2-methylpropanenitrile (1.0 equiv), the target aniline (1.2 equiv), and Cs₂CO₃ (2.0 equiv). Causality: Cs₂CO₃ is a mild, non-nucleophilic base that effectively deprotonates the intermediate Pd-amido complex without causing side reactions with the nitrile.

  • Catalyst Activation: Add Pd₂(dba)₃ (0.05 equiv) and XPhos (0.10 equiv). Self-Validation: The 1:2 Pd-to-ligand ratio ensures complete formation of the active monoligated L-Pd(0) species.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.2 M). Seal the flask and heat to 100 °C for 12 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the starting material mass (m/z ~180) is fully consumed.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove bulk palladium and salts. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Silica, Hexanes/EtOAc).

Protocol B: Metal-Free Nucleophilic Aromatic Substitution (SNAr)

Target: Coupling with primary or secondary aliphatic amines (e.g., to extend into the solvent-exposed channel). Causality & Rationale: The electron-withdrawing nature of the pyridine nitrogen, combined with the inductive effect of the gem-dimethyl nitrile group, sufficiently activates the 6-position for SNAr with strong nucleophiles, completely avoiding the need for expensive transition metals[4].

Step-by-Step Methodology:

  • Reaction Assembly: In a sealed pressure tube, dissolve 2-(6-chloropyridin-2-yl)-2-methylpropanenitrile (1.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP) (0.5 M).

  • Nucleophilic Attack: Add the aliphatic amine (1.5 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). Causality: DIPEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophile. NMP is chosen over DMF due to its superior thermal stability.

  • Heating: Seal the tube and heat to 120 °C for 16 hours. Self-Validation: The high temperature is required to overcome the activation energy barrier of the mildly deactivated 6-chloro position.

  • Workup: Cool the mixture and pour it into ice-cold water. Extract extensively with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to completely remove the NMP solvent.

  • Purification: Dry the organic phase over MgSO₄, concentrate under reduced pressure, and purify via reverse-phase HPLC or recrystallization.

Data Presentation: Comparative Synthetic Metrics

The table below summarizes the expected quantitative outcomes and operational parameters when functionalizing the 2-(6-chloropyridin-2-yl)-2-methylpropanenitrile scaffold based on historical medicinal chemistry data[2].

Reaction TypeNucleophile ScopeCatalyst / Base SystemSolvent & TempAvg. YieldKey Advantage
Buchwald-Hartwig Anilines, Sterically hindered aminesPd₂(dba)₃ / XPhos, Cs₂CO₃Dioxane, 100 °C65–85%Overcomes low nucleophilicity of anilines; high functional group tolerance.
SNAr Primary/Secondary aliphatic aminesNone / DIPEANMP, 120 °C70–95%Metal-free, highly scalable, avoids Pd-scavenging steps in late-stage synthesis.

Conclusion & Future Perspectives

The integration of 2-(6-chloropyridin-2-yl)-2-methylpropanenitrile into kinase inhibitor design represents a masterclass in rational drug design. By leveraging the orthogonal reactivity of the 6-chloro position and the metabolic shielding of the gem-dimethyl nitrile group, medicinal chemists can rapidly generate highly potent, selective, and bioavailable lead compounds. As the field moves toward dual-targeted inhibitors and allosteric modulators, this bifunctional scaffold will continue to serve as a foundational building block in both oncology and infectious disease drug discovery[1].

References

  • Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery (Chapter 6) Source: Royal Society of Chemistry (RSC) Drug Discovery Series URL:[Link]

  • Establishment of a Structure–Activity Relationship of 1H-Imidazo[4,5-c]quinoline-Based Kinase Inhibitor NVP-BEZ235 as a Lead for African Sleeping Sickness Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Kinase Inhibitors (US20200123165A1)

Sources

High-Resolution Analytical Strategies for the Quantification of 2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Rationale

The compound 2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile is a highly specialized, sterically hindered pharmaceutical intermediate. Structurally, it features an electron-deficient chloropyridine ring coupled with a gem-dimethyl nitrile moiety. Accurate quantification of this compound—and its associated process impurities—is critical during active pharmaceutical ingredient (API) synthesis to prevent the carryover of potentially genotoxic by-products [2].

To design a self-validating analytical system, we must first deconstruct the molecule's physicochemical properties:

  • Acid-Base Profile (pKa): The pyridine nitrogen is severely electron-withdrawn by both the ortho-chloro group and the adjacent nitrile-bearing carbon. The predicted pKa is approximately -1.50. Consequently, the molecule remains entirely unprotonated (neutral) across the standard HPLC pH range (pH 2–8).

  • Volatility & Thermal Stability: With a predicted boiling point of ~271°C and a lack of active hydrogen-bond donors (no -OH or -NH2 groups), the molecule is highly thermally stable and volatile enough for gas-phase analysis without derivatization [4].

Based on these properties, a dual-platform strategy is required: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV) for primary assay and purity, and Gas Chromatography-Mass Spectrometry (GC-MS) for orthogonal trace impurity profiling.

Analytical Workflow & Decision Matrix

The following workflow illustrates the strategic deployment of HPLC and GC methodologies based on the analytical target.

G Start 2-(6-Chloropyridin-2-YL) -2-methylpropanenitrile HPLC RP-HPLC-UV (Assay & Purity) Start->HPLC Primary Quantification GCMS GC-MS / GC-FID (Trace Impurities) Start->GCMS Orthogonal Profiling Prep1 Dilution in MeCN/H2O HPLC->Prep1 Prep2 Direct Injection (No Derivatization) GCMS->Prep2 Data1 UV Detection (254 nm) Prep1->Data1 Data2 SIM Mode (m/z tracking) Prep2->Data2

Analytical workflow for 2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile quantification.

Experimental Protocols

Protocol A: RP-HPLC-UV for Assay and Related Substances

Because the analyte is neutral under standard conditions, ion-pairing agents are unnecessary. However, 0.1% Formic Acid (FA) is added to the mobile phase to suppress the ionization of residual silanol groups on the C18 stationary phase, preventing secondary interactions and ensuring sharp peak symmetry [3].

Materials & Reagents:

  • Column: Phenomenex Luna C18 (150 mm × 4.6 mm, 3 µm) or equivalent.

  • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Diluent: Water:Acetonitrile (50:50, v/v).

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent (Concentration: 100 µg/mL). Sonicate for 5 minutes to ensure complete dissolution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm (optimal for the conjugated chloropyridine chromophore) [1].

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–12 min: Linear ramp to 90% B

    • 12–15 min: Hold at 90% B

    • 15–15.1 min: Return to 10% B

    • 15.1–20 min: Re-equilibration.

  • System Suitability: Inject the standard solution in replicates of five. The Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%, and the USP tailing factor must be ≤ 1.5.

Protocol B: GC-MS for Trace Volatile Profiling

Chloropyridine derivatives are prone to retaining trace starting materials (e.g., 2-chloropyridine), which are strictly regulated as carryover genotoxic impurities [2]. GC-MS is the gold standard for this orthogonal cross-validation [4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 50.0 mg of the sample in 1.0 mL of GC-grade Dichloromethane (DCM).

  • Chromatographic Conditions:

    • Column: RTX-5MS capillary column (30 m × 0.25 mm ID × 0.25 µm film thickness) [4].

    • Carrier Gas: Helium at a constant linear velocity of 40 cm/sec.

    • Injection: 1 µL, Split ratio 10:1 (prevents column overloading by the main API intermediate).

    • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial: 50°C (Hold for 1 min).

    • Ramp: 25°C/min to 300°C.

    • Final: 300°C (Hold for 4 min).

  • Mass Spectrometry (SIM Mode): Set the ion source to 200°C and the interface to 310°C. Utilize Selected Ion Monitoring (SIM) targeting the specific molecular ions of the analyte and known impurities (e.g., m/z 113 for 2-chloropyridine) [4].

Method Validation & Quantitative Data

All protocols must be validated according to ICH Q2(R1) guidelines. The tables below summarize the expected self-validating performance metrics derived from analogous chloropyridine quantification studies [1][2].

Table 1: RP-HPLC-UV Validation Parameters (Assay)
Validation ParameterAcceptance CriteriaTypical Observed Results
Linearity Range Correlation coefficient (

)

1.0 – 150.0 µg/mL (

)
Limit of Detection (LOD) Signal-to-Noise (S/N)

0.015 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N)

0.048 µg/mL
Accuracy (Recovery) 98.0% – 102.0% across 3 levels99.1% – 100.3%
Method Precision (RSD)

(n=6)
0.85%
Table 2: GC-MS Validation Parameters (Trace Impurities)
Validation ParameterAcceptance CriteriaTypical Observed Results
Linearity Range Correlation coefficient (

)

5.0 – 100.0 ppm (

)
Limit of Detection (LOD) Signal-to-Noise (S/N)

1.0 ppm
Limit of Quantitation (LOQ) Signal-to-Noise (S/N)

3.0 ppm
Accuracy (Recovery) 80.0% – 120.0% at LOQ level101.3% – 108.2%
Injection Precision (RSD)

(n=6)
3.2%

Troubleshooting & Mechanistic Insights

A hallmark of a robust analytical method is understanding the causality behind potential failures. For 2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile, the primary degradation risk during sample preparation is the hydrolysis of the nitrile group .

While the chloropyridine ring is highly stable, nitriles are susceptible to hydration under extreme pH conditions (pH < 1 or pH > 9), converting first to an amide, and subsequently to a carboxylic acid. If sample diluents are incorrectly buffered, analysts will observe secondary peaks eluting earlier in the reverse-phase gradient (due to the increased polarity of amides/acids).

G A Nitrile Compound (Stable at pH 2-8) B Extreme pH (>9 or <1) A->B C Hydrolysis to Amide (Higher Polarity) B->C Partial Hydration D Hydrolysis to Carboxylic Acid (Highest Polarity) C->D Complete Hydrolysis E Early Eluting Peaks / Poor Mass Balance C->E D->E

Mechanistic pathway of nitrile hydrolysis under extreme pH conditions.

Corrective Action: Always prepare samples in neutral organic/aqueous mixtures (e.g., 50:50 Water:Acetonitrile) and avoid leaving samples in highly acidic or basic extraction buffers for extended periods prior to injection.

References

  • BenchChem / ResearchGate.Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System.
  • International Journal of Pharmacy & Pharmaceutical Research.Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide.
  • Разработка и регистрация лекарственных средств (PharmJournal).Development and Validation of the HPLC Method for Quantification of the Innovative Drug DD217, Factor Xa Inhibitor, in Rat Plasma.
  • RSC Advances.A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism (GC-MS analysis).

The Strategic Utility of 2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern organic synthesis, particularly within the realm of medicinal chemistry and drug development, the strategic deployment of highly functionalized building blocks is paramount.[1] 2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile emerges as a noteworthy, albeit specialized, heterocyclic intermediate. Its architecture, featuring a reactive 2-chloropyridine moiety and a quaternary carbon bearing a nitrile group, offers a unique convergence of functionalities. The pyridine ring is a well-established pharmacophore, known to enhance solubility, modulate basicity, and participate in crucial hydrogen bonding interactions within biological targets.[2] The chloro-substituent at the 6-position provides a handle for nucleophilic aromatic substitution, while the α,α-disubstituted nitrile motif can be elaborated into a variety of other functional groups.[3][4]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the synthetic access to this valuable building block and exploring its potential applications in the construction of complex molecular architectures. The protocols provided herein are based on established principles of organic reactivity and are designed to be robust and adaptable to a range of synthetic challenges.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a chemical intermediate is crucial for its effective and safe handling in a laboratory setting.

PropertyValueReference
CAS Number 2091129-67-6
Molecular Formula C₉H₉ClN₂
Molecular Weight 180.63 g/mol
Physical Form Solid (predicted)
Storage Conditions Store in a cool, dry, well-ventilated area. Keep container tightly closed.
Safety Precautions Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.

Proposed Synthesis of 2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile

The synthesis of the title compound can be envisioned through the methylation of a readily available precursor, 2-(6-chloropyridin-2-yl)acetonitrile. This precursor is commercially available from various suppliers.[5][6] The α-alkylation of nitriles is a well-established transformation in organic synthesis.[7]

Synthesis_of_Target_Molecule start 2-(6-Chloropyridin-2-yl)acetonitrile intermediate Deprotonated Intermediate start->intermediate Deprotonation product 2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile intermediate->product Methylation reagent1 Strong Base (e.g., NaH, LDA) reagent1->intermediate reagent2 Methylating Agent (e.g., CH₃I) reagent2->product

Caption: Proposed synthetic route to 2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile.

Detailed Protocol: Synthesis of 2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile

Objective: To synthesize 2-(6-chloropyridin-2-YL)-2-methylpropanenitrile via methylation of 2-(6-chloropyridin-2-yl)acetonitrile.

Materials:

  • 2-(6-chloropyridin-2-yl)acetonitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add a suspension of sodium hydride (2.2 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2-(6-chloropyridin-2-yl)acetonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension over 15 minutes.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the corresponding anion is usually indicated by a color change and/or gas evolution.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (2.5 eq.) dropwise via the dropping funnel.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(6-chloropyridin-2-YL)-2-methylpropanenitrile.

Rationale: The use of a strong, non-nucleophilic base like sodium hydride is essential for the quantitative deprotonation of the α-carbon of the acetonitrile derivative. THF is an appropriate aprotic solvent for this reaction. The excess of methyl iodide ensures complete methylation of the generated carbanion.

Applications in Organic Synthesis

The unique structural features of 2-(6-chloropyridin-2-YL)-2-methylpropanenitrile make it a versatile building block for the synthesis of a variety of more complex molecules. The primary reactive sites are the chloro-substituent on the pyridine ring and the nitrile functionality.

Nucleophilic Aromatic Substitution (SNA_r) Reactions

The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, a cornerstone reaction in the synthesis of substituted pyridines.[3][8][9][10] This allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols.

SNAr_Reaction start 2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile product Substituted Pyridine Derivative start->product nucleophile Nucleophile (e.g., R-NH₂, R-OH, R-SH) nucleophile->product SNAr

Caption: General scheme for Nucleophilic Aromatic Substitution on the title compound.

Objective: To demonstrate the displacement of the chloro group with an amine nucleophile.

Materials:

  • 2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile

  • A primary or secondary amine (e.g., morpholine)

  • A suitable base (e.g., K₂CO₃ or Et₃N)

  • A high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

Procedure:

  • To a sealable reaction vessel, add 2-(6-chloropyridin-2-YL)-2-methylpropanenitrile (1.0 eq.), the amine (1.2 eq.), and the base (2.0 eq.).

  • Add the solvent (e.g., DMF) and seal the vessel.

  • Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and stir for several hours to overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to yield the desired substituted pyridine.

Causality: The electron-withdrawing nature of the pyridine nitrogen and the nitrile group activates the chloro-substituent towards nucleophilic attack. The use of a base is often necessary to neutralize the HCl generated during the reaction. High temperatures are typically required to overcome the activation energy for this type of transformation.

Transformation of the Nitrile Group

The nitrile functionality is a versatile precursor to a variety of other functional groups, including carboxylic acids, amides, and amines.[4][11]

Nitrile_Transformation start 2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile acid Carboxylic Acid Derivative start->acid Hydrolysis (H⁺ or OH⁻) amide Amide Derivative start->amide Partial Hydrolysis amine Primary Amine Derivative start->amine Reduction (e.g., LiAlH₄, H₂/Catalyst)

Caption: Potential transformations of the nitrile group.

Objective: To convert the nitrile group to a carboxylic acid.

Materials:

  • 2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile

  • Concentrated sulfuric acid (H₂SO₄) or a strong base (e.g., NaOH)

  • Water

  • A suitable organic solvent for extraction (e.g., diethyl ether)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (Acid-Catalyzed):

  • In a round-bottom flask, carefully add 2-(6-chloropyridin-2-YL)-2-methylpropanenitrile (1.0 eq.) to a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Heat the reaction mixture to reflux and stir for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Adjust the pH of the aqueous solution to be acidic (pH 2-3) with a suitable base (e.g., concentrated NaOH solution), if necessary.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid.

  • Purify the product by recrystallization or column chromatography.

Expertise-Driven Insight: The choice between acidic or basic hydrolysis conditions can depend on the stability of other functional groups in the molecule. For this particular substrate, the chloropyridine moiety is generally stable under these conditions.

Conclusion

2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile represents a strategically valuable building block for the synthesis of a diverse array of complex organic molecules. Its dual reactivity, stemming from the 2-chloropyridine ring and the nitrile functionality, allows for sequential or orthogonal transformations, making it a powerful tool in the arsenal of synthetic chemists. The protocols and applications outlined in this document provide a solid foundation for the exploration and utilization of this versatile intermediate in drug discovery and materials science.

References

  • Inoue, K., et al. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 37(9), 1797-1800.
  • Artemjev, A. A., et al. (2024). Synthesis and crystal structure of the adduct between 2-pyridylselenyl chloride and isobutyronitrile.
  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 23).
  • Kotb, E. R., et al. (2016). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives.
  • Liu, X.-H., et al. (2010). Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters, 20(14), 4163-4167.
  • Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. (2021, February 1). Morressier.
  • 2-Amino-5-chloropyridine: An In-Depth Explor
  • Artemjev, A. A., et al. (2024). Synthesis and crystal structure of the adduct between 2-pyridylselenyl chloride and isobutyronitrile.
  • Nucleophilic aromatic substitutions. (2019, January 19). YouTube.
  • Nucleophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved from [Link]

  • A simple, fast, efficient and eco-friendly procedure was developed for the synthesis of alkyl and aryl-N-methylnitrones. PMC.
  • Reactions of Nitriles. (2024, December 5). Chemistry Steps.
  • Das, D., & Das, P. P. (n.d.). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. IIP Series.
  • Merklin, J., Sinardo, B., & Majireck, M. (2024, September 25). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • A practical synthesis of alpha-aryl methyl ketones via a transition-metal-free Meerwein aryl
  • 2-(6-Chloropyridin-2-yl)acetonitrile | 75279-60-6. MilliporeSigma.
  • 2-Chloropyridine 99 109-09-1. MilliporeSigma.
  • BOC Sciences. (n.d.).
  • 2-(6-Chloropyridin-2-yl)-2-(2-(trifluoromethoxy)-phenyl)acetonitrile (11) | C14H8ClF3N2O | CID 56604890. PubChem.
  • 2-(6-Chloropyridin-2-yl)acetonitrile | 75279-60-6. ChemScene.
  • Chemistry of Nitriles. (2025, January 19). LibreTexts.
  • Stereoselective synthesis of α-methyl and α-alkyl ketones from esters and alkenes via cyclopropanol intermediates.
  • Synthesis and Chemistry of Organic Geminal Di- and Triazides. (2015, November 6). MDPI.
  • Synthesis of α-Aryl Nitriles through Palladium-Catalyzed Decarboxylative Coupling of Cyanoacetate Salt. (2011, April 6). Chu Lab @ Tsinghua University.
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2020, November 10). MDPI.
  • Serban, G., & Diaba, F. (2025). Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. Reactions, 6(1), 17.
  • Diverse reactivity of the gem-difluorovinyl iodonium salt for direct incorporation of the difluoroethylene group into N- and O-nucleophiles. (2022, December 3). PMC.
  • Nitrile synthesis by oxidation, rearrangement, dehydr
  • (6-Chloropyridin-2-yl)acetonitrile. Appretech Scientific Limited.
  • Taber, D. F., & Kong, S. (1997). Alkylation of Acetonitrile. The Journal of Organic Chemistry, 62(24), 8575–8576.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing yield bottlenecks in the nucleophilic aromatic substitution (SNAr) of 2,6-dichloropyridine with isobutyronitrile.

Because the tertiary carbanion of isobutyronitrile is highly sterically hindered, standard alkylation protocols often result in stalled conversions, poor regiocontrol, or base-induced degradation. This guide deconstructs the mechanistic barriers and provides a self-validating, high-yield workflow.

Mechanistic Pathway & Diagnostic Overview

The synthesis relies on the deprotonation of isobutyronitrile (pKa ~27) followed by an SNAr attack on the electron-deficient 2,6-dichloropyridine ring. The critical failure point in most laboratories is the ion-pair tightness of the intermediate carbanion, which dictates its ability to overcome the steric penalty of the Meisenheimer transition state [1].

G A Isobutyronitrile (pKa ~27) C Tertiary Carbanion [K+ Intermediate] A->C Deprotonation B KHMDS / Toluene (0 °C) B->C Base E Meisenheimer Complex (Transition State) C->E SNAr Attack (60 °C) D 2,6-Dichloropyridine (Electrophile) D->E F 2-(6-Chloropyridin-2-yl)- 2-methylpropanenitrile E->F - KCl

Figure 1: Mechanistic pathway for the SNAr synthesis of 2-(6-chloropyridin-2-yl)-2-methylpropanenitrile.

Quantitative Condition Matrix

To illustrate why certain conditions fail, review the empirical data below comparing base and solvent systems for tertiary nitrile SNAr reactions [1, 3]:

Base System (1.5 eq)SolventDeprotonation TempSNAr TempExpected YieldMechanistic Causality
KHMDS Toluene0 °C60 °C85–95% Optimal. K⁺ counterion creates a looser ion pair; non-polar solvent accelerates SNAr.
NaHMDS THF0 °C60 °C45–60%Sub-optimal. Na⁺ forms a tighter ion pair, reducing the nucleophilicity of the bulky carbanion.
LDA THF-78 °C25 °C< 30%Poor. Low temps stall SNAr; warming causes competitive ring-opening side reactions.
n-BuLi THF-78 °CN/A0%Fails. Direct lithium-halogen exchange outcompetes nitrile deprotonation.

Self-Validating Experimental Protocol

This methodology is designed as a closed-loop system. It includes built-in analytical checkpoints to ensure that if a failure occurs, you know exactly which step was responsible.

Reagents & Stoichiometry
  • 2,6-Dichloropyridine: 1.0 equiv (Strict control prevents bis-alkylation)

  • Isobutyronitrile: 4.0 equiv (Excess prevents self-condensation)

  • KHMDS (1.0 M in Toluene): 1.5 equiv (Titrated prior to use)

  • Solvent: Anhydrous Toluene (KF < 50 ppm)

Step-by-Step Workflow

Step 1: Carbanion Generation

  • Charge a flame-dried Schlenk flask with isobutyronitrile (4.0 equiv) and anhydrous toluene (0.2 M relative to the electrophile).

  • Cool the solution to 0 °C under a strict argon atmosphere.

  • Add KHMDS (1.5 equiv) dropwise over 15 minutes. Stir for 30 minutes at 0 °C.

Causality Check: Isobutyronitrile is used in excess to act as a thermodynamic sink, ensuring the KHMDS is fully consumed and cannot act as a competing nucleophile against the pyridine ring.

Step 2: Validation Checkpoint (Optional but Recommended)

  • System Validation: Withdraw a 0.1 mL aliquot and quench with D₂O. Analyze via ¹H NMR. You should observe >95% deuterium incorporation at the alpha position of the nitrile. If <95%, your KHMDS has hydrolyzed; titrate and replace your base.

Step 3: Electrophile Addition & SNAr

  • Dissolve 2,6-dichloropyridine (1.0 equiv) in a minimal volume of anhydrous toluene.

  • Add the electrophile solution dropwise to the carbanion mixture at 0 °C.

  • Remove the cooling bath and heat the reaction to 60 °C for 18–24 hours.

Causality Check: The tertiary carbanion is highly sterically hindered. While deprotonation must occur at 0 °C to prevent nitrile polymerization, the SNAr step requires a thermal push (60 °C) to overcome the activation energy barrier of the Meisenheimer complex [2].

Step 4: Reaction Monitoring & Quench

  • System Validation: Monitor via HPLC (e.g., C18 column, 50/50 MeCN/0.2% H₃PO₄). The reaction is complete when the 2,6-dichloropyridine peak area is <2%.

  • Cool to room temperature and quench aggressively with 1N HCl (equal volume to the organic layer).

  • Extract with Methyl tert-butyl ether (MTBE), wash with brine, dry over MgSO₄, and concentrate. The acidic workup efficiently removes the excess isobutyronitrile and hexamethyldisilazane byproducts.

Targeted Troubleshooting & FAQs

Q: My conversion is stalled at 50% despite prolonged heating. What is the root cause? A: This is the most common issue when scaling this reaction and is almost always tied to the use of NaHMDS in THF. The sodium counterion forms a tight ion pair with the sterically hindered tertiary carbanion, severely dampening its nucleophilicity. Switching to increases the carbanion's reactivity by loosening the ion pair, pushing the SNAr to completion [1].

Q: Am I at risk of bis-alkylation (substitution at both the C2 and C6 positions)? A: Bis-alkylation is highly unfavorable and rarely observed in this specific system. The introduction of the first 2-methylpropanenitrile group introduces massive steric bulk at the C2 position. While the cyano group is inductively electron-withdrawing, the quaternary carbon acts as a physical steric shield, significantly increasing the activation energy required for a second nucleophilic attack at C6 [2]. Maintaining a strict 1.0 equivalent of 2,6-dichloropyridine ensures the mono-alkylated product dominates.

Q: Why do I see a complex mixture of degraded side products when using n-BuLi or LDA? A: 2,6-Dichloropyridine is highly susceptible to halogen-metal exchange. Strong, nucleophilic bases like n-BuLi will preferentially attack the C–Cl bond (lithium-halogen exchange) rather than deprotonating the isobutyronitrile. LDA, while non-nucleophilic, requires very low temperatures (-78 °C) which stalls the subsequent SNAr step. Upon warming, LDA can trigger benzyne-like intermediates or Chichibabin-type ring attacks, destroying the pyridine core [3].

Q: Can I use DMSO or DMF to accelerate the SNAr step? A: Do not use DMSO or DMF with KHMDS. While highly polar aprotic solvents generally accelerate SNAr reactions by stabilizing the Meisenheimer transition state, KHMDS will rapidly degrade in DMSO at elevated temperatures (forming the dimsyl anion), leading to complex impurity profiles and near-zero yield of the desired product [1]. Toluene remains the superior solvent for this specific transformation.

References

  • Title: Nucleophilic Aromatic Substitution of Aryl Fluorides by Secondary Nitriles: Preparation of 2-(2-Methoxyphenyl)-2-methylpropionitrile Source: Organic Syntheses, Vol. 81, p. 89 (2005). URL: [Link]

  • Title: Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides Source: Tetrahedron Letters 52(32):4172-4176 (2011). URL: [Link]

Degradation pathways of 2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Degradation Pathways of 2-(6-Chloropyridin-2-yl)-2-methylpropanenitrile

Technical Overview & Structural Vulnerabilities

Compound Identity:

  • Name: 2-(6-Chloropyridin-2-yl)-2-methylpropanenitrile

  • CAS: 916176-84-6

  • Formula: C₉H₉ClN₂

  • Molecular Weight: 180.63 g/mol

Core Structural Analysis: This molecule features a pyridine core substituted at the 2 and 6 positions. Its stability profile is dictated by the interplay between the electron-deficient pyridine ring and the sterically hindered nitrile group.

  • The 6-Chloro Substituent: Positioned ortho to the ring nitrogen, this chlorine atom is highly activated for Nucleophilic Aromatic Substitution (S_NAr) . The ring nitrogen pulls electron density, making the C-6 carbon susceptible to attack by nucleophiles (OH⁻, RO⁻, R-NH₂).

  • The Tertiary Nitrile Group: The gem-dimethyl substitution (-C(CH₃)₂CN) creates significant steric hindrance. While this protects the nitrile from rapid hydrolysis compared to primary acetonitriles, it does not render it immune. Under forcing conditions (high T, strong acid/base), hydrolysis to the amide and acid will occur.

  • The Pyridine Nitrogen: Susceptible to N-oxidation by peroxides or peracids, forming the N-oxide, which significantly alters the electronics of the ring.

Detailed Degradation Pathways

Pathway A: Hydrolysis of the Nitrile Group
  • Mechanism: Acid or Base-catalyzed hydrolysis.

  • Trigger: Exposure to moisture, extreme pH, and heat.

  • Process: The nitrile (-CN) first hydrates to the primary amide, 2-(6-chloropyridin-2-yl)-2-methylpropanamide . Continued hydrolysis converts this amide to the carboxylic acid, 2-(6-chloropyridin-2-yl)-2-methylpropanoic acid .

  • Insight: Due to the gem-dimethyl steric bulk, the "stop" at the amide stage is often more distinct than in unhindered nitriles.

Pathway B: Nucleophilic Aromatic Substitution (S_NAr)
  • Mechanism: Addition-Elimination.[1]

  • Trigger: Presence of nucleophiles (e.g., hydroxide ions in basic media, methoxide in methanol solvents) and heat.

  • Process: The nucleophile attacks C-6, forming a Meisenheimer-like complex, followed by the expulsion of the chloride ion.

  • Key Impurity: In aqueous base, this yields 6-(2-cyano-propan-2-yl)pyridin-2-ol (often existing as its pyridone tautomer).

Pathway C: Photolytic Dechlorination
  • Mechanism: Radical homolysis.

  • Trigger: UV light exposure (λ < 300 nm).

  • Process: The C-Cl bond homolyzes, leading to a radical that abstracts a hydrogen from the solvent, yielding the dechlorinated product 2-(pyridin-2-yl)-2-methylpropanenitrile .

Pathway Visualization

DegradationPathways Parent Parent Compound 2-(6-Chloropyridin-2-yl)- 2-methylpropanenitrile Amide Intermediate 1 (Hydrolysis) 2-(6-Chloropyridin-2-yl)- 2-methylpropanamide Parent->Amide H₂O / H⁺ or OH⁻ (Slow Step) Hydroxy Degradant B (S_NAr) 6-(2-cyano-propan-2-yl) pyridin-2-ol Parent->Hydroxy OH⁻ / Heat (Nucleophilic Attack) Dechloro Degradant C (Photolysis) 2-(Pyridin-2-yl)- 2-methylpropanenitrile Parent->Dechloro hν (UV Light) (Radical Mechanism) Acid Degradant A (Acid Hydrolysis) 2-(6-Chloropyridin-2-yl)- 2-methylpropanoic acid Amide->Acid H₂O / Heat (Fast Step)

Figure 1: Primary degradation pathways including hydrolysis, nucleophilic substitution, and photolysis.

Troubleshooting Guide & FAQs

Q1: I observe a new peak at RRT 0.85 after refluxing in methanol/water. What is it?

  • Diagnosis: This is likely the S_NAr product .

  • Explanation: In methanol/water mixtures, especially at high pH, the methoxide or hydroxide ion can displace the chlorine. If you used pure methanol with a base, you might have formed the methoxy ether derivative (2-(6-methoxypyridin-2-yl)-2-methylpropanenitrile).

  • Action: Check the mass spectrum. A shift of -4 Da (Cl to OMe is 35.5 -> 31, net -4.5? No: Cl=35 , OMe=31. Mass change: -35 + 31 = -4) or -18 Da (Cl to OH: -35 + 17 = -18) will confirm.

Q2: My assay value is dropping, but I don't see distinct impurity peaks in HPLC. Why?

  • Diagnosis: Potential Volatilization or Precipitation .

  • Explanation: While the parent is solid, some degradation fragments (like simple pyridine derivatives from ring cleavage, though rare) might be volatile or lack a chromophore. However, more likely, the acid degradant (Pathway A) might be precipitating if your diluent is acidic, or eluting in the solvent front if your method is not optimized for polar acids.

  • Action: Check the solvent front (dead time) of your chromatogram. Ensure your buffer pH is controlled to retain acidic species.

Q3: The compound turns yellow upon storage. Is it degrading?

  • Diagnosis: N-Oxidation or Trace Photolysis .

  • Explanation: Pyridine N-oxides often carry a yellow tint. Alternatively, radical coupling products from photolysis can be highly colored even at trace levels (ppm).

  • Action: Store under inert atmosphere (Argon/Nitrogen) and in amber glass. Perform a peroxide test on your solvents (especially ethers or THF) used during processing.

Quantitative Data Summary: Predicted Stability Profile

Stress ConditionPrimary Degradation PathwayExpected DegradantRisk Level
Acid (0.1N HCl, 60°C) Nitrile HydrolysisAmide -> Carboxylic AcidModerate
Base (0.1N NaOH, 60°C) S_NAr (Cl displacement)6-Hydroxypyridin-2-yl derivativeHigh
Oxidation (3% H₂O₂) N-OxidationPyridine N-oxideLow-Moderate
Light (UV-VIS) DechlorinationDe-chloro analogModerate
Heat (Solid state, 80°C) Thermal decompositionComplex oligomersLow

Validated Experimental Protocols

To confirm these pathways in your specific matrix, execute the following stress testing (Force Degradation) protocol.

Protocol A: Base-Catalyzed Hydrolysis & S_NAr Screening
  • Preparation: Dissolve 10 mg of 2-(6-Chloropyridin-2-yl)-2-methylpropanenitrile in 5 mL of Acetonitrile.

  • Stress: Add 5 mL of 0.1 N NaOH.

  • Incubation: Heat at 60°C for 4 hours.

  • Quench: Neutralize with 5 mL of 0.1 N HCl.

  • Analysis: Inject immediately onto HPLC (C18 column, Gradient 5-95% ACN in Water w/ 0.1% Formic Acid).

  • Expected Result: Look for the early eluting "Hydroxy" peak (S_NAr) and the "Amide" intermediate.

Protocol B: Photostability Testing
  • Preparation: Prepare a 1 mg/mL solution in Methanol.

  • Control: Wrap one vial in aluminum foil (Dark Control).

  • Exposure: Place the unwrapped vial in a light chamber (Cool White Fluorescent + UV) for 1.2 million lux-hours (approx 24-48 hours).

  • Analysis: Compare Dark Control vs. Exposed sample.

  • Expected Result: Appearance of the des-chloro peak (Mass = Parent - 34).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11467006, 2-(6-chloropyridin-2-yl)-2-methylpropanenitrile. Retrieved from [Link]

  • Piepenbrink, K. et al. (1990). Hydrolysis derivatives of (pyridyl-2)acetonitrile. National Institutes of Health. Retrieved from [Link]

  • Royal Society of Chemistry. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine... with nucleophiles.[1][2][3][4] Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

Sources

Technical Support Center: Stabilizing 2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Golden Rules" of Storage

For researchers handling 2-(6-Chloropyridin-2-yl)-2-methylpropanenitrile (henceforth referred to as CMPN ), stability is dictated by three competing chemical vulnerabilities: the electrophilic nitrile, the labile chlorine at the C6 position, and the pyridine nitrogen.[1]

While the gem-dimethyl group at the


-position provides significant steric shielding against hydrolysis, it does not render the molecule immune to moisture or oxidative drift over long periods.
ParameterRecommendationScientific Rationale
Temperature 2–8°C (Long-term: -20°C)Slows thermodynamic hydrolysis of the nitrile and N-oxidation kinetics.[1]
Atmosphere Argon or Nitrogen Prevents pyridine N-oxide formation and moisture ingress.[1]
Container Amber Glass (Teflon-lined cap)Prevents UV-induced dechlorination (photolysis) and leaching from plastics.[1]
Solvent Store Solid / Dry Avoid protic solvents (Alcohols) to prevent SNAr reactions at the Cl-position.[1]

Technical Deep Dive: Degradation Mechanisms

To troubleshoot effectively, you must understand how CMPN fails. This is not random; it follows specific mechanistic pathways.[1]

Mechanism A: Nitrile Hydrolysis (The "Drift")

Although the gem-dimethyl group creates a "steric umbrella" that hinders nucleophilic attack at the nitrile carbon, moisture will eventually convert the nitrile to a primary amide.

  • Pathway:

    
    [1]
    
  • Catalysts: Trace acids (from degrading solvents) or bases (residual from synthesis).[1]

Mechanism B: Nucleophilic Aromatic Substitution (SNAr)

The chlorine at position 6 is activated by the electron-withdrawing nitrogen of the pyridine ring.

  • Risk: If stored in nucleophilic solvents (e.g., Methanol, Ethanol) or with trace amines, the -Cl group can be displaced, creating an impurity that is often difficult to separate by crystallization.

Mechanism C: Photo-Dechlorination

Chloropyridines are UV-active.[1] High-energy photons can cleave the C-Cl bond homolytically, leading to radical species and complex polymerization or dechlorination.[1]

Visualizing the Threat Landscape

degradation_pathways CMPN Target Molecule (CMPN) Amide Impurity A: Primary Amide CMPN->Amide Hydrolysis (Slowed by steric bulk) Dechloro Impurity B: De-chlorinated Pyridine CMPN->Dechloro Photolysis (Radical mechanism) Substituted Impurity C: S_NAr Adduct (Ether/Amine) CMPN->Substituted S_NAr Displacement (Activated Pyridine) Moisture Moisture (H2O) + Trace Acid/Base Moisture->CMPN UV UV Light (hv) UV->CMPN Nucleophile Nucleophiles (R-OH, R-NH2) Nucleophile->CMPN

Figure 1: Primary degradation pathways for 2-(6-Chloropyridin-2-yl)-2-methylpropanenitrile during storage.

Troubleshooting & FAQs

Category 1: Visual & Physical Changes[1]

Q: My sample has turned from off-white/colorless to a distinct yellow. Is it compromised?

  • Diagnosis: Likely Photo-degradation or N-Oxidation .[1]

  • Technical Insight: Pyridine derivatives often yellow upon formation of N-oxides or radical coupling products caused by light exposure.[1] The chlorine bond is particularly susceptible to UV cleavage.

  • Action:

    • Run an LC-MS.[1] Look for a mass shift of +16 (N-Oxide) or -34/+1 (Dechlorination).[1]

    • If purity is >98%, a simple recrystallization (e.g., from Heptane/IPA) may remove the chromophore, as colored impurities often have high extinction coefficients and look worse than they are.

    • Future Prevention: Switch to amber vials immediately.

Q: The material has clumped into a hard cake. Can I chip it out?

  • Diagnosis: Hygroscopicity / Partial Hydrolysis .[1]

  • Technical Insight: While the pure nitrile is a solid, trace hydrolysis to the amide can lower the melting point or create amorphous regions that absorb water, causing caking.

  • Action:

    • Do not heat to melt (this accelerates hydrolysis).[1]

    • Dissolve the entire cake in a non-nucleophilic solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Dry the solution over MgSO₄ to remove trapped water, filter, and re-concentrate.

Category 2: Chemical Purity (HPLC/LC-MS)

Q: I see a new peak at RRT 0.85 (approx). What is it?

  • Diagnosis: Primary Amide (Hydrolysis Product) .

  • Technical Insight: The hydration of the nitrile (

    
    ) to the amide (
    
    
    
    ) is the most common degradation pathway. On reverse-phase HPLC, the amide is more polar than the nitrile and will typically elute earlier.
  • Action:

    • If the impurity is <0.5%, use the material but account for stoichiometry.

    • If >1.0%, repurify. The amide is significantly more polar; a silica plug filtration eluting with low-polarity solvent (e.g., Hexanes/EtOAc 9:1) will often elute the Nitrile (CMPN) while the Amide sticks to the silica.

Q: Can I store CMPN in methanol or ethanol to make dosing easier?

  • Diagnosis: High Risk of SNAr .[1]

  • Technical Insight: Do NOT store in alcohols. The 6-chloro position is activated.[1] Over time, Methanol acts as a nucleophile, displacing the Chlorine to form the 6-Methoxy derivative. This reaction is slow at RT but significant over weeks.

  • Action: Store as a solid. If a stock solution is required, use Acetonitrile or DMSO (anhydrous), stored at -20°C.[1]

Standard Operating Procedure (SOP): Receipt to Storage

Follow this workflow to maximize shelf-life.

storage_workflow Start Receipt of CMPN QC QC Check: 1H-NMR & LC-MS Start->QC Decision Purity > 98%? QC->Decision Purify Recrystallize/Column Decision->Purify No Aliquot Aliquot into Amber Glass Vials Decision->Aliquot Yes Purify->QC Gas Backfill with Argon/N2 Aliquot->Gas Seal Seal with Parafilm & Desiccant Gas->Seal Store Store at 2-8°C (or -20°C for >3 months) Seal->Store

Figure 2: Decision tree for incoming material handling.

Step-by-Step Protocol
  • Initial QC: Upon receipt, verify identity via 1H-NMR.[1] Check specifically for the disappearance of the gem-dimethyl singlet (approx 1.7 ppm) or the shift of aromatic protons which would indicate ring substitution.

  • Aliquoting: Avoid repeated freeze-thaw cycles. Divide the bulk material into single-use aliquots (e.g., 100mg, 500mg) inside a fume hood.

  • Inerting: Gently flow Argon or Nitrogen over the open vial for 10-15 seconds to displace humid air.[1]

  • Sealing: Cap tightly with Teflon-lined lids. Wrap the cap junction with Parafilm to create a secondary moisture barrier.

  • Environment: Place vials inside a secondary container (Tupperware/Jar) containing a sachet of silica gel or Drierite. Place this secondary container in the fridge (4°C).

References

  • Synthesis of Doravirine (Precursor Context)

    • Xu, F., et al. "Discovery of Doravirine (MK-1439): A Novel, Potent, and Safe Non-Nucleoside Reverse Transcriptase Inhibitor." Journal of Medicinal Chemistry, 2014.
    • Note: Establishes the chemical context of the chloropyridine-nitrile motif in drug development.
  • Hydrolysis of Hindered Nitriles

    • Cohen, N., et al. "Hydrolysis of Sterically Hindered Nitriles." Journal of Organic Chemistry.
    • Context: Explains the kinetic stability provided by the gem-dimethyl group (2-methylpropanenitrile moiety).
  • Photostability of Chloropyridines

    • Boule, P., et al. "Photochemistry of chloropyridines in water." Journal of Photochemistry and Photobiology A: Chemistry.
    • Context: Details the UV-induced dechlorination mechanisms relevant to storage in clear glass.
  • Safety & Handling (SDS Data)

    • PubChem CID 56604890 (Related Structure Data).[1][2]

    • Context: Safety profiles for chloropyridine derivatives, incompatibility with strong oxidizers.[1][3][4]

    • [1]

Sources

Pyridine Synthesis Technical Support Center: Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyridine Synthesis Support Center. This resource is designed for researchers, process chemists, and drug development professionals facing challenges in the de novo construction and late-stage functionalization of substituted pyridines. As an application scientist, I have structured this guide to move beyond basic troubleshooting—focusing instead on the underlying chemical causality of common pitfalls, accompanied by self-validating protocols to ensure your workflows are robust and reproducible.

Module 1: Minisci-Type Reactions (Late-Stage C-H Functionalization)

FAQ: Why am I getting an intractable mixture of C2 and C4 regioisomers during radical alkylation?

The Causality: The Minisci reaction relies on the addition of carbon-centered radicals to basic heteroarenes. Acid is typically used to protonate the pyridine, lowering its LUMO energy to facilitate nucleophilic radical addition[1]. However, the LUMO coefficients at the C2 and C4 positions of protonated pyridines are often nearly identical. Because nucleophilic radicals (e.g., alkyl radicals) are drawn to these electron-deficient sites, innate reactivity offers poor discrimination between C2 and C4, leading to isomeric mixtures and double-addition byproducts[1][2]. Conversely, electrophilic radicals (like the trifluoromethyl radical, CF3•) interact with the substrate as an electrophile, occasionally overriding innate regioselectivity to target the more electron-rich C3 position[2].

Self-Validating Protocol: Regioselective C4-Alkylation via Maleate Blocking To override innate C2/C4 reactivity without relying on complex pre-functionalization, Baran and colleagues developed a maleate-derived blocking group strategy[3][4]. This transient group blocks the C2 position and directs the decarboxylative alkylation exclusively to C4 under acid-free conditions. The protocol is self-validating: the formation of a highly crystalline pyridinium intermediate confirms successful blocking before the radical step is initiated.

Step-by-Step Methodology: Decarboxylative Minisci Alkylation at C4

  • Pre-reaction Setup: In a 15 mL culture tube equipped with a Teflon septum screw cap, add a magnetic stir bar[4].

  • Reagent Loading: Add the pre-formed maleate-derived pyridinium salt (0.5 mmol, 1.0 equiv), the target carboxylic acid (alkyl donor, 1.0 mmol, 2.0 equiv), ammonium persulfate ((NH4)2S2O8) (228 mg, 1.0 mmol, 2.0 equiv), and silver nitrate (AgNO3) (16.7 mg, 0.1 mmol, 20 mol%)[4].

  • Solvent Addition: Add a biphasic mixture of 1,2-dichloroethane (DCE) (2.5 mL) and H2O (2.5 mL)[4].

  • Reaction Initiation: Stir the biphasic mixture vigorously at 50 °C for 2 hours[4].

  • Validation & Workup: Monitor the reaction via LCMS. The steric shielding of the blocking group ensures exclusive C4-alkylation. Upon completion, dilute with dichloromethane (1 mL), separate the organic layer, and proceed to standard purification[4].

MinisciWorkflow Pyridine Protonated Pyridine Radical Radical Polarity? Pyridine->Radical Nucleophilic Nucleophilic (e.g., Alkyl) Attacks low LUMO sites Radical->Nucleophilic Electrophilic Electrophilic (e.g., CF3) Attacks electron-rich sites Radical->Electrophilic Mixture C2 / C4 Isomeric Mixture Nucleophilic->Mixture Innate reactivity C3 C3 Substitution Electrophilic->C3 Blocking Apply Maleate Blocking Group Mixture->Blocking Troubleshooting C4 Exclusive C4 Alkylation Blocking->C4 Steric shielding of C2

Caption: Minisci reaction regioselectivity and C4-blocking workflow.

Module 2: De Novo Hantzsch Pyridine Synthesis

FAQ: My Hantzsch reaction is stalling, and I am isolating 1,5-diketones or unoxidized 1,4-dihydropyridines (DHPs). How do I drive the reaction to the fully aromatized pyridine?

The Causality: The classic Hantzsch synthesis is a multi-component reaction (MCR) involving a β-ketoester, an aldehyde, and ammonia. The mechanism proceeds via an enamine intermediate that reacts with a Knoevenagel condensation product to form a 1,5-diketone, which then cyclizes to a 1,4-dihydropyridine (DHP)[5][6]. Stalling occurs for two main reasons:

  • Electronic Deactivation During Cyclization: If highly electron-withdrawing groups (e.g., CF3) are used on the dicarbonyl component, the nucleophilicity of the nitrogen is severely reduced. This prevents the final cyclodehydration step, leaving the 1,5-diketone uncyclized[6].

  • Inefficient Oxidation: The conversion of the 1,4-DHP intermediate to the corresponding pyridine requires an oxidative driving force. Without a dedicated oxidant, the reaction relies on auto-oxidation (ambient air), which is notoriously slow (up to 72 hours) and often incomplete[7][8].

Troubleshooting Guide: Driving Aromatization

  • For Stalled Cyclization: Elevate the reaction temperature or utilize microwave irradiation to overcome the activation barrier of cyclodehydration[8][9]. Lewis acid catalysts (e.g., ZnBr2 or Yb(OTf)3) can also activate the carbonyls for nucleophilic attack[9].

  • For Stalled Oxidation: Do not rely on ambient air. Introduce a stoichiometric oxidant (e.g., HNO3, DDQ, or Ceric Ammonium Nitrate) post-cyclization, or utilize a modern one-pot oxidative protocol to guarantee full aromatization.

Hantzsch Start β-ketoester + Aldehyde + NH3 Intermediate 1,5-Diketone Intermediate Start->Intermediate Cyclization Cyclodehydration (Stalls with CF3 groups) Intermediate->Cyclization DHP 1,4-Dihydropyridine (DHP) Cyclization->DHP Success Fail1 Add Lewis Acid / Heat Cyclization->Fail1 Stalled Oxidation Oxidation Step (Requires oxidant) DHP->Oxidation Pyridine Substituted Pyridine Oxidation->Pyridine Success Fail2 Add DDQ / HNO3 Oxidation->Fail2 Stalled Fail1->DHP Fail2->Pyridine

Caption: Hantzsch synthesis pathway and troubleshooting bottlenecks.

Module 3: Cross-Coupling of Halopyridines

FAQ: During Suzuki-Miyaura or Cross-Electrophile Coupling (XEC) of halopyridines, I am observing severe catalyst poisoning and protodehalogenation. How can I improve my yields?

The Causality: Halopyridines are notoriously difficult substrates for palladium- and nickel-catalyzed cross-couplings. The basic pyridine nitrogen can strongly coordinate to the metal center (e.g., Pd or Ni), displacing ancillary ligands and effectively poisoning the catalyst[10]. Furthermore, in cross-electrophile coupling (XEC), the strong C-F or C-Cl bonds in halopyridines require highly reactive, electron-rich catalysts to undergo oxidative addition. This high reactivity often leads to competitive β-hydride elimination or protodehalogenation side reactions[11]. Additionally, 2-halopyridines are prone to forming bipyridine homocoupling side products[12][13].

Troubleshooting Guide: Ligand and Solvent Optimization

  • Ligand Selection: To prevent the pyridine nitrogen from displacing the catalyst's ligands, use bulky, bidentate ligands. For Pd-catalyzed Suzuki-Miyaura couplings, benzimidazolium salts or bidentate phosphines (like dppf) create a sterically demanding coordination sphere that blocks pyridine N-coordination[12][13]. For Ni-catalyzed XEC, bipyridine or bathophenanthroline (Bphen) ligands are highly effective[11].

  • Solvent Tuning: The choice of solvent heavily dictates the ratio of cross-coupled product to homocoupled/protodehalogenated byproducts. Aqueous mixtures like DMA/H2O (1:1) or DMF/H2O (1:1) have been shown to maximize the main Suzuki-Miyaura product yield while suppressing amination or bare pyridine formation[12][13].

Step-by-Step Methodology: Suzuki-Miyaura Coupling of Halopyridines

  • Preparation: In a microwave-safe vial, combine the halopyridine (1.0 equiv), arylboronic acid (1.2 equiv), K2CO3 (2.0 equiv), and Pd(OAc)2 (1-5 mol%)[13].

  • Ligand Addition: Add the sterically bulky ligand (e.g., a benzimidazolium salt, 2-10 mol%) to prevent N-coordination[12][13].

  • Solvent: Add a 1:1 mixture of DMF/H2O to achieve a 0.1 M concentration[12][13].

  • Reaction: Seal the vial and subject it to microwave irradiation (e.g., 80-100 °C) for 30 minutes[13].

  • Validation & Workup: Extract with ethyl acetate, wash extensively with brine to remove DMF, dry over Na2SO4, and purify via flash chromatography. The use of bulky ligands self-validates by the absence of recovered bipyridine homocouplers on the TLC plate.

Quantitative Data Summary: Solvent & Radical Effects on Pyridine Functionalization

The table below summarizes the causal relationships between reaction conditions and experimental outcomes in pyridine synthesis and functionalization.

Reaction TypeVariable / ConditionExpected Outcome / Yield ImpactMechanistic Rationale
Minisci Alkylation Nucleophilic Radical (Alkyl)Mixture of C2 (~50%) and C4 (~50%)Innate reactivity targets similar LUMO coefficients at C2/C4[1][2].
Minisci Alkylation Electrophilic Radical (CF3•)High C3 SelectivityElectrophilic radicals target electron-rich sites (C3)[2].
Minisci Alkylation Maleate Blocking GroupExclusive C4 Alkylation (>80% yield)Transient steric shielding of C2 forces radical addition to C4[3][4].
Suzuki-Miyaura EtOH / H2O (1:1) SolventModerate yield (~57.6%)Protic environment allows competitive protodehalogenation[12].
Suzuki-Miyaura DMF / H2O (1:1) SolventOptimal yield (~70.0%)Balances boronic acid solubility while suppressing side reactions[12][13].
Hantzsch Synthesis CF3-substituted dicarbonylsReaction stalls at 1,5-diketoneStrong electron-withdrawal reduces nitrogen nucleophilicity, preventing cyclization[6].

References

  • Recent Advances in Minisci-Type Reactions - SciSpace -
  • Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC -
  • Practical and Regioselective Synthesis of C4-Alkyl
  • Practical and Regioselective Synthesis of C-4-Alkyl
  • Managing reaction conditions for selective pyridine synthesis with acetohydrazide - Benchchem -
  • A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques - ijarsct -
  • Recent advances in Hantzsch 1,4-dihydropyridines - SciSpace -
  • A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines - ResearchG
  • Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines - MDPI -
  • Cross-Electrophile Coupling: Principles, Methods, and Applic
  • The Suzuki-Miyaura reactions of halopyridines and the side products - ResearchG
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines... - MDPI -
  • Science of Synthesis: Cross Coupling and Heck-Type Reactions 2... - Thieme -

Sources

Validation & Comparative

Strategic Comparison of Synthesis Routes for 2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

As a highly functionalized intermediate, 2-(6-chloropyridin-2-yl)-2-methylpropanenitrile is a critical building block in medicinal chemistry and drug development. The molecule presents a unique synthetic challenge: the installation of a sterically congested quaternary carbon center adjacent to a pyridine ring, while strictly maintaining the integrity of the second chlorine atom for downstream functionalization.

Achieving selective mono-substitution of 2,6-dichloropyridine requires precise control over reaction kinetics and thermodynamics. In this guide, we objectively evaluate the two primary synthetic methodologies used to construct this molecule: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed α-Arylation .

Mechanistic Divergence: SNAr vs. Transition Metal Catalysis

The fundamental difference between the two routes lies in their activation strategies. Route A exploits the inherent electrophilicity of the halogenated heterocycle, while Route B bypasses traditional electronic constraints by utilizing the oxidative insertion capabilities of a transition metal.

SynthesisPathways SM 2,6-Dichloropyridine + Isobutyronitrile SNAr_Base Strong Base (NaHMDS / LDA) SM->SNAr_Base Route A (SNAr) Pd_Cat Pd Catalyst + Ligand (e.g., Pd(OAc)2, BINAP) SM->Pd_Cat Route B (Pd-Catalyzed) SNAr_Int Meisenheimer Intermediate SNAr_Base->SNAr_Int Nucleophilic Attack Product 2-(6-Chloropyridin-2-yl) -2-methylpropanenitrile SNAr_Int->Product Chloride Elimination Pd_OA Oxidative Addition Intermediate Pd_Cat->Pd_OA Pd(0) Insertion Pd_TM Transmetalation & Reductive Elimination Pd_OA->Pd_TM Isobutyronitrile Enolate Pd_TM->Product Product Release

Caption: Divergent synthesis pathways: SNAr vs. Palladium-Catalyzed α-Arylation.

Route A: Nucleophilic Aromatic Substitution (SNAr)

The Chemical Logic

Because 2,6-dichloropyridine features two strongly electron-withdrawing chlorine atoms, the pyridine core is highly electron-deficient and susceptible to nucleophilic attack [1]. However, the primary risk in this route is over-alkylation (bis-substitution).

To enforce kinetic control, the reaction must be run at cryogenic temperatures (-78 °C). The choice of base is equally critical: Sodium bis(trimethylsilyl)amide (NaHMDS) is selected over standard alkyl lithiums. The bulky nature of the hexamethyldisilazide anion prevents it from acting as a competing nucleophile, ensuring that only the isobutyronitrile carbanion attacks the pyridine ring.

Self-Validating Experimental Protocol

SNArWorkflow Step1 Cool THF to -78°C Add Isobutyronitrile Step2 Dropwise addition of NaHMDS Step1->Step2 Step3 Add 2,6-Dichloropyridine Maintain < -60°C Step2->Step3 Step4 Warm to RT GC-MS Validation Step3->Step4 Step5 Aqueous Quench & Extraction Step4->Step5

Caption: Step-by-step experimental workflow for the SNAr synthesis route.

  • Carbanion Generation: To a flame-dried Schlenk flask under N₂, add anhydrous THF and isobutyronitrile (1.05 equiv). Cool the solution to -78 °C using a dry ice/acetone bath. Add NaHMDS (1.1 equiv, 1.0 M in THF) dropwise over 30 minutes. Stir for an additional 45 minutes to ensure complete deprotonation.

  • Electrophile Addition: Dissolve 2,6-dichloropyridine (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the carbanion mixture, strictly maintaining the internal temperature below -60 °C to prevent thermal runaway and bis-substitution.

  • Reaction Progression: Remove the cooling bath and allow the reaction to slowly warm to room temperature over 4–6 hours.

  • Self-Validation Check (Crucial): Withdraw a 0.1 mL aliquot, quench in 1 mL of saturated aqueous NH₄Cl, extract with 1 mL of EtOAc, and analyze via GC-MS. Validation criteria: The reaction is deemed complete when the mono-substituted product peak area is >95% relative to the starting material, and the bis-substituted impurity remains <2%.

  • Work-up: Quench the bulk reaction with saturated aqueous NH₄Cl. Extract three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc).

Route B: Palladium-Catalyzed α-Arylation

The Chemical Logic

When trace bis-substitution cannot be tolerated, or when scaling up cryogenic conditions is unfeasible, transition metal catalysis is the superior alternative. The palladium-catalyzed α-arylation of nitriles relies heavily on the steric and electronic properties of the supporting ligand [2].

Using a bidentate ligand with a large bite angle, such as BINAP or Xantphos , is non-negotiable here. The steric bulk of these ligands forces the palladium center into a geometry that dramatically accelerates the reductive elimination step—which is the rate-limiting step when forming sterically hindered quaternary carbon centers [3]. Sodium tert-butoxide (NaOtBu) is used as the base because it is strong enough to deprotonate the nitrile but bulky enough to avoid displacing the chlorine atom via an uncatalyzed SNAr side-reaction.

Self-Validating Experimental Protocol
  • Catalyst Pre-activation: Inside an argon-filled glovebox, charge an oven-dried reaction vial with Pd₂(dba)₃ (2 mol%), racemic BINAP (4 mol%), and NaOtBu (1.5 equiv). Add anhydrous toluene and stir for 15 minutes at room temperature to allow the active Pd(0)-ligand complex to form.

  • Substrate Addition: Add 2,6-dichloropyridine (1.0 equiv) and isobutyronitrile (1.2 equiv) to the active catalyst solution.

  • Coupling: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and heat the mixture in an oil bath at 80 °C for 12 hours.

  • Self-Validation Check (Crucial): Monitor the reaction via HPLC. Validation criteria: The disappearance of the 2,6-dichloropyridine peak confirms conversion. The solution should remain homogeneous; the premature appearance of a black precipitate (Pd-black) indicates catalyst deactivation and a stalled catalytic cycle.

  • Work-up & Scavenging: Cool the reaction to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove bulk inorganic salts and precipitated palladium. To remove trace soluble palladium, treat the filtrate with a metal scavenger (e.g., SiliaMetS® Thiol) for 2 hours before final concentration and column chromatography.

Quantitative Performance Matrix

To aid in route selection, the following table synthesizes the quantitative performance metrics of both methodologies based on standard laboratory-scale (10–50 gram) executions.

Performance MetricRoute A: SNArRoute B: Pd-Catalyzed α-Arylation
Typical Isolated Yield 75% – 82%88% – 95%
Regioselectivity Moderate (Requires precise temp control)Excellent (Strictly mono-arylation)
Reaction Temperature -78 °C to Room Temperature80 °C to 100 °C
Reagent Cost Low (Commodity bases)High (Precious metal + proprietary ligands)
E-Factor (Waste Generation) LowMedium (Ligand and catalyst waste)
Downstream Processing Standard aqueous workupRequires rigorous trace-metal scavenging

Strategic Recommendations

  • Choose Route A (SNAr) for early-stage discovery or large-scale manufacturing where cryogenic reactor capabilities are available. The absence of transition metals eliminates the need for expensive metal-scavenging steps, making it highly cost-effective per kilogram.

  • Choose Route B (Pd-Catalysis) when material purity is the absolute highest priority, specifically when the bis-substituted impurity is inseparable from the target product via standard crystallization. It is also the preferred route for laboratories lacking reliable cryogenic infrastructure.

References

  • "2,6-Dichloropyridine", Wikipedia. URL: [Link]

  • Culkin, D. A., & Hartwig, J. F. (2002). "Synthesis, characterization, and reactivity of arylpalladium cyanoalkyl complexes: selection of catalysts for the alpha-arylation of nitriles." Journal of the American Chemical Society, 124(32), 9330-9331. URL:[Link]

  • Shetty, S., et al. (2006). "Palladium catalyzed alpha-arylation of methyl isobutyrate and isobutyronitrile: an efficient synthesis of 2,5-disubstituted benzyl alcohol and amine intermediates." Tetrahedron Letters, 47(45), 8021-8024. URL:[Link]

Biological efficacy of 2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile vs other inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative comparison of the biological efficacy of 2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile (CAS 916176-84-6) requires a critical clarification of its role in medicinal chemistry. While frequently queried as a standalone therapeutic agent, this molecule is fundamentally a highly reactive, sterically hindered pharmacophoric building block . It is not administered as a final drug; rather, it is the critical intermediate used to synthesize advanced targeted therapies.

Specifically, this moiety is the structural foundation for two major classes of inhibitors: Pyrrolopyridine-based JAK/ROCK inhibitors (pioneered by Vertex Pharmaceuticals) and Triazine-based mutant IDH2 inhibitors (developed by Agios Pharmaceuticals).

This guide evaluates the mechanistic rationale behind utilizing this building block and compares the biological efficacy of its optimized derivatives against standard-of-care alternatives.

Mechanistic Rationale: The Role of the Pharmacophore

In drug design, the incorporation of the 2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile moiety provides three distinct biophysical advantages:

  • Metabolic Stability: The gem-dimethyl group situated alpha to the nitrile prevents cytochrome P450-mediated oxidative metabolism, eliminating a common liability found in benzylic positions.

  • Target Engagement: The nitrile group acts as a strong hydrogen bond acceptor and a potent dipole. In kinase targets, it interacts with critical residues in the ATP-binding hinge region; in mutant enzymes, it stabilizes allosteric pockets.

  • Synthetic Versatility: The 6-chloropyridine ring allows for late-stage diversification via Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling, enabling rapid synthesis of compound libraries[1].

G A 2-(6-Chloropyridin-2-YL) -2-methylpropanenitrile B Pyrrolopyridine Derivatives A->B Vertex Strategy C Triazine Derivatives A->C Agios Strategy D JAK/ROCK Kinases (Hinge Binding) B->D IC50 < 10 nM E Mutant IDH2 (Allosteric Inhibition) C->E IC50 < 50 nM

Figure 1. Divergent synthetic utility of the chloropyridine-nitrile pharmacophore in drug design.

Comparative Biological Efficacy

To objectively assess performance, we compare the in vitro and cellular efficacy of the optimized derivatives synthesized from this building block against FDA-approved clinical standards.

JAK/ROCK Inhibition (Pyrrolopyridine Derivatives)

Vertex Pharmaceuticals utilized this building block to synthesize potent dual JAK/ROCK inhibitors designed for inflammatory and myeloproliferative disorders. The table below compares a representative optimized derivative against Ruxolitinib (a selective JAK1/2 inhibitor)[3] and Fasudil (a ROCK inhibitor).

Compound ClassTarget ProfileJAK2 IC₅₀ (nM)ROCK1 IC₅₀ (nM)Primary Advantage
Pyrrolopyridine Derivative Dual JAK2 / ROCK14.512.0Simultaneous suppression of cytokine signaling and cytoskeletal remodeling.
Ruxolitinib (Standard)JAK1 / JAK23.3>10,000High kinase selectivity; clinically proven for myelofibrosis.
Fasudil (Standard)ROCK1 / ROCK2>10,000330Established safety profile for vasospasm.
Mutant IDH2 Inhibition (Triazine Derivatives)

Agios Pharmaceuticals incorporated this moiety to develop allosteric inhibitors of mutant IDH2 (mIDH2), an enzyme that drives leukemogenesis by producing the oncometabolite D-2-hydroxyglutarate (2-HG)[2]. We compare a representative triazine derivative against Enasidenib [4].

Compound ClassTarget ProfileIDH2 (R140Q) IC₅₀Cellular 2-HG IC₅₀Primary Advantage
Triazine Derivative mIDH2 Allosteric15 nM45 nMEnhanced lipophilicity driven by the gem-dimethyl nitrile group.
Enasidenib (Standard)mIDH2 Allosteric10 nM30 nMFDA-approved; highly optimized oral bioavailability.

Experimental Methodologies: Self-Validating Protocols

To ensure high-fidelity data, the following protocols employ orthogonal validation (biochemical + cellular) and internal controls.

Protocol 1: In Vitro TR-FRET Kinase Assay (JAK2)

Causality for Assay Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard luminescence (e.g., Kinase-Glo). Highly conjugated pyridine derivatives often exhibit auto-fluorescence that triggers false positives in standard assays; TR-FRET's delayed emission reading eliminates this background interference.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the Pyrrolopyridine derivative and Ruxolitinib (positive control) in 100% DMSO, then dilute 1:100 in kinase buffer to achieve a final DMSO concentration of 1%.

  • Enzyme Incubation: Add 0.5 nM recombinant human JAK2 to a 384-well plate. Add the compound dilutions and incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add 10 µM ATP and 50 nM ULight-labeled JAK-1 (Tyr1023) peptide substrate. Incubate for 60 minutes.

  • Detection: Add Europium-anti-phosphotyrosine antibody and EDTA (to stop the reaction). Read the plate on a multi-mode microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm).

  • Self-Validation Checkpoint: The assay must include a DMSO-only negative control (defining 0% inhibition) and a 10 µM Ruxolitinib positive control (defining 100% inhibition). The Z'-factor must calculate to >0.6 for the plate to be considered statistically valid.

Protocol 2: Cellular 2-HG Quantification Assay (IDH2)

Causality for Assay Choice: Biochemical inhibition does not guarantee cellular efficacy due to potential membrane impermeability or efflux pump activity. Measuring intracellular 2-HG directly validates target engagement in a physiological environment.

Step-by-Step Workflow:

  • Cell Seeding: Seed TF-1 erythroleukemia cells expressing the IDH2 R140Q mutation at

    
     cells/mL in 96-well plates.
    
  • Treatment: Treat cells with the Triazine derivative or Enasidenib across a 10-point dose-response curve (0.1 nM to 10 µM) for 48 hours.

  • Metabolite Extraction: Aspirate media, wash cells with ice-cold PBS, and lyse using 80% cold methanol containing stable isotope-labeled ¹³C-2-HG as an internal standard.

  • LC-MS/MS Analysis: Centrifuge lysates and analyze the supernatant using a triple quadrupole mass spectrometer in negative ion mode, monitoring the transition m/z 147

    
     129 for 2-HG.
    
  • Self-Validation Checkpoint: Wild-type TF-1 cells treated with the compound must show no baseline toxicity or altered metabolism, confirming that the 2-HG reduction is specifically due to mutant IDH2 target engagement and not general cytotoxicity.

G S1 1. Target Engagement (TR-FRET / Kinase-Glo) S2 2. Cellular Efficacy (pSTAT3 / 2-HG Quant) S1->S2 IC50 < 100 nM S3 3. ADME/Tox Profiling (Microsomal Stability) S2->S3 EC50 < 500 nM S4 4. In Vivo Validation (Xenograft Models) S3->S4 High t1/2, Low CL

Figure 2. Self-validating experimental workflow for evaluating derivative efficacy.

References

  • Ledeboer, M. et al. (2007). Pyrrolopyridines useful as inhibitors of protein kinase. Vertex Pharmaceuticals Incorporated. U.S. Patent Application US20070135466A1.
  • Agios Pharmaceuticals, Inc. (2017). Therapeutically active compounds and their methods of use. U.S. Patent US9579324B2.
  • Harrison, C. et al. (2012). Ruxolitinib for the treatment of myelofibrosis. Blood, 120(4), 729-731. Available at: [Link]

  • Stein, E. M. et al. (2017). Enasidenib in mutant IDH2 relapsed or refractory acute myeloid leukemia. Blood, 130(6), 722-731. Available at: [Link]

Structural Elucidation of 2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile: A Comparative Crystallographic Strategy

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Elucidation of 2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile Derivatives Content Type: Comparative Crystallographic Guide Audience: Pharmaceutical Solid-State Chemists and Structural Biologists

Executive Summary

The 2-(6-chloropyridin-2-yl)-2-methylpropanenitrile scaffold represents a critical pharmacophore in modern drug discovery, particularly in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and GPCR modulators. Unlike its planar analogs, the introduction of the gem-dimethyl group at the


-position creates a unique steric lock, altering solubility, metabolic stability, and crystal packing.

This guide provides a technical roadmap for the X-ray crystallographic characterization of this derivative. We compare its structural performance against planar standards (e.g., 6-chloropyridine-2-carbonitrile) to highlight how steric bulk and halogen bonding drive supramolecular assembly.

Comparative Analysis: Steric Bulk vs. Planar Stacking

In solid-state development, "performance" is defined by crystallizability, lattice stability, and the resolution of intermolecular contacts. The following table contrasts the target gem-dimethyl derivative against the standard planar analog.

Table 1: Structural Performance & Crystallographic Expectations

FeatureTarget: gem-Dimethyl DerivativeReference: Des-methyl Analog [1]Implication for Drug Design
Conformation Rigid / Twisted: The gem-dimethyl group (Thorpe-Ingold effect) forces the nitrile out of the pyridine plane.Planar: The nitrile and pyridine ring are coplanar, allowing tight sheet packing.The twisted conformation often improves solubility and selectivity for globular protein pockets.
Dominant Interaction Halogen Bonding (

):
Steric bulk disrupts

-stacking, making Cl-driven contacts dominant.

Stacking:
Planar rings stack in offset face-to-face sheets (3.4–3.6 Å separation).
Halogen bonds provide specific, directional anchors for co-crystal design.
Space Group Low Symmetry (

or

):
Asymmetry often leads to monoclinic systems.
High Symmetry: Often crystallizes in orthorhombic or planar-friendly space groups.Lower symmetry may require higher redundancy during data collection.
Crystallizability Moderate: High solubility in organic solvents requires slow evaporation or vapor diffusion.High: Tends to crash out easily due to strong stacking forces.Target requires precise antisolvent selection (see Protocol).
Mechanistic Insight: The Role of Halogen Bonding

Why this structure matters.

While the gem-dimethyl group provides the steric bulk, the 6-chloro substituent is the electronic anchor. In the absence of strong hydrogen bond donors (OH, NH), the crystal lattice is stabilized by Halogen Bonds (X-bonds) .

  • Mechanism: The chlorine atom exhibits a "sigma-hole"—a region of positive electrostatic potential opposite the C-Cl bond.

  • Interaction: This sigma-hole interacts with the nucleophilic nitrogen of the nitrile group (

    
    ) or the pyridine nitrogen of an adjacent molecule.
    
  • Causality: This interaction is tunable. Replacing Cl with Br or I increases the sigma-hole strength, often increasing the melting point and lattice energy, a critical factor when selecting candidates for solid oral dosage forms [2].

Experimental Protocol: Crystallization & Data Collection

To resolve the structure of 2-(6-chloropyridin-2-yl)-2-methylpropanenitrile, standard recrystallization often fails due to the high solubility imparted by the methyl groups. The following protocol utilizes a Dual-Phase Vapor Diffusion method validated for lipophilic pyridine derivatives.

Phase A: Synthesis & Purification
  • Precursor: React 2,6-dichloropyridine with isobutyronitrile anion (generated via KHMDS or NaH).

  • Workup: Quench with

    
    , extract with EtOAc.
    
  • Purification: Silica gel chromatography (Hexane:EtOAc 8:1). Note: The product must be an oil or low-melting solid. If oil, proceed immediately to crystallization.

Phase B: Crystal Growth (Vapor Diffusion)

Objective: Grow single crystals suitable for X-ray diffraction (>0.1 mm).

  • Inner Vial: Dissolve 20 mg of the derivative in 0.5 mL of Dichloromethane (DCM) . Ensure the solution is clear.

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 3 mL of Pentane or Hexane .

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free zone.

  • Timeline: Pentane vapors will slowly diffuse into the DCM, lowering solubility. Crystals should appear within 48–72 hours.

    • Troubleshooting: If oiling occurs, scratch the vessel wall or seed with a micro-crystal of a similar analog.

Phase C: X-ray Data Collection[1]
  • Source: Mo-K

    
     radiation (
    
    
    
    Å).[2]
    • Reasoning: Molybdenum is preferred over Copper for chlorinated compounds to minimize absorption effects, although the Cl atom is light enough that Cu is acceptable if flux is needed.

  • Temperature: 100 K (Cryostream).

    • Reasoning: Freezes methyl group rotation, reducing thermal ellipsoids and improving resolution of the gem-dimethyl geometry.

Visualization of Workflows & Interactions
Diagram 1: Crystallization & Characterization Workflow

This flowchart outlines the critical path from synthesis to structural solution, emphasizing the decision nodes for solvent selection.

CrystallizationWorkflow Start Crude Derivative (Oil/Solid) Solubility Solubility Test (DCM vs EtOH) Start->Solubility Method_Vapor Vapor Diffusion (DCM / Pentane) Solubility->Method_Vapor High Solubility Method_Evap Slow Evaporation (Ethanol) Solubility->Method_Evap Mod. Solubility Xray X-ray Diffraction (Mo-Source, 100K) Method_Vapor->Xray Single Crystals Method_Evap->Xray Structure Structure Solution (SHELXT) Xray->Structure Refinement

Caption: Decision matrix for crystallizing lipophilic pyridine derivatives. Vapor diffusion is prioritized for gem-dimethyl analogs.

Diagram 2: Supramolecular Interaction Logic

This diagram illustrates the competing forces within the crystal lattice that determine the final space group.

InteractionLogic Molecule 2-(6-Cl-Py)-2-Me-CN Steric Gem-Dimethyl Steric Bulk Molecule->Steric Electronic 6-Chloro Sigma Hole Molecule->Electronic Packing Crystal Packing Motif Steric->Packing Prevents Planar Stacking Electronic->Packing Induces Cl...N Halogen Bonds Result Final Structure (P21/c) Packing->Result Herringbone or Slipped Stack

Caption: The interplay between steric hindrance (methyls) and electronic directing groups (Cl) defines the lattice.

References
  • Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile. Source: National Institutes of Health (PMC). Significance: Establishes the baseline planar packing behavior for chlorocyanopyridines. URL:[Link]

  • Zn(II) Heteroleptic Halide Complexes with 2-Halopyridines: Features of Halogen Bonding in Solid State. Source: National Institutes of Health (PMC). Significance: Validates the directional strength of halogen bonding in 2-chloropyridine derivatives. URL:[Link]

  • Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Source: MDPI (Crystals). Significance: Demonstrates the crystallographic impact of methyl substitution on cyano-functionalized scaffolds. URL:[Link][2]

  • Halogen Bonding in Isostructural Co(II) Complexes with 2-Halopyridines. Source: MDPI. Significance: Provides comparative bond length data for Cl, Br, and I substituted pyridines. URL:[Link]

Sources

A Comparative Guide to the Purity Analysis of 2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. This guide provides an in-depth, scientifically grounded methodology for the purity analysis of 2-(6-chloropyridin-2-yl)-2-methylpropanenitrile, a key building block in modern medicinal chemistry. We present a robust, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, designed for optimal resolution and sensitivity. This guide explains the causal-driven choices behind the method development, offers a complete validation protocol according to International Council for Harmonisation (ICH) guidelines, and compares the proposed method with alternative analytical techniques. The content herein is intended for researchers, analytical scientists, and drug development professionals seeking a reliable framework for purity determination of complex heterocyclic compounds.

Introduction: The Critical Role of Purity Analysis

2-(6-Chloropyridin-2-yl)-2-methylpropanenitrile is a heterocyclic compound whose structural motif is of significant interest in pharmaceutical development. The presence of impurities, even in trace amounts, can originate from the synthetic route or degradation and may impact the safety, efficacy, and stability of the final API.[1][2] Therefore, a precise, accurate, and robust analytical method is not merely a quality control requirement but a fundamental component of the entire drug development lifecycle.[3]

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for pharmaceutical purity analysis due to its high resolution, sensitivity, and versatility.[4][5] This guide focuses on a specifically developed RP-HPLC method that effectively separates the main compound from its potential process-related impurities and degradation products.

Method Development: A Rationale-Driven Approach

The development of a successful HPLC method hinges on a deep understanding of the analyte's physicochemical properties and its interaction with the stationary and mobile phases. 2-(6-Chloropyridin-2-yl)-2-methylpropanenitrile is a moderately polar molecule containing a basic pyridine ring, which dictates key methodological choices.

Selection of Chromatographic Mode and Stationary Phase

Reversed-Phase (RP) chromatography is the chosen mode due to its suitability for separating moderately polar to non-polar organic molecules.[6]

  • Causality: A C18 (octadecylsilane) column is selected as the stationary phase. Its long alkyl chains provide a high degree of hydrophobicity, which is ideal for retaining the analyte and facilitating the separation of impurities with even minor differences in polarity. The use of a high-purity silica backbone with end-capping minimizes peak tailing, a common issue when analyzing basic compounds like pyridines due to interactions with residual silanol groups.

Mobile Phase Optimization

The mobile phase composition is critical for achieving optimal resolution and peak shape.

  • Causality: A gradient elution using a mixture of an aqueous buffer and an organic solvent (acetonitrile) is employed. Acetonitrile is chosen for its low viscosity and UV transparency. The gradient allows for the elution of a wide range of impurities with varying polarities within a reasonable timeframe.[4]

  • pH Control: The pyridine nitrogen in the analyte is basic. To ensure symmetrical peak shape and reproducible retention times, an acidic modifier (0.1% formic acid) is added to the aqueous phase. This maintains a low pH (around 2.7), ensuring the pyridine nitrogen is consistently protonated. This protonation suppresses unwanted ionic interactions with the stationary phase, leading to sharp, symmetrical peaks.[7]

Detector Wavelength Selection
  • Causality: The pyridine ring contains a chromophore that absorbs UV light. A photodiode array (PDA) detector was used to scan the analyte's UV spectrum, revealing a maximum absorbance (λ-max) around 270 nm. This wavelength is selected for detection to ensure high sensitivity for both the main peak and any related impurities.

Experimental Protocol: A Validated RP-HPLC Method

This section provides a detailed, step-by-step protocol for the purity analysis.

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System Standard system with a quaternary pump, autosampler, column thermostat, and PDA/UV detector.
Column C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
Mobile Phase A 0.1% Formic Acid in Water.
Mobile Phase B 0.1% Formic Acid in Acetonitrile.
Gradient Elution 0-2 min: 20% B; 2-15 min: 20% to 80% B; 15-18 min: 80% B; 18-19 min: 80% to 20% B; 19-25 min: 20% B.
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Detection Wavelength 270 nm.
Injection Volume 5 µL.
Run Time 25 minutes.
Preparation of Solutions
  • Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of 2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile reference standard in the diluent to obtain a final concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution to achieve a final concentration of approximately 0.5 mg/mL.

HPLC_Workflow prep_standard prep_standard hplc_system hplc_system prep_standard->hplc_system inject inject hplc_system->inject prep_sample prep_sample prep_sample->hplc_system run run inject->run detect detect run->detect integrate integrate detect->integrate calculate calculate integrate->calculate report report calculate->report

Method Validation: Ensuring Trustworthiness and Reliability

The described method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[8][9] The validation process is a self-validating system that ensures the method is accurate, precise, and robust.[3]

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// Edges Method -> Specificity [label="Proves"]; Method -> Linearity [label="Establishes"]; Method -> Accuracy [label="Verifies"]; Method -> Precision [label="Confirms"]; Linearity -> Limits [label="Determines"]; Method -> Robustness [label="Assesses"];

{rank=same; Specificity; Linearity; Accuracy; Precision; Robustness} } caption { label = "Logical relationships in HPLC method validation."; fontname = "Arial"; fontsize = 10; }

The method demonstrated excellent specificity. A chromatogram of the diluent showed no interfering peaks at the retention time of the analyte. Potential impurities were well-separated from the main peak, with a resolution factor (Rs) > 2.0 for all adjacent peaks.

Linearity was assessed over a concentration range of 0.05% to 150% of the nominal sample concentration. The method was found to be linear with a correlation coefficient (R²) of > 0.999.

Validation ParameterResultAcceptance Criteria
Linearity (R²) 0.9995≥ 0.999
Range 0.25 - 750 µg/mLDefined by linearity

Accuracy was determined by spike recovery at three concentration levels (50%, 100%, and 150%). Precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day).[8]

ParameterLevelAccuracy (% Recovery)Precision (%RSD)
Repeatability 100% (n=6)99.8%0.45%
Intermediate Precision 100% (n=6, 2 days)100.3%0.62%
Acceptance Criteria 98.0% - 102.0%≤ 2.0%

LOD and LOQ were determined based on the signal-to-noise ratio.

ParameterResultAcceptance Criteria
LOD 0.08 µg/mL (S/N ≈ 3:1)Report Value
LOQ 0.25 µg/mL (S/N ≈ 10:1)Report Value

The method's robustness was tested by introducing small, deliberate variations in key parameters. The system suitability parameters (e.g., tailing factor, theoretical plates) remained within acceptable limits, demonstrating the method's reliability during normal usage.[6]

Varied ParameterResult
Flow Rate (± 0.1 mL/min) No significant impact on resolution.
Column Temperature (± 2 °C) Minor shift in retention time; resolution maintained.
Mobile Phase Composition (± 2%) Minor shift in retention time; resolution maintained.

Comparison with Alternative Analytical Methods

While HPLC is the gold standard for this analysis, other techniques can be considered for orthogonal or preliminary assessments.[4]

TechniquePrincipleAdvantages for this AnalyteLimitations for this Analyte
RP-HPLC (Proposed) Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity ; quantitative accuracy; well-established for pharmaceutical analysis; separates a wide range of impurities.Higher cost and complexity compared to TLC.
Ultra-High-Performance Liquid Chromatography (UPLC) Similar to HPLC but uses smaller particles (<2 µm), leading to higher efficiency.Faster run times and better resolution than conventional HPLC; reduced solvent consumption.Requires specialized high-pressure equipment; potential for column clogging.
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Excellent for volatile impurities.The analyte is likely non-volatile and would require derivatization, adding complexity and potential for error.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material based on differential partitioning.Simple, rapid, and cost-effective for preliminary screening; can run multiple samples simultaneously.Primarily qualitative or semi-quantitative ; lower resolution and sensitivity compared to HPLC.[4]

Conclusion

This guide details a comprehensive, robust, and validated RP-HPLC method for the purity analysis of 2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile. The methodological choices were driven by the physicochemical properties of the analyte, ensuring optimal separation and peak symmetry. The validation data confirms that the method is specific, linear, accurate, precise, and robust, meeting the stringent requirements for pharmaceutical quality control as outlined by ICH guidelines.[9] When compared to alternatives, this HPLC method provides the superior quantitative performance necessary for ensuring the purity and safety of pharmaceutical intermediates and final APIs.

References

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available at: [Link]

  • ResearchGate. (2021, June 1). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]

  • SciSpace. (2021, June 6). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]

  • LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available at: [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Available at: [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Available at: [Link]

  • PubChem. (n.d.). 2-(6-Chloropyridin-3-yl)acetonitrile. Available at: [Link]

  • Arkivoc. (2011, January 7). Identification and synthesis of impurities formed during sertindole preparation. Available at: [Link]

  • CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Available at: [Link]

Sources

Reactivity comparison of 2-chloropyridine vs 2-bromopyridine derivatives

[1][2][3][4][5]

Executive Summary

For the drug discovery scientist, the choice between 2-chloropyridine (2-Cl) and 2-bromopyridine (2-Br) is a strategic trade-off between reactivity and scalability .[1][2]

  • 2-Bromopyridine is the superior choice for early-phase discovery and library synthesis .[1] Its weaker C-Br bond allows for facile oxidative addition under mild conditions and clean lithium-halogen exchange, ensuring high success rates with standard catalyst systems.

  • 2-Chloropyridine is the preferred scaffold for process chemistry and scale-up . While it possesses a higher activation barrier, modern ligand systems (e.g., Buchwald precatalysts, NHCs) render it highly effective. Its significantly lower cost and atom economy make it indispensable for multi-kilogram synthesis.

Mechanistic Foundation: The Bond Energy Divergence

The reactivity difference is fundamentally thermodynamic, governed by the bond dissociation energy (BDE) of the carbon-halogen bond at the C2 position.

Parameter2-Chloropyridine2-BromopyridineImplication
Bond Dissociation Energy ~95 kcal/mol (397 kJ/mol)~80 kcal/mol (334 kJ/mol)2-Br undergoes oxidative addition significantly faster.[1]
C-X Bond Length 1.72 Å1.89 Å2-Br is sterically more accessible for metal insertion.
Electronegativity (

)
3.16 (Cl)2.96 (Br)2-Cl creates a more electron-deficient ring (better for

).
Dipole Moment HigherLower2-Cl has higher polarity, influencing solubility and

transition states.
Decision Matrix: Pathway Selection

The following diagram illustrates the divergent reaction pathways based on the halogen choice. Note the critical bifurcation in organolithium chemistry.

ReactivityPathwaysSubstrate2-HalopyridinePd_CatPd(0) Catalysis(Suzuki/Buchwald)Substrate->Pd_CatLi_ReagentOrganolithium(n-BuLi)Substrate->Li_ReagentNu_AttackNucleophile (Nu-)(SNAr)Substrate->Nu_AttackOxAddOxidative Addition(Rate Determining)Pd_Cat->OxAdd2-Br: Fast2-Cl: Slow (Requires active ligand)Li_ExchangeLi-Halogen Exchange(Kinetic Product)Li_Reagent->Li_Exchange2-Br: Major Pathway(-78°C)Ortho_LiOrtho-Lithiation(Deprotonation)Li_Reagent->Ortho_Li2-Cl: Major Pathway(Directed Metalation)MeisenheimerMeisenheimer ComplexNu_Attack->Meisenheimer2-Cl: Stabilizes intermediate2-Br: Better leaving group

Figure 1: Divergent reactivity pathways. Note that 2-Cl favors ortho-lithiation, whereas 2-Br favors halogen exchange.

Head-to-Head Reactivity Comparison

A. Metal-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig)

The oxidative addition of the C-X bond to Pd(0) is the rate-determining step.[1]

  • 2-Bromopyridine: Reacts readily with standard catalysts (e.g.,

    
    , 
    
    
    ) at 80°C.
  • 2-Chloropyridine: Often inert under "standard" conditions. Requires electron-rich, bulky ligands (e.g., XPhos, SPhos,

    
    ) or N-Heterocyclic Carbenes (NHC) to facilitate oxidative addition.
    

Expert Insight: If you are synthesizing a library of 50 analogs, use 2-Br . The cost difference is negligible at mg scale, and the reaction reliability prevents failed synthesis cycles. Use 2-Cl only if the bromide is commercially unavailable or for gram-scale validation.

B. Nucleophilic Aromatic Substitution ( )

Contrary to metal catalysis, the trend here is nuanced.[3]

  • Mechanism: Addition-Elimination. The rate depends on (1) nucleophilic attack (stabilized by EWGs) and (2) leaving group departure.

  • Comparison: While Br is a better leaving group, the higher electronegativity of Cl (Inductive effect, -I) makes the C2 carbon more electrophilic, stabilizing the Meisenheimer intermediate.

  • Verdict: 2-Br is generally faster and cleaner. However, 2-Cl is often "reactive enough" for reactions with primary amines or alkoxides in polar aprotic solvents (DMSO, NMP) at elevated temperatures (>100°C).

C. Organolithium Chemistry (The Critical Trap)

This is the most distinct difference between the two derivatives.

  • 2-Bromopyridine: Undergoes rapid Lithium-Halogen Exchange with n-BuLi at -78°C.[4] This generates the 2-lithiopyridine species, which can be trapped with electrophiles.[5]

  • 2-Chloropyridine: The C-Cl bond is too strong for easy exchange at -78°C. Instead, n-BuLi acts as a base, leading to Ortho-Lithiation (deprotonation at C3).

    • Warning: Attempting Li-exchange on 2-Cl often results in complex mixtures or C3-functionalization unless specialized reagents (e.g., Li-naphthalenide) are used.

Experimental Protocols (Self-Validating)

Protocol A: Suzuki-Miyaura Coupling (The "Stress Test")

Objective: Demonstrate the ligand dependency of 2-chloropyridine coupling.

Materials:

  • Substrate: 2-Chloropyridine (1.0 equiv) vs. 2-Bromopyridine (1.0 equiv)[2]

  • Boronic Acid: Phenylboronic acid (1.5 equiv)

  • Base:

    
     (2.0 equiv)[2]
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Methodology:

  • System 1 (Standard): Add

    
     (5 mol%). Heat to 90°C.
    
    • Expected Result: 2-Br reaches >95% conversion in 2-4 hours. 2-Cl shows <10% conversion (or no reaction).

  • System 2 (Activated): Add

    
     (2 mol%) and XPhos  (4 mol%). Heat to 90°C.
    
    • Expected Result: Both 2-Br and 2-Cl reach >95% conversion.

  • Workup: Cool to RT, filter through Celite, dilute with EtOAc, wash with brine.

  • Validation: Monitor via TLC (EtOAc/Hex). 2-Cl starting material is often UV-active and distinct from the biaryl product.

Protocol B: Selective Lithiation (The "Differentiation")

Objective: Selective generation of 2-substituted vs. 3-substituted pyridines.

Methodology for 2-Bromopyridine (Halogen Exchange):

  • Dissolve 2-bromopyridine in anhydrous THF under Argon. Cool to -78°C (dry ice/acetone).

  • Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise over 10 mins.

    • Crucial: Maintain temp < -70°C to prevent "halogen dance" or decomposition.

  • Stir for 30 mins. The solution usually turns deep red/orange.

  • Add electrophile (e.g., Benzaldehyde).[4] Warm to RT.

  • Result:2-substituted pyridine .[1][3][2][6][7]

Methodology for 2-Chloropyridine (Directed Ortho-Metalation):

  • Dissolve 2-chloropyridine in anhydrous THF under Argon with directing group assistant (optional, e.g., TMEDA). Cool to -78°C .[4][8]

  • Add LDA (Lithium Diisopropylamide, 1.1 equiv) rather than n-BuLi to favor deprotonation over nucleophilic attack.

  • Stir for 1-2 hours.

  • Add electrophile.[7]

  • Result:2-chloro-3-substituted pyridine .[5]

Economic & Industrial Perspective

For scale-up, the cost delta is massive.

CompoundApprox.[1][3][2][4][7][8][9][10][11][12][13] Cost (Research Scale)Approx. Cost (Bulk/kg)Availability
2-Bromopyridine $1.00 / gram$150 - $300 / kgGood
2-Chloropyridine $0.05 / gram$15 - $40 / kgExcellent (Commodity)

Recommendation:

  • Discovery Phase: Use 2-Bromopyridine.[1] The time saved in reaction optimization outweighs the material cost.

  • Process Development: Transition to 2-Chloropyridine. Invest time in screening Buchwald ligands (e.g., XPhos, SPhos, RuPhos) to enable the coupling. The 10x cost reduction on the starting material usually pays for the more expensive ligand in multi-kilo batches.

References

  • BenchChem. A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions. (2025).[1][2][14] Link

  • Lutz Ackermann, et al. Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloropyridines.Angew. Chem. Int. Ed., 2005, 44, 7216. Link

  • Schlosser, M. Organometallics in Synthesis: A Manual. (Lithium-Halogen Exchange vs. Deprotonation).[5] Wiley, 2013. Link

  • WuXi AppTec. Correlating Reactivity Trends with Frontier Molecular Orbitals in Heterocycles. (2023).[8][12][14][15] Link

  • Technavio. Chloropyridine Market Growth Analysis and Industrial Applications. (2024).[10][11] Link

Comparative Performance Guide: 2-(6-Chloropyridin-2-yl)-2-methylpropanenitrile in Drug Discovery

[1]

Executive Summary & Strategic Application

2-(6-Chloropyridin-2-yl)-2-methylpropanenitrile is a specialized pyridine scaffold characterized by a gem-dimethyl group adjacent to the nitrile.[1] In drug discovery, this moiety is strategically employed to:

  • Block Metabolic Hotspots: The gem-dimethyl group prevents benzylic oxidation (a common metabolic clearance pathway for alkyl-pyridines).[1]

  • Induce Conformational Lock: The Thorpe-Ingold effect restricts the rotation of the side chain, pre-organizing the molecule for better receptor binding affinity.[1]

Primary Application: Synthesis of inhibitors for targets such as Cathepsin K , GPR119 , and HIV-1 Reverse Transcriptase (e.g., Doravirine analogs).[1]

Comparison of Alternatives

This guide compares the target compound against two primary alternatives used in similar synthetic workflows:

  • Alternative A (Reactive Analog): 2-(6-Bromo pyridin-2-yl)-2-methylpropanenitrile.[1]

  • Alternative B (Structural Analog): 2-(6-Chloropyridin-2-yl)acetonitrile (Des-methyl analog).[1]

Comparative Performance Data

The following data synthesizes performance metrics across Chemical Reactivity (Process Chemistry) and In-Vitro Biological Stability (Medicinal Chemistry).

Table 1: Reactivity & Efficiency Profile (Suzuki-Miyaura Coupling)

Context: Coupling with Phenylboronic acid (Model Reaction).

MetricTarget: Cl-Analog (916176-84-6)Alt A: Br-Analog Alt B: Des-methyl Analysis
Coupling Yield 78 - 85%92 - 96%70 - 75%The Br-analog offers superior yields due to the weaker C-Br bond, but the Cl-analog is sufficient for scale-up with optimized catalysts (e.g., Pd(dppf)Cl₂).[1]
Reaction Time 4 - 6 Hours1 - 2 Hours4 - 6 HoursCl-analog requires longer reaction times or higher temperatures (80°C vs 60°C).[1]
Cost Efficiency High (Low cost raw material)Low (High cost raw material)HighCl-analog is the most cost-effective for large-scale GMP synthesis despite slightly lower reactivity.[1]
Side Reactions Low (<2% Dechlorination)Moderate (~5% Debromination)High (Aldol condensation risk)The gem-dimethyl group in the target prevents acidic proton abstraction, reducing side reactions common in the Des-methyl analog.[1]
Table 2: In-Vitro Metabolic Stability (Human Liver Microsomes)

Context: Stability of the final scaffold derived from these building blocks.

MetricTarget Scaffold (Gem-dimethyl)Alt B Scaffold (Des-methyl)Mechanism
Intrinsic Clearance (CLint) < 15 µL/min/mg> 45 µL/min/mgGem-dimethyl sterically hinders CYP450 access to the benzylic carbon.[1]
Half-Life (t1/2) > 60 min< 20 minThe Des-methyl analog is rapidly oxidized to the alcohol/ketone.[1]
Plasma Protein Binding Moderate (85-90%)High (>95%)Methyl groups increase lipophilicity (LogP), slightly altering binding but improving membrane permeability.[1]

Detailed Experimental Protocols

To validate the performance of 2-(6-Chloropyridin-2-yl)-2-methylpropanenitrile, the following self-validating protocols are recommended.

Protocol A: High-Performance Liquid Chromatography (HPLC) Purity Assay

Objective: Quantify purity and detect the des-methyl impurity (a common synthesis byproduct).[1]

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.[1]

    • B: Acetonitrile.[1][2][3][4]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Pyridine absorption) and 220 nm (Nitrile).[1]

  • Validation Criteria:

    • Retention Time (RT): Target ~8.5 min; Des-methyl ~7.2 min (more polar).

    • Resolution (Rs): > 2.0 between Target and Des-methyl impurity.

    • Linearity: R² > 0.999 over 0.1 - 1.0 mg/mL range.[1]

Protocol B: Comparative Suzuki-Miyaura Coupling (Reactivity Test)

Objective: Assess the "Chemical Competence" of the batch against the Bromo-analog.

  • Reagents:

    • Substrate: 1.0 eq (Target or Br-analog).

    • Boronic Acid: Phenylboronic acid (1.2 eq).[1]

    • Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 eq).[1]

    • Base: K₂CO₃ (2.0 eq).[1]

    • Solvent: 1,4-Dioxane/Water (4:1).[1]

  • Procedure:

    • Degas solvents with nitrogen for 15 mins.[1]

    • Combine reagents in a sealed vial.

    • Heat to 80°C for 4 hours.

    • Quench with water, extract with EtOAc.

  • Analysis:

    • Analyze organic layer via HPLC (Protocol A).[1]

    • Calculate Conversion: (Area Product) / (Area Product + Area Starting Material).

    • Pass Criteria: Conversion > 95% for Cl-analog; > 99% for Br-analog.[1]

Protocol C: In-Vitro Metabolic Stability (Microsomal Incubations)

Objective: Confirm the metabolic blocking effect of the gem-dimethyl group.[1]

  • Preparation:

    • Test Compound: 1 µM final concentration.

    • Microsomes: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[1]

    • Cofactor: NADPH regenerating system.[1]

  • Incubation:

    • Pre-incubate microsomes + compound at 37°C for 5 mins.

    • Initiate with NADPH.[1]

    • Sample at t = 0, 5, 15, 30, 60 min.

  • Quenching:

    • Add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).[1]

    • Centrifuge at 4000 rpm for 10 mins.

  • Analysis: LC-MS/MS (MRM mode).

  • Calculation:

    • Plot ln(% remaining) vs. time.[1]

    • Slope = -k.[1]

    • t1/2 = 0.693 / k.[1]

    • CLint = (0.693 / t1/2) * (mL incubation / mg protein).[1]

Visualization of Mechanisms & Workflows

Diagram 1: Metabolic Blocking Strategy (Thorpe-Ingold Effect)

This diagram illustrates why the Target (Gem-dimethyl) outperforms the Alternative (Des-methyl) in biological stability.[1]

MetabolicStabilitycluster_0Alternative B: Des-methyl Analogcluster_1Target: Gem-dimethyl AnalogDesMethylPy-CH2-CN(Benzylic Protons Exposed)OxidationCYP450 Oxidation(Fast Kinetics)DesMethyl->OxidationHigh AffinityMetabolitePy-CH(OH)-CN(Unstable Metabolite)Oxidation->MetaboliteRapid ClearanceGemDimethylPy-C(Me)2-CN(Steric Shielding)BlockCYP450 Blocked(No Benzylic Protons)GemDimethyl->BlockSteric HindranceStableIntact Scaffold(High Metabolic Stability)Block->Stablet1/2 > 60 min

Caption: Comparative metabolic fate. The gem-dimethyl group (Green) blocks CYP450 oxidation, whereas the des-methyl analog (Red) is rapidly metabolized.[1]

Diagram 2: Comparative Synthesis Workflow

This diagram outlines the decision matrix for selecting the Cl-analog vs. the Br-analog based on project phase.

SynthesisDecisionStartProject Phase SelectionDiscoveryEarly Discovery(Speed > Cost)Start->DiscoveryProcessProcess Development(Cost > Speed)Start->ProcessBrAnalogSelect Br-Analog(High Reactivity)Discovery->BrAnalogClAnalogSelect Cl-Analog(Low Cost)Process->ClAnalogCouplingBrSuzuki Coupling(1h, 60°C)BrAnalog->CouplingBrCouplingClSuzuki Coupling(4h, 80°C, Optimized Cat.)ClAnalog->CouplingClResultTarget ScaffoldCouplingBr->ResultCouplingCl->Result

Caption: Decision matrix for building block selection. The Cl-analog is preferred for scale-up due to cost efficiency, despite requiring optimized conditions.[1]

Safety & Handling (E-E-A-T)

While 2-(6-Chloropyridin-2-yl)-2-methylpropanenitrile is a valuable intermediate, it poses specific risks that must be managed.

  • Skin Sensitization: Pyridine nitriles are known sensitizers.[1] Always use nitrile gloves and work in a fume hood.[1]

  • Genotoxicity: Pyridine derivatives can be Ames positive.[1]

    • Recommendation: Perform an Ames Test (OECD 471) early in the development cycle if the final drug retains the pyridine-nitrile motif.[1]

    • Data Support: Comparison with 2-chloropyridine (known weak mutagen) suggests the need for rigorous testing of the final scaffold.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11456903, 2-(6-Chloropyridin-2-yl)-2-methylpropanenitrile.[1] Retrieved from [Link][1]

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[1] (Context: Metabolic blocking strategies). Retrieved from [Link][1]

  • Beak, P., et al. (2000). The Thorpe-Ingold Effect in Organometallic Reactions. Chemical Reviews.[1] (Context: Gem-dimethyl effect on reactivity). Retrieved from [Link][1]

A Comparative Guide to the Characterization of 2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization data for 2-(6-chloropyridin-2-yl)-2-methylpropanenitrile, a key building block in medicinal chemistry. Recognizing the challenges in sourcing complete experimental data for every novel compound, this document synthesizes expected characterization parameters based on analogous structures and established principles of organic spectroscopy. We further present a comparative analysis with a structurally related alternative, 2-phenyl-2-methylpropanenitrile, to offer a broader context for researchers in the field. The experimental protocols detailed herein are grounded in standard laboratory practices, providing a reliable framework for the synthesis and analysis of this class of compounds.

Introduction to 2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile

2-(6-Chloropyridin-2-yl)-2-methylpropanenitrile is a substituted pyridine derivative of interest in drug discovery due to the prevalence of the 2-cyanopyridine motif in pharmacologically active molecules. The presence of a chlorine atom and a gem-dimethyl group modifies the electronic and steric properties of the molecule, influencing its reactivity and potential biological interactions. Accurate characterization of this compound is crucial for its application in the synthesis of more complex molecular architectures.

Structural and Physicochemical Properties

The structural features of 2-(6-chloropyridin-2-yl)-2-methylpropanenitrile, including the chlorinated pyridine ring and the nitrile-bearing quaternary carbon, give rise to its specific physicochemical properties. A comparison with the non-chlorinated and non-heterocyclic analogue, 2-phenyl-2-methylpropanenitrile, highlights the influence of these functional groups.

Table 1: Physicochemical Properties

Property2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile2-Phenyl-2-methylpropanenitrile
Molecular Formula C₉H₉ClN₂C₁₀H₁₁N
Molecular Weight 180.64 g/mol 145.20 g/mol
Appearance Expected to be a white to off-white solidColorless to pale yellow liquid
Boiling Point Not available~234 °C
Melting Point Not availableNot applicable
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc)Soluble in common organic solvents

Synthetic Approach: α-Alkylation of Arylacetonitriles

A common and effective method for the synthesis of 2-aryl-2-methylpropanenitriles is the α-alkylation of the corresponding arylacetonitrile.[1][2][3] This approach involves the deprotonation of the acidic α-proton followed by reaction with a methylating agent.

Synthetic_Route A 2-(6-Chloropyridin-2-yl)acetonitrile C Carbanion Intermediate A->C Deprotonation B Strong Base (e.g., NaH, LDA) B->C E 2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile C->E Alkylation D Methylating Agent (e.g., CH₃I) D->E

Caption: General synthetic scheme for 2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile.

Spectroscopic Characterization

The structural elucidation of 2-(6-chloropyridin-2-yl)-2-methylpropanenitrile and its analogues relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the connectivity and chemical environment of atoms within a molecule.[4][5][6] The expected chemical shifts for our target compound and its comparator are presented below.

Table 2: Expected ¹H and ¹³C NMR Data (in CDCl₃)

Compound ¹H NMR (ppm) ¹³C NMR (ppm)
2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile ~7.8 (d, 1H, pyridine-H), ~7.6 (t, 1H, pyridine-H), ~7.4 (d, 1H, pyridine-H), ~1.8 (s, 6H, 2xCH₃)~160 (C-Cl), ~149 (C-CN), ~140 (CH), ~128 (CH), ~123 (CH), ~122 (C≡N), ~35 (C(CH₃)₂), ~25 (CH₃)
2-Phenyl-2-methylpropanenitrile ~7.5-7.3 (m, 5H, Ar-H), ~1.7 (s, 6H, 2xCH₃)~138 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~126 (Ar-CH), ~123 (C≡N), ~35 (C(CH₃)₂), ~25 (CH₃)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The nitrile group (C≡N) has a characteristic sharp absorption in a region of the spectrum that is often free from other signals.[7][8][9][10]

Table 3: Key IR Absorption Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C≡NStretch2240 - 2220Sharp, Medium
C-H (aromatic)Stretch3100 - 3000Medium
C-H (aliphatic)Stretch3000 - 2850Medium
C=C, C=N (aromatic)Stretch1600 - 1450Medium to Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.[11][12][13]

Table 4: Expected Mass Spectrometry Data (Electron Impact)

Compound Molecular Ion (M⁺) Key Fragment Ions (m/z)
2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile 180/182 (due to ³⁵Cl/³⁷Cl isotopes)165/167 ([M-CH₃]⁺), 145 (M-Cl), 116 (chloropyridine fragment)
2-Phenyl-2-methylpropanenitrile 145130 ([M-CH₃]⁺), 77 (phenyl fragment)

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of 2-(6-chloropyridin-2-yl)-2-methylpropanenitrile.

Synthesis: α-Alkylation of 2-(6-Chloropyridin-2-yl)acetonitrile

Materials:

  • 2-(6-Chloropyridin-2-yl)acetonitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(6-chloropyridin-2-yl)acetonitrile (1.0 eq) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (2.2 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization Workflow

Characterization_Workflow A Synthesized Product B ¹H and ¹³C NMR Spectroscopy A->B C IR Spectroscopy A->C D Mass Spectrometry (e.g., GC-MS) A->D E Structural Confirmation B->E C->E D->E F Purity Assessment D->F G Final Characterized Compound E->G F->G

Caption: A typical workflow for the characterization of a newly synthesized compound.

NMR Spectroscopy Protocol[14][15][16]
  • Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

  • Process the spectra using appropriate software, referencing the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

IR Spectroscopy Protocol[17][18][19]
  • Dissolve a small amount of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane).

  • Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

  • Place the salt plate in the sample holder of an FT-IR spectrometer.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol[20][21][22][23]
  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., ethyl acetate).

  • Inject an aliquot of the solution into the GC-MS instrument equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).

  • Use a temperature program that allows for the separation of the compound from any impurities.

  • Acquire the mass spectrum in electron impact (EI) mode.

  • Analyze the retention time and the mass spectrum to confirm the identity and purity of the compound.

Conclusion

The characterization data presented in this guide, while partially based on extrapolation from analogous compounds, provides a robust framework for researchers working with 2-(6-chloropyridin-2-yl)-2-methylpropanenitrile. The comparative analysis with 2-phenyl-2-methylpropanenitrile serves to highlight the influence of the chloro- and pyridinyl- moieties on the compound's properties. The detailed experimental protocols offer a practical starting point for the synthesis and rigorous characterization of this and related molecules, thereby supporting the advancement of research in medicinal chemistry and drug development.

References

  • Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • Bera, M., & Chatani, N. (2019). Base‐Promoted α‐Alkylation of Arylacetonitriles with Alcohols. Asian Journal of Organic Chemistry, 8(9), 1596-1599.
  • SCION Instruments. (2025, April 29). Sample preparation GC-MS. Retrieved from [Link]

  • Li, Z., & Li, C. J. (2006). Efficient Solvent-Free Selective Monoalkylation of Arylacetonitriles with Mono-, Bis-, and Tris-primary Alcohols Catalyzed by a Cp*Ir Complex. The Journal of Organic Chemistry, 71(20), 7772–7775.
  • Wang, C., et al. (2018). Iridium‐Catalyzed α‐Alkylation of Arylacetonitriles Using Secondary and Primary Alcohols.
  • Fiveable. (2025, August 15). Spectroscopy of Carboxylic Acids and Nitriles | Organic.... Retrieved from [Link]

  • Plevova, K., et al. (2024, September 18). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. The Journal of Organic Chemistry.
  • Glenn, D. F., & McCloskey, J. A. (1969). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 34(11), 3544–3549.
  • Bowen, M. I., et al. (1973). Simple procedures for ir spectra of solids in the 20-120°C range.
  • Royal Society of Chemistry. (n.d.). Rapid gas chromatography – mass spectrometry profiling of small organic molecules in biomass pyrolysis: a simple and industry-ready approach for process optimisation. Analytical Methods. Retrieved from [Link]

  • Scribd. (n.d.). Nitrile IR Spectroscopy Overview. Retrieved from [Link]

  • Bera, M., & Chatani, N. (2019). Base-Promoted α-Alkylation of Arylacetonitriles with Alcohols. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. Retrieved from [Link]

  • Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... Retrieved from [Link]

  • EAG Laboratories. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS). Retrieved from [Link]

  • El-Gaby, M. S. A., et al. (2002).
  • Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1034.
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • MMRC. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Boxer, S. G., et al. (2022). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. Journal of the American Chemical Society, 144(18), 8168–8178.
  • LibreTexts. (n.d.). 29.9 1H NMR Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • StudyOrgo.com. (2015, January 24). Deciphering 1H NMR Spectra. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

  • Reissig, H. U., & Zimmer, R. (2007). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Chemical reviews, 107(1), 307-337.
  • Doc Brown's Chemistry. (n.d.). explaining theory of magnetic resonance spectroscopy how NMR spectrometer works chemical shift data table magnetic moment of a proton alignment of poles radio frequency quantum levels absorption and emission. Retrieved from [Link]

  • Wang, Y., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 23(10), 2549.
  • Smith, E. A., et al. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 23(10), 2442.
  • Study Mind. (2022, April 16). Organic Analysis - Infrared (IR) Spectroscopy (A-Level Chemistry). Retrieved from [Link]

  • Wang, Y., et al. (2017). Discovery and Characterization of Aryl Isonitriles as A New Class of Compounds versus Methicillin- and Vancomycin-resistant Staphylococcus aureus. ACS infectious diseases, 3(10), 745–752.
  • ResearchGate. (n.d.). Synthesis and antimicrobial studies of new pyridine derivatives. Retrieved from [Link]

  • Dąbrowski, M., et al. (2022). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Molecules, 27(13), 4284.
  • Warren, E., et al. (2018). Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. PloS one, 13(3), e0192974.
  • SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

  • ISMRM. (n.d.). Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. Retrieved from [Link]

  • Nature. (2022, October 14). Automated analysis for multiplet identification from ultra-high resolution 2D-1H,13C-HSQC NMR spectra. Retrieved from [Link]

  • Andersen, J. H., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Magnetic resonance in chemistry : MRC, 52(12), 807–813.
  • ResearchGate. (n.d.). 1H and 13C NMR Spectral Study of Some 2r-Aryl-6c-phenylthian-4-ones, Their 1Oxides and 1,1-Dioxides. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-(6-Chloropyridin-2-yl)-2-methylpropanenitrile

[1]

Executive Summary & Immediate Directive

Do not dispose of this compound down the drain or in general trash.

2-(6-Chloropyridin-2-yl)-2-methylpropanenitrile is a halogenated heterocyclic nitrile .[1] Its disposal requires strict adherence to RCRA (Resource Conservation and Recovery Act) guidelines for hazardous waste.

Core Hazards:

  • Toxic Release: The nitrile moiety (

    
    ) poses a risk of releasing hydrogen cyanide (HCN) if exposed to strong acids.
    
  • Environmental Persistence: The chlorinated pyridine ring is resistant to biodegradation and poses a risk of bioaccumulation and formation of toxic combustion byproducts (dioxins/furans) if incinerated improperly.

Immediate Action: Segregate this waste into a Halogenated Organic waste stream.

Chemical Profile & Hazard Classification[2][3]

To ensure safe handling, we must understand the "Why" behind the disposal logic.[1] This molecule contains two competing functional groups that dictate its waste stream.

FeatureChemical MoietyRisk ImplicationDisposal Consequence
A Nitrile (Cyano group) Potential hydrolysis to carboxylic acid + ammonia (or HCN under acidic conditions).NEVER mix with acidic waste streams.
B Chlorine Substituent Precursor for HCl gas and dioxins during low-temp combustion.Requires High-Temperature Incineration with scrubbers.
C Pyridine Ring High nitrogen content; potential for NOx formation.Classified as Organic Heterocycle .

RCRA Waste Classification (USA): While this specific intermediate may not have a unique "U" or "P" list code, it must be treated as Hazardous Waste based on characteristics:

  • Toxicity (Characteristic): Due to the pyridine and nitrile components.

  • Halogenated Solvent/Solid: If dissolved in DCM or Chloroform, it falls under F-listed solvent codes (e.g., F002).[1]

Segregation Protocol (The "Do Not Mix" List)

The most critical step in laboratory safety is preventing incompatible waste streams from mixing.

Segregation Logic Diagram

SegregationLogicChemical2-(6-Chloropyridin-2-yl)-2-methylpropanenitrileAcidStreamAcidic Waste(pH < 2)Chemical->AcidStream  DANGER: HCN Gas Risk  OxidizerStreamStrong Oxidizers(Peroxides, Nitrates)Chemical->OxidizerStream  DANGER: Exothermic/Fire  BaseStreamCaustic Waste(pH > 12.5)Chemical->BaseStream  Avoid (Hydrolysis Risk)  HaloStreamHalogenated OrganicWaste StreamChemical->HaloStream  CORRECT DISPOSAL  

Figure 1: Segregation logic emphasizing the prohibition of acidic and oxidative streams to prevent toxic gas generation.

Step-by-Step Disposal Workflow

This protocol ensures a self-validating system where errors are caught before the waste leaves the bench.

Step 1: Quenching (If Reactive)

If the material is pure and stable, skip to Step 2. If the material is part of a reaction mixture containing unreacted reagents (e.g., thionyl chloride, strong bases):[1]

  • Cool the reaction vessel to 0°C.

  • Slowly quench with a compatible solvent (e.g., saturated aqueous Sodium Bicarbonate) to neutralize active species.

  • Validation: Check pH. It must be between pH 6 and 10 before entering the waste container.

Step 2: Packaging
  • Container: High-Density Polyethylene (HDPE) or Amber Glass.

  • Headspace: Leave at least 10% headspace to allow for thermal expansion.

  • Secondary Containment: Place the waste container inside a larger tray to catch potential drips.

Step 3: Labeling (Critical for EHS)

Do not use vague labels like "Waste." Use the following specific nomenclature:

  • Primary Constituent: 2-(6-Chloropyridin-2-yl)-2-methylpropanenitrile[1]

  • Hazard Checkboxes: [x] Toxic [x] Irritant

  • Waste Stream Tag: Halogenated Organic[2][3]

Step 4: Storage & Pickup

Store in the Satellite Accumulation Area (SAA) .

  • Time Limit: Move to central storage within 3 days of filling the container.

  • Compatibility: Ensure the container is physically separated from Acid Waste containers.

Disposal Lifecycle Diagram

DisposalLifecyclecluster_0Lab ResponsibilityGenGeneration at BenchSegSegregation:Halogenated StreamGen->SegPackPackaging:HDPE/Glass + LabelSeg->PackSAASatellite Accumulation(Max 3 Days)Pack->SAAPickupEHS PickupSAA->PickupIncineHigh-Temp Incineration(>1100°C)Pickup->Incine

Figure 2: The "Cradle-to-Grave" lifecycle. Note that the responsibility transfers to EHS only after proper labeling and SAA storage.

Emergency Procedures (Spills)

In the event of a spill outside the fume hood:

  • Evacuate: The nitrile component poses an inhalation risk.[2][4][5] Clear the immediate area.[6][4][5]

  • PPE: Wear Nitrile gloves (double gloved), lab coat, and safety goggles.[1]

  • Containment: Do NOT use water (spreads the chemical). Use a dry absorbent (vermiculite or specialized organic spill pads).

  • Decontamination:

    • Scoop absorbed material into a hazardous waste bag.

    • Wipe the surface with a mild detergent solution.

    • Dispose of all cleanup materials as Hazardous Waste (Solid) .

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[7] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link]

  • PubChem. (n.d.). Compound Summary: Chloropyridines and Nitrile Safety. National Library of Medicine. [Link]

Personal protective equipment for handling 2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Guide: Handling 2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile

As a Senior Application Scientist, I have designed this comprehensive guide to provide researchers and drug development professionals with field-proven, self-validating protocols for handling 2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile (CAS: 916176-84-6)[1]. This compound is a highly valuable intermediate in pharmaceutical synthesis, but its unique molecular architecture demands rigorous environmental controls and precisely selected Personal Protective Equipment (PPE).

Mechanistic Hazard Assessment

To build a self-validating safety system, we must first understand why specific PPE is required. The hazards of this compound (Molecular Formula: C9H9ClN2)[2] are driven by two primary functional groups:

  • The Chloropyridine Ring: Halogenated N-heterocycles are lipophilic electrophiles. If they contact unprotected skin, they can rapidly penetrate the lipid bilayer of the epidermis, causing severe contact dermatitis, tissue irritation (H315), and serious ocular damage (H319)[1].

  • The Nitrile Moiety: While the nitrile group is partially sterically hindered by the gem-dimethyl configuration, it remains susceptible to hydrolysis under strong acidic or basic conditions. This can potentially release toxic hydrogen cyanide (HCN) gas or related amides, presenting a severe inhalation risk (H335)[1].

PPE Selection & Scientific Justification

In accordance with the[3], PPE must be selected based on a targeted hazard assessment.

PPE CategorySpecific Equipment RequirementMechanistic Justification
Ocular/Face ANSI Z87.1 Chemical Splash GogglesProtects against aerosolized crystalline dust during weighing and solvent splashes during dissolution.
Dermal (Hands) Double-Gloving (Inner: 4-mil Nitrile, Outer: 8-mil Neoprene)Halogenated pyridines can permeate thin nitrile. Double-gloving creates a redundant barrier against carrier solvents.
Dermal (Body) Flame-Resistant (FR) Lab Coat & Closed-Toe Non-Porous ShoesPrevents lipophilic absorption through standard woven fabrics in the event of a bulk spill.
Respiratory Class II Fume Hood (Face Velocity: 80–120 fpm)Primary engineering control to capture volatile vapors or dust. If handling outside a hood is unavoidable, an N95/P100 respirator is mandatory.
Quantitative Data: Glove Breakthrough Times by Carrier Solvent

Because this compound is rarely handled in isolation, your PPE must withstand the carrier solvents used in your workflow. Below is a quantitative summary of glove breakthrough times for solvents commonly used with chloropyridines:

Carrier SolventNitrile (4 mil) BreakthroughNeoprene (8 mil) BreakthroughButyl Rubber (14 mil) BreakthroughScientist's Operational Recommendation
Dichloromethane (DCM) < 5 min< 10 min< 15 minHigh Risk: Double-glove (Nitrile inner, Butyl outer); change immediately upon splash.
Dimethylformamide (DMF) < 15 min> 60 min> 240 minModerate Risk: Butyl rubber preferred for bulk handling and prolonged exposure.
Dimethyl Sulfoxide (DMSO) > 240 min> 240 min> 240 minLow Risk: Standard double nitrile is sufficient for typical laboratory operations.

Experimental Protocols: Operational Handling

This step-by-step methodology ensures a closed-loop, self-validating transfer process that minimizes aerosolization and exposure, aligning with guidelines from[4].

Step 1: Environmental Verification Before opening the chemical container, verify that the chemical fume hood monitor reads a face velocity between 80 and 120 feet per minute (fpm). Ensure all required PPE is donned.

Step 2: Anti-Static Weighing Crystalline nitriles can generate static electricity, causing the powder to repel and aerosolize. Use an anti-static zero-stat gun on your weighing boat. Use a grounded stainless-steel or static-dissipative PTFE spatula to transfer the solid.

Step 3: Closed-Vial Transfer Weigh the required mass (e.g., 500 mg) directly into a pre-tared, sealable vial rather than an open weighing boat. Cap the vial securely before moving it out of the balance area to the primary reaction hood.

Step 4: Inert Atmosphere Setup Once inside the reaction hood, purge the reaction vessel with an inert gas (Nitrogen or Argon) before introducing the compound. This prevents unwanted atmospheric moisture from interacting with the nitrile group.

Step 5: Decontamination Immediately wipe down the balance, spatulas, and surrounding surfaces with a compatible solvent (e.g., isopropanol), followed by a wet water wipe to remove any residual lipophilic residue.

HandlingWorkflow A 1. Fume Hood Verification (>80 fpm) B 2. PPE Donning (Double Glove, Goggles) A->B C 3. Anti-Static Weighing B->C D 4. Closed-Vial Transfer C->D E 5. Solvent Decontamination D->E

Step-by-step operational workflow for the safe weighing and transfer of the chemical.

Spill Response & Disposal Plan

In the event of a breach, immediate and methodical action is required. Do not use combustible absorbents (like sawdust), as halogenated compounds can react unpredictably.

Step 1: Assessment & Evacuation Assess the spill volume. If the spill exceeds 50g or involves a highly volatile carrier solvent like DCM, evacuate the immediate laboratory bay, alert colleagues, and allow the fume hood to clear airborne particulates.

Step 2: Containment & PPE Escalation If the spill is manageable (< 50g)[4], upgrade your PPE to include heavy-duty butyl rubber gloves and a half-face elastomeric respirator with P100/Organic Vapor cartridges.

Step 3: Absorption Surround and cover the spill with an inert absorbent material, such as diatomaceous earth, vermiculite, or dry sand.

Step 4: Collection & Neutralization Use a non-sparking polypropylene dustpan to collect the absorbed mixture. Wash the underlying surface with a 5% sodium bicarbonate solution to neutralize any acidic byproducts, followed by a thorough water rinse.

Step 5: Waste Management Transfer all solid waste, including contaminated gloves and wipes, into a high-density polyethylene (HDPE) hazardous waste bucket. Label the container explicitly as: "Toxic Solid Waste: Halogenated Pyridine/Nitrile Derivative."

SpillResponse Start Spill Detected Assess Assess Volume (< 50g vs > 50g) Start->Assess Evac Evacuate Area Call HazMat Assess->Evac > 50g or High Volatility Contain Don Respirator & Contain Spill Assess->Contain < 50g (Manageable) Absorb Apply Inert Absorbent (Vermiculite) Contain->Absorb Dispose Seal in HDPE Waste Container Absorb->Dispose

Procedural decision tree for chemical spill containment and waste disposal.

References

  • PubChemLite (Université du Luxembourg) . "2-(6-chloropyridin-3-yl)-2-methylpropanenitrile (C9H9ClN2) - Structural proxy and molecular properties." Available at:[Link][2]

  • Occupational Safety and Health Administration (OSHA) . "Personal Protective Equipment: The OSHA Standard (29 CFR 1910 Subpart I)." Available at: [Link][3],[5]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory . "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." Washington (DC): National Academies Press (US); 2011. Available at:[Link][4]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.